molecular formula C15H24N2 B1292908 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine CAS No. 223567-74-6

1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine

Cat. No.: B1292908
CAS No.: 223567-74-6
M. Wt: 232.36 g/mol
InChI Key: SUZFQTCBSFEJIG-UHFFFAOYSA-N
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Description

1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine is a useful research compound. Its molecular formula is C15H24N2 and its molecular weight is 232.36 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[1-(3-phenylpropyl)piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c16-13-15-8-11-17(12-9-15)10-4-7-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZFQTCBSFEJIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640634
Record name 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223567-74-6
Record name 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of 1-[1-(3-phenylpropyl)piperidin-4-yl]methanamine. This compound integrates two key pharmacophores: a 4-(aminomethyl)piperidine core and an N-(3-phenylpropyl) substituent. The piperidine scaffold is a privileged structure in medicinal chemistry, while the phenylpropyl moiety is known to interact with various biological targets. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, an analysis of the compound's reactivity, and insights into its potential as a research tool and synthetic building block.

Introduction and Compound Profile

The piperidine ring is a foundational heterocyclic motif in modern pharmacology, present in numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal scaffold for targeting a wide array of biological receptors. The compound this compound is a disubstituted piperidine derivative of significant interest. It features a primary aminomethyl group at the C4 position, a common linker element in drug design, and a 3-phenylpropyl group on the piperidine nitrogen, which imparts lipophilicity and potential for specific receptor interactions.[2][3]

This structural arrangement suggests potential utility in neuroscience research, as similar structures are known to modulate central nervous system (CNS) targets, including monoamine transporters and sigma receptors.[3] This guide elucidates the core chemical characteristics of this molecule to support its application in synthesis and discovery programs.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name [1-(3-phenylpropyl)piperidin-4-yl]methanamine N/A
CAS Number 223567-74-6 [4][5]
Molecular Formula C₁₅H₂₄N₂ Calculated

| Molecular Weight | 232.37 g/mol | Calculated |

Caption: Chemical structure of this compound.

Synthesis and Purification

Causality of Experimental Design: The chosen strategy, direct N-alkylation, leverages the inherent difference in nucleophilicity between the secondary amine of the piperidine ring and the primary amine of the aminomethyl group.[6] To prevent undesired reactions at the primary amine, it is prudent to employ a protecting group, such as the tert-butoxycarbonyl (Boc) group. The Boc group is stable under the basic conditions required for alkylation and can be cleanly removed under acidic conditions.

G cluster_0 Step 1: Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection Start 4-(Aminomethyl)piperidine BocAnhydride (Boc)2O, Base DCM Protected 1-Boc-4-(aminomethyl)piperidine BocAnhydride->Protected AlkylHalide 1-bromo-3-phenylpropane K2CO3, Acetonitrile Alkylated tert-butyl (1-(3-phenylpropyl)piperidin-4-yl) methylcarbamate Protected->Alkylated AlkylHalide->Alkylated Acid TFA or HCl in Dioxane/DCM FinalProduct Target Compound (as salt or free base) Alkylated->FinalProduct Acid->FinalProduct

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Proposed Synthesis

Objective: To synthesize this compound via N-alkylation of Boc-protected 4-(aminomethyl)piperidine.

Part A: Protection of the Primary Amine

  • Reagents & Setup: Dissolve 4-(aminomethyl)piperidine (1.0 eq.) in dichloromethane (DCM).[2] Add a suitable base such as triethylamine (1.1 eq.). Cool the solution to 0 °C in an ice bath.

  • Boc Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq.) in DCM dropwise.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor completion by TLC. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-4-(aminomethyl)piperidine, which can often be used without further purification.

Part B: N-Alkylation of the Piperidine Ring

  • Reagents & Setup: To a solution of 1-Boc-4-(aminomethyl)piperidine (1.0 eq.) in anhydrous acetonitrile, add finely powdered potassium carbonate (K₂CO₃, 2.0-3.0 eq.) as a base.[7]

  • Alkylation: Add 1-bromo-3-phenylpropane (1.1 eq.) to the suspension. Heat the mixture to reflux (approx. 82 °C) and stir for 18-24 hours. The use of a mild base like K₂CO₃ and a polar aprotic solvent facilitates the SN2 reaction.[8]

  • Workup & Purification: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure. The resulting crude product, tert-butyl (1-(3-phenylpropyl)piperidin-4-yl)methylcarbamate, can be purified by flash column chromatography on silica gel.

Part C: Deprotection of the Primary Amine

  • Reagents & Setup: Dissolve the purified Boc-protected intermediate (1.0 eq.) in DCM or 1,4-dioxane.

  • Acidolysis: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane, and stir at room temperature for 2-4 hours.[9]

  • Isolation: Concentrate the reaction mixture under reduced pressure. If an HCl salt is formed, it may precipitate and can be collected by filtration. To obtain the free base, the residue can be dissolved in water, basified with NaOH, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried and concentrated to yield the final product, this compound.

Physicochemical Properties

The physicochemical properties of this molecule are dictated by its composite structure. The tertiary amine within the piperidine ring and the primary exocyclic amine are basic centers, while the phenylpropyl group introduces significant lipophilicity.

Table 2: Physicochemical Data

Property Value / Description Rationale / Source
Physical State Expected to be an oil or low-melting solid at room temperature. Similar piperidine derivatives are often oils or solids.[7]
Solubility Low solubility in water; soluble in common organic solvents (e.g., DCM, methanol, DMSO). The dihydrochloride salt form is expected to have significantly enhanced aqueous solubility. The large hydrocarbon structure reduces water solubility. Salt formation introduces ionic character, improving interaction with polar solvents like water.[3]
pKa (Predicted) Two pKa values are expected: ~9.5-10.5 for the piperidinium ion and ~8.5-9.5 for the aminomethyl ammonium ion. These ranges are typical for secondary/tertiary piperidines and primary alkylamines, respectively.

| LogP (Predicted) | ~3.0 - 3.5 | The phenylpropyl group significantly increases lipophilicity compared to the parent 4-(aminomethyl)piperidine.[10] |

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic methods. While experimental data for this specific molecule is not published, the expected spectral features can be reliably predicted based on its structure.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: A multiplet between δ 7.1-7.3 ppm corresponding to the 5 protons of the monosubstituted phenyl ring.

    • Propyl Chain Protons: Three distinct multiplets: a triplet at ~δ 2.6 ppm (-CH₂-Ph), a multiplet at ~δ 1.8 ppm (-CH₂-), and a triplet at ~δ 2.3 ppm (-N-CH₂-).

    • Piperidine Ring Protons: A complex series of multiplets between δ 1.2-3.0 ppm. Protons on carbons adjacent to the nitrogen will be further downfield.

    • Aminomethyl Protons: A doublet at ~δ 2.5-2.7 ppm (-CH-CH₂-NH₂).

    • Amine Protons: A broad singlet for the -NH₂ protons, which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy:

    • Approximately 12-13 unique signals are expected in the aliphatic region (δ 25-65 ppm) for the piperidine and propyl carbons.

    • Three to four signals are expected in the aromatic region (δ 125-145 ppm).

  • Mass Spectrometry (MS):

    • Molecular Ion: A prominent molecular ion peak (M⁺) at m/z 232.

    • Fragmentation: Key fragmentation patterns would include cleavage of the bond between the piperidine nitrogen and the propyl chain, and loss of the aminomethyl group.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A pair of bands in the 3300-3400 cm⁻¹ region, characteristic of a primary amine.

    • C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

    • C=C Stretch: Aromatic ring stretching absorptions around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

Chemical Reactivity and Stability

The reactivity of this compound is centered on its two nitrogen atoms.

  • Primary Amine Reactivity: The exocyclic aminomethyl group behaves as a typical primary amine. It is nucleophilic and can readily undergo:

    • Acylation: Reaction with acid chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

    • Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

  • Tertiary Amine Reactivity: The piperidine nitrogen is a tertiary amine.

    • Basicity: It is a strong base and will be readily protonated by acids to form a piperidinium salt. The formation of a dihydrochloride salt, protonating both nitrogens, is a common method for improving the handling, stability, and solubility of such compounds.[3]

    • Oxidation: It can be oxidized by strong oxidizing agents.

  • Stability: The compound is generally stable under standard laboratory conditions. As a free base, it is susceptible to slow oxidation and can absorb atmospheric CO₂. Conversion to a hydrochloride salt significantly enhances its long-term stability and simplifies handling.[3]

reaction cluster_R R = 1-(3-phenylpropyl)piperidin-4-yl)methyl compound R-NH2 product R-NH-C(=O)CH3 (Amide) compound->product Acylation acyl_chloride Acetyl Chloride (CH3COCl) base Base (e.g., Et3N) r_def

Caption: Representative acylation reaction at the primary amine.

Potential Applications in Research and Drug Development

The structural motifs within this compound make it a valuable compound for several research applications.

  • Synthetic Building Block: The primary amine serves as a versatile handle for elaboration into more complex molecules. It is a key intermediate for synthesizing libraries of compounds for screening in drug discovery programs.[2][11]

  • Medicinal Chemistry Scaffold: The core structure is analogous to compounds investigated for CNS activity. Piperidine derivatives with N-arylalkyl substituents are frequently explored as ligands for sigma receptors, dopamine transporters, and other neurotransmitter systems.[3][12] Therefore, this compound could serve as a lead structure or a tool compound for probing these biological targets.

  • Fragment-Based Drug Design: Both the 4-(aminomethyl)piperidine and the 3-phenylpropyl fragments are common in known bioactive molecules. The compound can be used in fragment-linking or fragment-elaboration strategies to design novel therapeutic agents.

Conclusion

This compound is a synthetically accessible and chemically versatile molecule. Its properties are defined by the interplay between a basic piperidine core, a nucleophilic primary amine, and a lipophilic phenylpropyl substituent. This guide provides a foundational understanding of its synthesis, physicochemical characteristics, and reactivity, positioning it as a valuable tool for researchers in organic synthesis, medicinal chemistry, and pharmacology. The strategic combination of its structural features suggests a high potential for its use as a scaffold in the development of novel CNS-active agents.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11171707, 1-(3-Phenylpropyl)piperidine. Retrieved January 17, 2026, from [Link]

  • SpectraBase. (n.d.). 1-(3,3-Diphenyl-2-methyl-propyl)-piperidine. Retrieved January 17, 2026, from [Link]

  • The Royal Society of Chemistry. (2020). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved January 17, 2026, from [Link]

  • Feroci, M., Chiarotto, I., & Orsini, M. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 23(7), 1735. [Link]

  • Chen, J., Li, H., & He, C. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Drug Metabolism and Disposition, 39(9), 1635-1647. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved January 17, 2026, from [Link]

  • Wilson, L. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(10), 4492-4503. [Link]

  • Sestito, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 7(5), 386-400. [Link]

  • Jiang, X., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3335-3338. [Link]

  • PrepChem. (n.d.). Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine. Retrieved January 17, 2026, from [Link]

  • Karthik, C. S., Mallesha, L., & Mallu, P. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. International Journal of Pharmaceutical Sciences and Research, 8(6), 2535-2542. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23527, 4-(Aminomethyl)piperidine. Retrieved January 17, 2026, from [Link]

Sources

An In-Depth Technical Guide to 1-[1-(3-phenylpropyl)piperidin-4-yl]methanamine (CAS Number: 223567-74-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 223567-74-6, which is 1-[1-(3-phenylpropyl)piperidin-4-yl]methanamine. The document aims to consolidate the available information on its chemical identity and structure. However, it is critical to note that extensive searches of scientific literature, patent databases, and chemical repositories have revealed a significant lack of detailed public information regarding its synthesis, physicochemical properties, analytical characterization, and biological activity. This guide will therefore focus on the known structural attributes and provide a forward-looking perspective on the potential research avenues for this molecule based on the activities of structurally related compounds.

Chemical Identity and Structure

The compound associated with CAS number 223567-74-6 is chemically named this compound. Its molecular structure consists of a central piperidine ring substituted at the 1-position with a 3-phenylpropyl group and at the 4-position with a methylamine group.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 223567-74-6[1][2]
IUPAC Name This compound
Molecular Formula C₁₅H₂₄N₂[3]
Molecular Weight 232.37 g/mol
Canonical SMILES C1=CC=C(C=C1)CCCN2CCC(CC2)CN
InChI Key FTMDCNYJPYEZEB-UHFFFAOYSA-N[3]

digraph "this compound" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext];
edge [color="#202124"];

// Phenyl Ring C1 [label="C"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="1.5,0.866!"]; C4 [label="C", pos="1,1.732!"]; C5 [label="C", pos="0,1.732!"]; C6 [label="C", pos="-0.5,0.866!"];

// Propyl Chain C7 [label="C", pos="-1.5,0.866!"]; C8 [label="C", pos="-2.5,0.866!"]; C9 [label="C", pos="-3.5,0.866!"];

// Piperidine Ring N1 [label="N", pos="-4.5,0!"]; C10 [label="C", pos="-5.5,0.866!"]; C11 [label="C", pos="-6.5,0.866!"]; C12 [label="C", pos="-7,0!"]; C13 [label="C", pos="-6.5,-0.866!"]; C14 [label="C", pos="-5.5,-0.866!"];

// Methylamine Group C15 [label="C", pos="-8,0!"]; N2 [label="N", pos="-9,0!"];

// Edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- N1; N1 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- N1; C12 -- C15; C15 -- N2;

// Add hydrogens for clarity (optional, can make it cluttered) H1[label="H", pos="1.3,-0.5!"]; H2[label="H", pos="2,-0.5!"]; // ... and so on for all hydrogens }

Figure 1: Chemical structure of this compound.

Synthesis and Physicochemical Characterization: A Knowledge Gap

A thorough investigation of the scientific literature and patent landscape reveals a notable absence of published synthetic routes for this compound. While general methods for the synthesis of N-substituted 4-(aminomethyl)piperidines are known, no specific protocol for this compound has been publicly detailed.

Similarly, there is a lack of available data regarding its physicochemical properties. Key parameters such as melting point, boiling point, solubility in various solvents, and pKa values have not been reported. Furthermore, no analytical characterization data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or Infrared (IR) spectroscopy, are publicly accessible. This absence of fundamental data significantly hinders its potential for further research and development.

Potential Biological Activity: An Extrapolation from Structural Analogs

While no specific biological activity has been reported for this compound, its structural motifs are present in a wide range of pharmacologically active molecules. The phenylpropyl piperidine scaffold is a key feature in many compounds targeting the central nervous system (CNS).

Based on the known activities of structurally related compounds, we can hypothesize potential, yet unproven, areas of biological relevance for this molecule. These include:

  • Dopamine and Serotonin Transporter Interactions: The 1-substituted piperidine moiety is a common feature in ligands for the dopamine transporter (DAT) and serotonin transporter (SERT). Further investigation could explore this compound's potential as a monoamine reuptake inhibitor.

  • Sigma Receptor Modulation: The piperidine scaffold is also found in numerous sigma (σ) receptor ligands, which are implicated in a variety of neurological and psychiatric disorders.

  • Antipsychotic and Antidepressant Potential: The combination of a phenyl group and a basic nitrogen-containing heterocycle is a hallmark of many CNS-active drugs, suggesting that this compound could be explored for antipsychotic or antidepressant properties.

It is crucial to emphasize that these are speculative avenues for research based on structural analogy and require empirical validation.

Experimental Protocols: A Roadmap for Future Investigation

Given the lack of existing data, this section outlines a series of logical experimental steps that researchers could undertake to characterize this compound.

Proposed Synthetic Workflow

A plausible synthetic route could involve the reductive amination of 1-(3-phenylpropyl)piperidin-4-one with ammonia or a protected amine, followed by reduction. Alternatively, N-alkylation of 4-(aminomethyl)piperidine with a 3-phenylpropyl halide could be explored.

Proposed_Synthesis_Workflow cluster_0 Route A: Reductive Amination cluster_1 Route B: N-Alkylation A1 1-(3-phenylpropyl)piperidin-4-one A3 Imine Intermediate A1->A3 Reaction A2 Ammonia or Protected Amine A2->A3 A4 This compound A3->A4 Reduction (e.g., NaBH4, H2/Pd) B1 4-(aminomethyl)piperidine B3 This compound B1->B3 Alkylation B2 3-phenylpropyl halide B2->B3 Biological_Screening_Workflow Start Synthesized and Characterized Compound Tier1 Tier 1: In Vitro Binding Assays (e.g., DAT, SERT, Sigma Receptors) Start->Tier1 Decision1 Significant Binding? Tier1->Decision1 Tier2 Tier 2: Functional Assays (e.g., Monoamine Uptake Inhibition) Decision2 Functional Activity? Tier2->Decision2 Tier3 Tier 3: In Vivo Models (e.g., Behavioral Pharmacology) End Lead Candidate Identification Tier3->End Decision1->Tier2 Yes NoActivity No Significant Activity Decision1->NoActivity No Decision2->Tier3 Yes Decision2->NoActivity No

Sources

Unraveling the Molecular Blueprint: A Mechanistic Guide to 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine as a Putative Dopamine Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action for the novel compound, 1-[1-(3-phenylpropyl)piperidin-4-yl]methanamine. Based on a detailed examination of its structural motifs—namely the N-substituted 4-aminomethylpiperidine core—we hypothesize its primary pharmacological target to be the dopamine transporter (DAT). This document delineates the theoretical framework for this interaction, drawing parallels with established structure-activity relationships (SAR) of potent DAT inhibitors. Furthermore, we present a rigorous, self-validating experimental workflow designed to empirically determine the compound's binding affinity, functional activity, and downstream signaling consequences. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel monoamine transporter ligands for neuropsychiatric and neurodegenerative disorders.

Introduction: Deconstructing the Molecule

The therapeutic landscape for a multitude of central nervous system (CNS) disorders, including depression, ADHD, and substance use disorders, is dominated by agents that modulate monoamine neurotransmission[1][2]. The monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are critical regulators of synaptic signaling by facilitating the reuptake of their respective neurotransmitters from the synaptic cleft[2]. Consequently, the development of novel ligands with specific affinities for these transporters remains a high-priority area in medicinal chemistry.

The compound this compound is a novel chemical entity whose pharmacological profile has not been extensively characterized in publicly available literature. However, its molecular architecture provides compelling clues to its potential mechanism of action. The structure can be dissected into two key pharmacophoric elements:

  • A 4-aminomethylpiperidine scaffold: This core is a common feature in a variety of CNS-active compounds and provides a rigid framework for the presentation of key interacting moieties.

  • An N-(3-phenylpropyl) substituent: The presence of a lipophilic arylalkyl group attached to the piperidine nitrogen is a hallmark of high-affinity ligands for the dopamine transporter[3].

This structural homology strongly suggests that this compound is a candidate dopamine transporter inhibitor. This guide will, therefore, explore this hypothesis, outlining the likely molecular interactions and the experimental path to their validation.

The Dopamine Transporter: A Prime Target

The dopamine transporter is a sodium- and chloride-dependent symporter responsible for the reuptake of dopamine from the synapse, thereby controlling the duration and intensity of dopaminergic signaling[2]. Inhibition of DAT leads to an accumulation of synaptic dopamine, which subsequently enhances the activation of postsynaptic dopamine receptors[4]. This mechanism is central to the action of both therapeutic agents (e.g., methylphenidate) and drugs of abuse (e.g., cocaine)[5].

A Hypothesis on Molecular Interaction

Based on the structure of this compound, we can postulate a binding orientation within the dopamine transporter. The protonated amine of the piperidine ring is likely to form a crucial ionic interaction with a conserved aspartate residue in the transporter's binding pocket, a key anchoring point for many DAT ligands. The 3-phenylpropyl group is hypothesized to occupy a lipophilic pocket within the transporter, contributing significantly to the binding affinity. The precise orientation and interactions of the 4-aminomethyl group are less certain and would be a key point of investigation to determine its influence on affinity and selectivity against other monoamine transporters.

Experimental Validation: A Step-by-Step Approach

To empirically determine the mechanism of action of this compound, a multi-tiered experimental approach is necessary. The following protocols are designed to be self-validating, with each stage providing the necessary data to justify and inform the next.

Tier 1: Determining Binding Affinity at Monoamine Transporters

The initial step is to ascertain whether the compound physically interacts with DAT, and to assess its selectivity by screening against NET and SERT. The primary method for this is the radioligand binding assay.

  • Preparation of Membranes:

    • Utilize cell lines stably expressing human DAT, NET, or SERT (e.g., HEK-293 or CHO cells).

    • Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation with a known concentration of a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

    • Add increasing concentrations of the test compound, this compound.

    • Incubate the plates to allow for binding to reach equilibrium (e.g., 60 minutes at 30°C).

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the log concentration of the test compound.

    • Use non-linear regression to fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Assessing Functional Activity

Once binding affinity is established, the next crucial step is to determine the functional consequence of this binding. Is the compound an inhibitor (antagonist) of dopamine uptake, or is it a substrate that induces reverse transport (an agonist or "releaser")? The synaptosomal uptake assay is the gold standard for this determination.

  • Preparation of Synaptosomes:

    • Isolate synaptosomes (resealed nerve terminals) from the striatum of rodent brains (e.g., rats or mice)[6].

    • Homogenize the brain tissue in a sucrose buffer and perform differential centrifugation to enrich for the synaptosomal fraction.

    • Resuspend the synaptosomal pellet in an appropriate physiological buffer.

  • Uptake Inhibition Assay:

    • Pre-incubate aliquots of the synaptosomal preparation with various concentrations of this compound or a known inhibitor (e.g., cocaine) for a short period (e.g., 10 minutes at 37°C)[7].

    • Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine.

    • Allow the uptake to proceed for a short, defined time (e.g., 5 minutes at 37°C)[7].

    • Terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

    • Quantify the amount of [³H]dopamine taken up by the synaptosomes using scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition of [³H]dopamine uptake at each concentration of the test compound.

    • Plot the percentage of inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for uptake inhibition.

Data Presentation and Interpretation

The quantitative data from these assays should be summarized for clear comparison.

Parameter DAT NET SERT
Binding Affinity (Ki, nM) Experimental ValueExperimental ValueExperimental Value
Functional Activity (IC₅₀, nM) Experimental ValueExperimental ValueExperimental Value

A high binding affinity (low Ki value) for DAT, coupled with a potent inhibition of dopamine uptake (low IC₅₀ value), would provide strong evidence for the hypothesized mechanism of action. The selectivity profile can be determined by comparing the Ki and IC₅₀ values across the three transporters.

Downstream Signaling Consequences of DAT Inhibition

Inhibition of the dopamine transporter by this compound would lead to a cascade of downstream signaling events, primarily through the enhanced activation of postsynaptic dopamine receptors. Dopamine receptors are G protein-coupled receptors (GPCRs) classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).

  • D1-like Receptor Activation: These receptors typically couple to Gs/Gαolf proteins, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB.

  • D2-like Receptor Activation: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels. They can also activate G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels.

The net effect of DAT inhibition on a given neuron or neural circuit will depend on the specific subtypes of dopamine receptors expressed and their downstream signaling partners[8].

Visualizing the Experimental and Signaling Pathways

To provide a clear conceptual framework, the following diagrams illustrate the proposed experimental workflow and the downstream signaling cascade.

G cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Activity A Compound + Radioligand + hDAT/hNET/hSERT Membranes B Incubation & Filtration A->B C Scintillation Counting B->C D Determine Ki (nM) C->D H Determine IC50 (nM) D->H Correlate Affinity with Function E Compound + [3H]Dopamine + Striatal Synaptosomes F Uptake & Filtration E->F G Scintillation Counting F->G G->H

Caption: Experimental workflow for characterizing the compound.

G compound This compound dat Dopamine Transporter (DAT) compound->dat Inhibition da_synapse Increased Synaptic Dopamine dat->da_synapse Blocks Reuptake d1_receptor D1-like Receptors (Gs) da_synapse->d1_receptor d2_receptor D2-like Receptors (Gi) da_synapse->d2_receptor ac_stim Adenylyl Cyclase Stimulation d1_receptor->ac_stim ac_inhib Adenylyl Cyclase Inhibition d2_receptor->ac_inhib camp_up ↑ cAMP ac_stim->camp_up camp_down ↓ cAMP ac_inhib->camp_down pka Protein Kinase A camp_up->pka cellular_response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) camp_down->cellular_response pka->cellular_response

Caption: Proposed downstream signaling pathway of DAT inhibition.

Conclusion and Future Directions

The structural features of this compound provide a strong rationale for its investigation as a dopamine transporter inhibitor. The experimental framework detailed in this guide offers a robust and validated pathway to confirm this hypothesis, quantify its potency and selectivity, and understand its functional consequences.

Should this compound prove to be a potent and selective DAT inhibitor, further studies would be warranted to explore its in vivo pharmacokinetic and pharmacodynamic profile, including its effects on locomotor activity, its potential for reward and reinforcement, and its therapeutic efficacy in animal models of relevant CNS disorders. The insights gained from such a comprehensive evaluation would be invaluable for the continued development of novel and improved therapies targeting the monoamine transporter family.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]

  • Ferris, M. J., Calipari, E. S., & Jones, S. R. (2018). Model Systems for Analysis of Dopamine Transporter Function and Regulation. ACS Chemical Neuroscience, 9(10), 2347–2359. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Kumar, D., Kumar, R., Singh, I., & Kumar, A. (2015). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 25(15), 2971–2975. [Link]

  • Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in Pharmacological Sciences, 34(9), 489–496. [Link]

  • Sørensen, G., Jensen, K. L., & Gether, U. (2025). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments, (209), e66938. [Link]

  • He, R., Kurome, T., Giberson, K. M., Johnson, K. M., & Kozikowski, A. P. (2005). Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Journal of Medicinal Chemistry, 48(25), 7970–7979. [Link]

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  • He, R., Kurome, T., Giberson, K. M., Johnson, K. M., & Kozikowski, A. P. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of medicinal chemistry, 48(25), 7970–7979. [Link]

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Phenylpropyl Piperidine Derivatives: A Technical Guide to Therapeutic Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenylpropyl piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its inherent structural features and synthetic tractability have made it a cornerstone for the development of compounds targeting a wide array of biological entities. This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of phenylpropyl piperidine derivatives. We will delve into the molecular pharmacology of these interactions, elucidate the structure-activity relationships that govern potency and selectivity, and provide detailed experimental protocols for target validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical scaffold for novel therapeutic interventions.

Introduction: The Phenylpropyl Piperidine Scaffold - A Versatile Pharmacophore

The phenylpropyl piperidine moiety, characterized by a piperidine ring connected to a phenyl group via a three-carbon propyl linker, possesses a unique combination of lipophilicity and basicity. This allows for effective interaction with the binding pockets of various proteins, including receptors, transporters, and enzymes.[1] The conformational flexibility of the piperidine ring and the potential for substitution on both the phenyl and piperidine rings provide a rich chemical space for optimizing pharmacological activity. This versatility has led to the development of phenylpropyl piperidine derivatives with applications in pain management, neurological disorders, and beyond.[2]

Monoamine Transporters: Modulating Neurotransmitter Homeostasis

Phenylpropyl piperidine derivatives have been extensively investigated as potent and selective inhibitors of monoamine transporters, which are critical for regulating the synaptic concentrations of dopamine, serotonin, and norepinephrine.

Dopamine Transporter (DAT)

Rationale for Targeting: The dopamine transporter is a primary target for the treatment of conditions such as Parkinson's disease, ADHD, and substance abuse disorders.[3] Inhibition of DAT increases extracellular dopamine levels, thereby enhancing dopaminergic neurotransmission.

Phenylpropyl Piperidine-Based DAT Inhibitors: A notable example is the 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine series of compounds. Structure-activity relationship (SAR) studies have revealed that modifications to the phenylpropyl side chain and the diphenylmethoxy moiety significantly impact binding affinity and selectivity for DAT over the serotonin transporter (SERT).[4] For instance, certain substitutions on the phenyl ring of the propyl chain can enhance potency.[4]

Quantitative Data on DAT Inhibition:

Compound/AnalogTargetIC50 (nM)Selectivity (DAT/SERT)Reference
Analog 9DAT6.633.8[4]
Analog 19aDAT6.030.0[4]
GBR 12909DAT146.1[4]

Experimental Protocol: Radioligand Binding Assay for DAT

This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine transporter.[5][6]

Materials:

  • Rat striatal membranes (source of DAT)

  • [³H]-WIN 35,428 (radioligand)

  • Test phenylpropyl piperidine derivatives

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • GF/B glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, rat striatal membranes, [³H]-WIN 35,428, and either the test compound or vehicle.

  • For non-specific binding determination, add a high concentration of a known DAT inhibitor (e.g., GBR 12909).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through GF/B filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound by non-linear regression analysis.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare Rat Striatal Membranes incubation Incubate Membranes, Radioligand, and Test Compounds prep_membranes->incubation prep_radioligand Prepare [³H]-WIN 35,428 (Radioligand) prep_radioligand->incubation prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->incubation filtration Rapid Filtration (Separates Bound from Free) incubation->filtration quantification Scintillation Counting (Measures Radioactivity) filtration->quantification analysis Calculate IC50 (Determines Compound Potency) quantification->analysis

Caption: Inhibition of AChE increases acetylcholine levels.

Ion Channels: Modulating Neuronal Excitability

NMDA Receptors

Rationale for Targeting: N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and excitotoxicity. Antagonists of the NMDA receptor are being investigated for the treatment of neuropathic pain, depression, and neurodegenerative diseases. [1][7] Phenylpropyl Piperidine-Based NMDA Receptor Antagonists: Certain phenylpropyl piperidine derivatives have been shown to act as NMDA receptor antagonists. [8]Their mechanism often involves blocking the ion channel pore, thereby preventing calcium influx.

Experimental Protocol: Electrophysiological Measurement of NMDA Receptor Activity

Whole-cell patch-clamp electrophysiology is a powerful technique to study the effect of compounds on NMDA receptor-mediated currents. [1][7][9] Materials:

  • Cultured neurons or brain slices

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Recording electrodes

  • External and internal recording solutions

  • NMDA and glycine (co-agonist)

  • Test phenylpropyl piperidine derivatives

Procedure:

  • Prepare the neuronal culture or brain slice for recording.

  • Establish a whole-cell patch-clamp configuration on a neuron.

  • Apply NMDA and glycine to elicit NMDA receptor-mediated currents.

  • Perfuse the test compound at various concentrations and record the changes in the NMDA receptor-mediated current amplitude.

  • Wash out the compound to observe the reversibility of the effect.

  • Analyze the data to determine the IC50 of the compound for NMDA receptor inhibition.

Voltage-Gated Calcium Channels

Rationale for Targeting: Voltage-gated calcium channels (VGCCs) are involved in a multitude of physiological processes, including neurotransmitter release, muscle contraction, and gene expression. Blockers of VGCCs are used in the treatment of hypertension, angina, and certain cardiac arrhythmias. [10][11] Phenylpropyl Piperidine-Based VGCC Blockers: The diphenylbutylpiperidine class of neuroleptics, which shares structural similarities with phenylpropyl piperidines, are potent inhibitors of voltage-dependent calcium channels. [12]This suggests that the phenylpropyl piperidine scaffold can be a starting point for the design of novel VGCC blockers. [13]

Sigma Receptors: A Promiscuous Target with Therapeutic Potential

Rationale for Targeting: Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperones that modulate a variety of signaling pathways. [14]Ligands for sigma-1 receptors have shown promise in the treatment of neurodegenerative diseases, pain, and addiction. [15][16][17] Phenylpropyl Piperidine-Based Sigma Receptor Ligands: Several phenylpropyl piperidine derivatives have been identified as potent and selective sigma-1 receptor ligands. [18]For example, 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP) is a well-characterized sigma-1 receptor ligand. [15][16]The N-phenylpropyl substituent is often found in high-affinity sigma receptor ligands. [18]

Monoamine Oxidases: Regulating Neurotransmitter Metabolism

Rationale for Targeting: Monoamine oxidase (MAO) enzymes are responsible for the degradation of monoamine neurotransmitters. [10]Inhibitors of MAO-B are used in the treatment of Parkinson's disease to increase dopamine levels in the brain. [19][20] Phenylpropyl Piperidine-Based MAO Inhibitors: The phenylpropyl piperidine scaffold has been incorporated into the design of MAO inhibitors. The selectivity for MAO-A versus MAO-B can be tuned by modifying the substituents on the phenyl and piperidine rings. [21]

Opioid Receptors: A Classic Target for Analgesia

Rationale for Targeting: Opioid receptors, particularly the mu-opioid receptor, are the primary targets for opioid analgesics used in the management of moderate to severe pain. [22] Phenylpropyl Piperidine-Based Opioids: While the classic phenylpiperidine opioids like fentanyl have a direct phenyl-to-piperidine connection, the introduction of a propyl linker can modulate the pharmacological profile. The affinity and efficacy at opioid receptors are highly dependent on the nature of the N-substituent and other substitutions on the piperidine ring. [23][24]

Emerging Targets and Future Directions

The versatility of the phenylpropyl piperidine scaffold continues to be explored for novel therapeutic applications. Recent research has suggested potential activity against cancer and parasitic diseases, although these areas are less established compared to the central nervous system targets. Further investigation into these emerging targets could lead to the development of new classes of therapeutics based on this privileged structure.

Conclusion

The phenylpropyl piperidine scaffold is a remarkably versatile platform for the design of small molecule modulators of a wide range of therapeutic targets. Its favorable physicochemical properties and synthetic accessibility have cemented its importance in medicinal chemistry. This guide has provided a comprehensive overview of the key targets, the underlying pharmacology, and the experimental methodologies used to validate these interactions. As our understanding of the molecular basis of disease continues to evolve, the phenylpropyl piperidine scaffold is poised to remain a valuable tool in the development of the next generation of therapeutics.

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In Vitro Screening of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine: A Technical Guide for Target Identification and Pharmacological Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive, in-depth framework for the in vitro screening of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine, a novel compound with a piperidine scaffold common in neuropharmacology. Lacking established biological targets, a structured, multi-phase screening cascade is essential for elucidating its mechanism of action, functional activity, and potential liabilities. This document outlines a logical progression from broad-panel primary target identification to specific functional characterization and early safety profiling. We detail field-proven protocols for competitive radioligand binding assays, functional calcium flux assays, and critical safety assessments for hERG and Cytochrome P450 inhibition. The causality behind experimental choices, inclusion of self-validating controls, and robust data interpretation are emphasized throughout to ensure scientific integrity and guide decision-making in the early stages of drug discovery.

Introduction and Strategic Rationale

The molecule this compound features a piperidine core, a privileged scaffold in medicinal chemistry known for its interaction with a wide array of central nervous system (CNS) targets. However, without a clear pharmacological precedent for this specific structure, a systematic de novo screening strategy is required.

This guide eschews a rigid template in favor of a phased, decision-gated approach that mirrors a typical drug discovery campaign. The core logic is to cast a wide net initially to identify potential binding sites, followed by progressively more focused assays to confirm functional activity at the most promising targets and simultaneously identify potential liabilities.

Our proposed cascade is structured as follows:

  • Phase 1: Primary Target Identification. Employing competitive radioligand binding assays against a panel of CNS-relevant targets to determine the compound's primary binding affinities. We will focus on the Sigma-1 (σ1R) and NMDA receptors as high-probability candidates based on the compound's structural motifs.

  • Phase 2: Functional Characterization. Validating the binding "hits" from Phase 1 with functional, cell-based assays to determine whether the compound acts as an agonist, antagonist, or modulator.

  • Phase 3: Early Safety & Liability Profiling. Assessing off-target interactions with key proteins implicated in adverse drug events, specifically the hERG potassium channel (cardiotoxicity) and Cytochrome P450 enzymes (drug-drug interactions).

  • Phase 4: General Cytotoxicity Assessment. Ensuring that observed biological activity is not a result of non-specific cytotoxicity.

This integrated approach is designed to build a comprehensive pharmacological profile, enabling informed decisions for subsequent lead optimization or de-prioritization of the compound.

Phase 1: Primary Target Identification via Radioligand Binding Assays

The foundational step in characterizing a novel compound is to determine where it binds. Radioligand binding assays provide a robust, high-throughput method to quantify the affinity of a test compound for a specific receptor by measuring its ability to displace a known, radioactively labeled ligand.

2.1 Causality Behind Experimental Choice We begin with binding assays because they are a direct measure of target engagement. This approach is more resource-efficient than running numerous functional assays without knowing the target. By determining the dissociation constant (Kᵢ), we can quantitatively rank the compound's affinity for various targets, allowing us to focus our functional assay efforts on only the most potent interactions. Given the compound's structure, the Sigma-1 receptor (σ1R) and NMDA receptor are logical starting points for focused screening.[1][2][3]

2.2 Experimental Workflow: Target Identification The following diagram illustrates the workflow for primary target screening and validation.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Hit Validation Compound Test Compound 1-[1-(...)]methanamine BroadScreen Broad Panel Radioligand Binding Screen (e.g., 48 CNS Targets) Compound->BroadScreen DataAnalysis1 Data Analysis: Calculate % Inhibition BroadScreen->DataAnalysis1 HitTriage Triage Hits (% Inhibition > 50%) DataAnalysis1->HitTriage Ki_Assay Kᵢ Determination Assay (10-point curve) HitTriage->Ki_Assay DataAnalysis2 Calculate Kᵢ Value Ki_Assay->DataAnalysis2 GoNoGo Potent Hit? (Kᵢ < 1µM) DataAnalysis2->GoNoGo FunctionalAssay Proceed to Functional Assays (Phase 2) GoNoGo->FunctionalAssay Yes Deprioritize Deprioritize Target GoNoGo->Deprioritize No

Caption: Workflow for primary target identification and hit validation.

2.3 Detailed Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptor (σ1R) This protocol is adapted from established methods for characterizing sigma receptor ligands.[4][5][6] It is designed to determine the binding affinity (Kᵢ) of the test compound for the human σ1R.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing human σ1R. Guinea pig liver membranes can also be used as they have high σ1R expression.[6]

  • Radioligand: -Pentazocine, a selective σ1R agonist.[4]

  • Non-specific Ligand: Haloperidol (10 µM final concentration).[2]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Test Compound: this compound, prepared as a 10 mM stock in DMSO, with serial dilutions in assay buffer.

  • Instrumentation: 96-well plates, FilterMate™ harvester, scintillation counter.

Procedure:

  • Plate Setup: Design a 96-well plate map for total binding (radioligand only), non-specific binding (radioligand + excess haloperidol), and competitive binding (radioligand + varying concentrations of test compound).

  • Reaction Mixture: In each well, combine the following in a final volume of 250 µL:

    • 150 µL of σ1R membrane preparation (50-100 µg protein).

    • 50 µL of test compound dilution (or buffer for total binding, or haloperidol for non-specific binding).

    • 50 µL of -Pentazocine (final concentration ~15 nM, near its Kₑ).[2]

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation to reach binding equilibrium.[2][5]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration onto 0.3% PEI-presoaked GF/C filter mats using a 96-well cell harvester. Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl). This step is critical to separate bound from free radioligand.

  • Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

2.4 Data Analysis and Interpretation

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response) in software like GraphPad Prism to calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radioligand.

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[7]

A potent "hit" is typically defined as a compound with a Kᵢ value less than 1 µM. Such hits should be advanced to functional testing.

Phase 2: Functional Characterization of Primary Hits

Identifying a binding interaction is only the first step. It is crucial to determine the functional consequence of this binding. Does the compound activate the receptor (agonist), block its activation (antagonist), or modulate its activity in another way?

3.1 Causality Behind Experimental Choice For the NMDA receptor, a well-established ion channel, its activation leads to a measurable influx of calcium (Ca²⁺) into the cell.[8] A calcium flux assay is therefore a direct and robust readout of receptor function.[9] It allows for the determination of potency (EC₅₀ for agonists, IC₅₀ for antagonists) in a high-throughput, cell-based format that is more physiologically relevant than a simple binding assay.

3.2 Signaling Pathway: NMDA Receptor Activation The following diagram illustrates the key events following NMDA receptor activation.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (NR1/NR2A) Glutamate->NMDAR Glycine Glycine / D-Serine (Co-agonist) Glycine->NMDAR Compound Test Compound (Antagonist?) Compound->NMDAR Blocks Mg Mg²⁺ Mg->NMDAR Blocks pore (at rest) Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opens (upon depolarization) Signaling Downstream Signaling (e.g., LTP, Excitotoxicity) Ca_Influx->Signaling

Caption: Simplified NMDA receptor signaling and calcium influx pathway.

3.3 Detailed Protocol: NMDA Receptor-Mediated Calcium Flux Assay This protocol is designed to measure the ability of the test compound to inhibit NMDA/Glycine-induced calcium influx in a cell line expressing the receptor. It is based on established high-throughput methods.[9][10][11]

Materials:

  • Cell Line: HEK293 cells stably co-expressing human NR1 and NR2A subunits of the NMDA receptor.

  • Calcium Indicator Dye: Fluo-4 AM or Calcium-6 dye kit.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonists: L-Glutamate and Glycine.

  • Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FDSS).

  • Plates: Black-walled, clear-bottom 384-well microplates.

Procedure:

  • Cell Plating: Seed the HEK293-NR1/NR2A cells into 384-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add 30 µL of assay buffer containing the calcium indicator dye (e.g., Calcium-6). Incubate for 2 hours at 37°C.[9]

  • Wash: Gently wash the cells three times with assay buffer to remove extracellular dye, leaving 30 µL of buffer in each well after the final wash.[10]

  • Compound Addition: Place the cell plate into the fluorescence plate reader. Add 10 µL of the test compound at various concentrations (for an antagonist IC₅₀ curve) or buffer (for control wells). Incubate for 5-10 minutes.

  • Agonist Stimulation & Reading:

    • Measure baseline fluorescence (F₀) for 30 seconds.

    • Using the instrument's liquid handler, add 10 µL of an agonist solution (e.g., 400 µM Glutamate + 400 µM Glycine, for a final concentration of 100 µM each) to stimulate the receptor.[9]

    • Immediately begin recording fluorescence intensity for 5 minutes to capture the peak response (Fₘₐₓ).

3.4 Data Analysis and Interpretation

  • Calculate Fluorescence Ratio: For each well, calculate the fluorescence response as the ratio of maximal fluorescence to baseline fluorescence (Fₘₐₓ / F₀) or as the area under the curve.

  • Normalize Data: Express the response in each compound-treated well as a percentage of the control response (agonist stimulation with no compound).

  • Determine IC₅₀: Plot the normalized response against the logarithm of the test compound concentration. Use non-linear regression to fit the data and calculate the IC₅₀ value.

This functional IC₅₀ provides a measure of the compound's potency in a cellular context, validating the binding hit from Phase 1.

Phase 3: Selectivity and Safety Pharmacology Profiling

A potent compound is of little use if it carries significant safety liabilities. Early assessment of off-target effects on proteins known to cause adverse events is a critical, self-validating step in drug discovery.[12][13]

4.1 Rationale for Early Safety Assessment

  • hERG Channel Inhibition: Blockade of the hERG potassium channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes. Regulatory agencies mandate hERG testing for most new chemical entities.[14][15]

  • Cytochrome P450 (CYP) Inhibition: CYPs are a family of liver enzymes responsible for metabolizing most drugs. Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions (DDIs) by elevating the plasma levels of co-administered medications.[16][17][18]

4.2 Experimental Workflow: Safety Profiling

G cluster_0 Cardiotoxicity Assessment cluster_1 Drug-Drug Interaction Assessment Compound Test Compound (Validated Hit) hERG hERG Inhibition Assay (Automated Patch Clamp) Compound->hERG CYP CYP450 Inhibition Assay (e.g., CYP3A4, 2D6, 2C9) Compound->CYP hERG_Data Calculate hERG IC₅₀ hERG->hERG_Data Risk_Assess Risk Assessment (Therapeutic Index) hERG_Data->Risk_Assess CYP_Data Calculate CYP IC₅₀ CYP->CYP_Data CYP_Data->Risk_Assess Go Proceed with Optimization Risk_Assess->Go Acceptable Risk NoGo Flag for High Risk (Deprioritize or Redesign) Risk_Assess->NoGo Unacceptable Risk

Caption: Integrated workflow for early safety and liability profiling.

4.3 Detailed Protocol: hERG Channel Inhibition Assay (Automated Patch Clamp) Automated patch clamp is the gold standard for assessing hERG liability, providing high-quality electrophysiological data.[14] This protocol is based on systems like the QPatch or SyncroPatch.[14]

Materials:

  • Cell Line: HEK293 cells stably expressing the human hERG channel.

  • Solutions: Extracellular and intracellular solutions formulated to isolate the hERG current.

  • Positive Control: A known hERG inhibitor (e.g., E-4031, Cisapride).[14][19]

  • Instrumentation: Automated patch clamp system (e.g., QPatch HTX).

Procedure:

  • Cell Preparation: Harvest and prepare a single-cell suspension of the hERG-HEK293 cells according to the instrument manufacturer's protocol.

  • System Priming: Prime the system with intracellular and extracellular solutions.

  • Cell Trapping & Sealing: The system automatically traps individual cells and forms a high-resistance (>100 MΩ) gigaseal.[14]

  • Whole-Cell Configuration: The system ruptures the cell membrane to achieve whole-cell configuration.

  • Voltage Protocol & Baseline: Apply a specific voltage protocol designed to elicit the characteristic hERG tail current and record a stable baseline.[19]

  • Compound Application: Perfuse the cells sequentially with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).

  • Recording: Record the hERG current at each concentration until a steady-state effect is observed.

4.4 Detailed Protocol: Cytochrome P450 (CYP) Inhibition Assay This is a fluorescence-based or LC-MS/MS-based assay to determine the IC₅₀ of the test compound against major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2).[20][21]

Materials:

  • Enzyme Source: Human liver microsomes (HLM) or recombinant human CYP enzymes.[21]

  • Substrates: A specific fluorescent or pro-drug substrate for each CYP isoform being tested.

  • Cofactor: NADPH regenerating system.

  • Positive Controls: Known selective inhibitors for each CYP isoform.

  • Instrumentation: Fluorescence plate reader or LC-MS/MS system.

Procedure:

  • Reaction Setup: In a 96-well plate, combine buffer, HLM or recombinant enzyme, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C.

  • Initiate Reaction: Add the specific CYP substrate and the NADPH regenerating system to start the metabolic reaction.

  • Incubation: Incubate for a defined period at 37°C.

  • Terminate Reaction: Stop the reaction (e.g., by adding acetonitrile).

  • Detection: Measure the formation of the metabolized product via fluorescence or LC-MS/MS.[16][21]

4.5 Data Presentation: Summary of Pharmacological Profile All quantitative data should be summarized in a clear, concise table to facilitate comparison and decision-making.

Assay TypeTarget / IsoformAssay ReadoutResult (IC₅₀ / Kᵢ)Therapeutic Index¹
Target Engagement Sigma-1 ReceptorBinding (Kᵢ)[Value] nMN/A
Functional Potency NMDA ReceptorCa²⁺ Flux (IC₅₀)[Value] µMN/A
Safety - Cardio hERG ChannelPatch Clamp (IC₅₀)> 30 µM> 30x
Safety - DDI CYP3A4Metabolism (IC₅₀)> 25 µM> 25x
Safety - DDI CYP2D6Metabolism (IC₅₀)[Value] µM[Value]x
Cellular Health HEK293 CellsMTT (CC₅₀)> 50 µM> 50x
¹Therapeutic Index is a ratio of off-target activity to on-target activity (e.g., hERG IC₅₀ / NMDA IC₅₀). A value >30x is generally considered a good safety margin.

Phase 4: General Cytotoxicity Assessment

It is imperative to confirm that the observed activity in functional assays is due to specific pharmacological interaction, not simply because the compound is killing the cells.

5.1 Rationale for Assessing Cell Viability A cytotoxicity assay provides a counter-screen to functional assays. If a compound shows an IC₅₀ in a functional assay that is close to its cytotoxic concentration (CC₅₀), the functional data is suspect. A large window between the functional IC₅₀ and the CC₅₀ is required. The MTT assay is a classic, reliable colorimetric method for this purpose.[22]

5.2 Detailed Protocol: MTT Cell Viability Assay This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[22][23]

Materials:

  • Cell Line: The same cell line used in the functional assay (e.g., HEK293-NR1/NR2A).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilizing Agent: DMSO or a solution of SDS in HCl.

  • Instrumentation: 96-well plate reader (absorbance).

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the same concentrations of the test compound used in the functional assays. Incubate for the same duration (e.g., 24 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active dehydrogenases will convert the yellow MTT to a purple formazan precipitate.[22]

  • Solubilization: Add the solubilizing agent to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at ~570 nm using a plate reader.

5.3 Data Interpretation The absorbance is directly proportional to the number of viable cells. Data is plotted as percent viability vs. compound concentration to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Summary and Next Steps

This guide has outlined a robust, logically structured cascade for the initial in vitro characterization of this compound. By progressing from broad target identification to specific functional validation and early safety assessment, this framework enables the construction of a comprehensive pharmacological profile.

Successful progression through this cascade, yielding a compound with high on-target potency, a clean off-target profile (hERG and CYP IC₅₀ >30x the functional IC₅₀), and low cytotoxicity (CC₅₀ >50 µM), would provide a strong rationale for advancing the molecule into more complex studies. Subsequent steps would include a broader ADME (Absorption, Distribution, Metabolism, and Excretion) panel, including metabolic stability and plasma protein binding assays, followed by in vivo pharmacokinetic and efficacy studies.[12][24][25]

References

  • In Vitro ADME. Selvita. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

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  • Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. YouTube. [Link]

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An In-depth Technical Guide to 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine and its Class of Piperidine-Based CCR5 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide delves into the chemical and biological landscape of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine, a representative member of a significant class of piperidine derivatives that have been instrumental in the development of novel therapeutics. While specific public data on this exact molecule is limited, this document serves as a comprehensive overview of the synthesis, mechanism of action, and therapeutic potential of structurally related piperidine-based compounds, primarily focusing on their role as C-C chemokine receptor type 5 (CCR5) antagonists in the context of HIV-1 treatment.

Introduction: The Significance of the Piperidine Scaffold in Drug Discovery

The piperidine ring is a ubiquitous heterocyclic motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in a defined three-dimensional arrangement make it a privileged scaffold in medicinal chemistry. The specific substitution pattern, as seen in this compound, where a phenylpropyl group is attached to the piperidine nitrogen and a methanamine group to the 4-position, is a hallmark of a class of compounds investigated for their potent antiviral properties.

The primary therapeutic target for many of these piperidine derivatives is the CCR5 receptor. CCR5 is a G protein-coupled receptor that plays a crucial role in the immune system by acting as a co-receptor for macrophage-tropic (R5) strains of the human immunodeficiency virus type 1 (HIV-1) to enter host cells.[1][2][3] The discovery that individuals with a homozygous 32-base pair deletion in the CCR5 gene (CCR5-Δ32) are highly resistant to HIV-1 infection spurred the development of CCR5 antagonists as a novel class of antiretroviral drugs.[4]

Physicochemical Properties and Chemical Structure Analysis

While a dedicated PubChem entry for this compound is not available, we can infer its general properties based on its structure.

PropertyPredicted Value/InformationSource
CAS Number 223567-74-6ChemicalBook
Molecular Formula C15H24N2Inferred from structure
Molecular Weight 232.37 g/mol Inferred from structure
General Class Substituted PiperidineInferred from structure
Predicted Lipophilicity (XLogP3) ~3.5-4.5Based on similar structures
Predicted Solubility Poorly soluble in waterBased on similar structures

The structure features a basic piperidine nitrogen and a primary amine, suggesting it will form salts with acids, which can improve its solubility. The phenylpropyl group contributes to the molecule's lipophilicity, which is often a key factor in its interaction with the transmembrane domains of the CCR5 receptor.

Synthesis of 1-(Piperidin-4-yl)methanamine Derivatives: A General Overview

The synthesis of 1-substituted piperidin-4-yl-methanamine derivatives typically involves a multi-step process. While a specific synthetic route for this compound is not detailed in the available literature, a general and plausible synthetic strategy can be outlined based on established methodologies for similar compounds.[5][6][7]

A common approach involves the N-alkylation of a suitable piperidine precursor. For instance, the synthesis could commence with a commercially available 4-(aminomethyl)piperidine derivative, which is then N-alkylated with a 3-phenylpropyl halide or a similar electrophile.

Synthesis_Workflow cluster_0 General Synthesis of 1-Substituted Piperidin-4-yl-methanamine Derivatives start 4-(Aminomethyl)piperidine Precursor step1 N-Alkylation with Phenylpropyl Halide start->step1 Reagents: K2CO3, Acetonitrile product This compound step1->product Purification: Chromatography HIV_Entry_Inhibition cluster_0 HIV-1 Entry Pathway gp120 HIV-1 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. Fusion Antagonist This compound (CCR5 Antagonist) Antagonist->CCR5 Blocks Interaction

Caption: The mechanism of action of CCR5 antagonists in preventing HIV-1 entry.

This compound and its analogs act by binding to a hydrophobic pocket within the transmembrane domains of the CCR5 receptor. This binding allosterically induces a conformational change in the receptor that prevents its interaction with the gp120-CD4 complex, thereby blocking the final step of viral entry. This host-targeted mechanism is a significant advantage as it presents a higher barrier to the development of viral resistance compared to drugs that target viral enzymes. [1][3]

Biological Activity and Therapeutic Potential

The therapeutic potential of piperidine-based CCR5 antagonists is primarily in the treatment of HIV-1 infection, particularly in patients infected with R5-tropic strains. The approved drug maraviroc is a prominent example of this class. [3][4]Clinical studies with various CCR5 antagonists have demonstrated their efficacy in reducing viral load and increasing CD4+ T-cell counts in HIV-infected individuals. [2][3] Beyond HIV, the modulation of CCR5 is being explored for other therapeutic applications, including in inflammatory diseases, graft-versus-host disease, and some cancers, due to the role of CCR5 and its ligands in immune cell trafficking.

Safety and Toxicology

The safety profile of CCR5 antagonists is a critical consideration in their development. Since CCR5 is a functional chemokine receptor in the human immune system, its long-term blockade raises potential concerns. However, the observation that individuals with the CCR5-Δ32 mutation are generally healthy suggests that CCR5 is not essential for normal immune function. [2]Clinical trials with maraviroc and other CCR5 antagonists have generally shown them to be well-tolerated. [3]Potential side effects can include hepatotoxicity, and therefore, liver function monitoring is often recommended.

Future Directions and Conclusion

The discovery and development of piperidine-based CCR5 antagonists represent a significant advancement in the fight against HIV/AIDS. The unique, host-targeted mechanism of action provides a valuable therapeutic option, especially for patients with multi-drug resistant virus. Future research in this area will likely focus on the development of next-generation CCR5 antagonists with improved potency, pharmacokinetic profiles, and safety. Furthermore, the exploration of these compounds for other indications where CCR5 plays a pathological role is a promising avenue for future drug development.

This compound exemplifies a chemical scaffold with proven therapeutic relevance. While detailed data on this specific molecule is not widely available, the extensive research on its structural analogs provides a strong foundation for understanding its potential as a CCR5 antagonist and for guiding the design of new and improved therapeutic agents.

References

  • Development of maraviroc, a CCR5 antagonist for treatment of HIV, using a novel tropism assay. PubMed. [Link]

  • CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Taylor & Francis Online. [Link]

  • CCR5 antagonists: host-targeted antivirals for the treatment of HIV infection. PubMed. [Link]

  • CCR5 Antagonism in HIV Infection: Current Concepts and Future Opportunities. PMC - NIH. [Link]

  • Targeting CCR5 as a Component of an HIV-1 Therapeutic Strategy. Frontiers. [Link]

  • Oximino-piperidino-piperidine-based CCR5 antagonists. Part 2: synthesis, SAR and biological evaluation of symmetrical heteroaryl carboxamides. PubMed. [Link]

  • Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. PubMed. [Link]

  • CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. PubMed Central. [Link]

  • CCR5 Receptor Antagonists: Discovery and SAR of Novel 4-hydroxypiperidine Derivatives. PubMed. [Link]

  • CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. PubMed. [Link]

  • Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine. PrepChem.com. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

  • Methenamine. LiverTox - NCBI Bookshelf - NIH. [Link]

  • Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. PubMed. [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. [Link]

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safety and toxicity profile of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Establishing the Safety and Toxicity Profile of Novel Piperidine-Containing Compounds: A Case Study of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine

Introduction: Navigating the Path from Discovery to Safety Assessment

The discovery of novel chemical entities with therapeutic potential is the cornerstone of pharmaceutical innovation. This compound, a compound characterized by its piperidine core, represents a class of molecules with significant promise due to their diverse interactions with biological targets. However, the journey from a promising lead compound to a viable clinical candidate is contingent upon a rigorous and comprehensive evaluation of its safety and toxicity profile. This guide provides a strategic framework for researchers, scientists, and drug development professionals to systematically establish the safety profile of a novel piperidine-containing compound, using this compound as a representative case study. In the absence of extensive public data on this specific molecule, this document will serve as a detailed roadmap for its preclinical toxicological evaluation, grounded in established scientific principles and regulatory expectations.

The piperidine moiety is a common scaffold in many approved drugs, but it is also associated with off-target effects, including interactions with hERG channels and various CNS receptors, which necessitates a thorough and tailored safety assessment. This guide will delineate a multi-tiered approach, from in silico predictions and in vitro screening to in vivo studies, providing a robust framework for data-driven decision-making in the drug development process.

Part 1: Foundational Characterization and In Silico Toxicity Prediction

Before embarking on extensive and resource-intensive in vitro and in vivo studies, a foundational understanding of the physicochemical properties and a preliminary in silico assessment of the toxicological liabilities of this compound are paramount.

Physicochemical Properties

A comprehensive understanding of the compound's physicochemical properties is critical as it directly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its toxicity.

Table 1: Essential Physicochemical Parameters for this compound

ParameterExperimental MethodRationale and Implication for Toxicity
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (pH range 5.0-7.4) and biorelevant media (SGF, FaSSIF, FeSSIF)Poor solubility can lead to inaccurate in vitro results and limit in vivo exposure, potentially masking toxicity.
pKa Potentiometric titration or capillary electrophoresisThe ionization state at physiological pH affects membrane permeability, receptor binding, and potential for lysosomal trapping.
LogP/LogD Shake-flask method (octanol/water) or reverse-phase HPLCLipophilicity influences cell membrane penetration, volume of distribution, and potential for CNS penetration and off-target effects.
Chemical Stability Stability testing in buffers, plasma, and simulated gastric/intestinal fluidsDegradation can lead to the formation of potentially toxic metabolites and an inaccurate assessment of the parent compound's toxicity.
In Silico Toxicity Prediction

Computational toxicology models provide a valuable initial screen for potential liabilities, guiding the design of subsequent in vitro and in vivo studies.

Workflow for In Silico Toxicity Assessment

cluster_0 Input cluster_1 In Silico Modeling cluster_2 Output & Analysis Compound This compound Structure (SMILES/SDF) DEREK DEREK Nexus (Structural Alerts for Genotoxicity, etc.) Compound->DEREK TOPKAT TOPKAT (Predictive Models for Carcinogenicity, etc.) Compound->TOPKAT hERG hERG Liability Models (e.g., in silico patch-clamp) Compound->hERG Metabolism Metabolite Prediction (e.g., GLORY, Meteor Nexus) Compound->Metabolism Report Prioritized List of Potential Toxicities DEREK->Report TOPKAT->Report hERG->Report Metabolism->Report

Caption: In Silico Toxicity Prediction Workflow.

Part 2: In Vitro Toxicity Screening: A Tiered Approach

In vitro assays offer a high-throughput and cost-effective means to identify potential toxicities early in the drug development process, minimizing the use of animal models in accordance with the 3Rs (Replacement, Reduction, Refinement) principle.

Tier 1: Primary Cytotoxicity and Genotoxicity Screening

This initial tier aims to identify compounds that cause general cellular damage or have the potential to damage genetic material.

Experimental Protocol: High-Throughput Cytotoxicity Assay

  • Cell Lines: Select a panel of human cell lines representing key target organs, such as HepG2 (liver), HEK293 (kidney), and SH-SY5Y (neuronal).

  • Assay Principle: Utilize a validated method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.

  • Procedure:

    • Plate cells in 96- or 384-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24-72 hours.

    • Add the CellTiter-Glo® reagent and measure luminescence using a plate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) as a measure of cytotoxicity.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis to detect point mutations.

  • Procedure:

    • The tester strains are exposed to varying concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver).

    • The mixture is plated on a minimal agar medium.

    • After incubation, the number of revertant colonies (those that have regained the ability to synthesize the required amino acid) is counted.

    • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

Tier 2: Specific Organ Toxicity and Safety Pharmacology

Based on the results of Tier 1 and the known liabilities of piperidine-containing compounds, more specific in vitro assays are conducted.

Experimental Protocol: hERG Potassium Channel Assay

  • Principle: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.

  • Methodology: Automated patch-clamp electrophysiology (e.g., using a QPatch or Patchliner system) is the gold standard.

  • Procedure:

    • HEK293 cells stably expressing the hERG channel are used.

    • A voltage protocol is applied to elicit hERG currents.

    • Cells are exposed to increasing concentrations of this compound.

    • The inhibition of the hERG current is measured, and an IC50 value is determined.

Table 2: Summary of In Vitro Safety and Toxicity Assays

AssayEndpointPurpose
Cytotoxicity Panel IC50 in various cell linesAssess general cellular toxicity and identify potential target organs.
Ames Test MutagenicityEvaluate the potential to cause gene mutations.
hERG Assay IC50 for channel inhibitionScreen for potential cardiotoxicity (QT prolongation).
CYP450 Inhibition IC50 for major isoformsAssess the potential for drug-drug interactions.
Receptor Screening Binding affinity at a panel of off-target receptorsIdentify potential for CNS side effects and other off-target pharmacology.

Part 3: In Vivo Safety and Toxicity Assessment

In vivo studies are essential to understand the complex interactions of a compound within a whole organism and to establish a safe starting dose for clinical trials. All animal studies must be conducted in compliance with ethical guidelines and regulations (e.g., AAALAC, local IACUC).

Acute Toxicity Studies

The primary goal of acute toxicity studies is to determine the median lethal dose (LD50) and to identify the clinical signs of toxicity and potential target organs.

Experimental Protocol: Acute Toxicity Study in Rodents (Up-and-Down Procedure - OECD TG 425)

  • Species: Wistar rats or CD-1 mice.

  • Procedure:

    • A single animal is dosed at a starting dose level.

    • If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level.

    • This sequential dosing continues until the criteria for stopping the study are met.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

    • A full necropsy is performed on all animals.

Repeat-Dose Toxicity Studies

These studies are designed to evaluate the toxicological effects of the compound after repeated administration over a longer period.

Workflow for Repeat-Dose Toxicity Study Design

cluster_0 Input Data cluster_1 Study Design cluster_2 In-Life Phase cluster_3 Terminal Phase cluster_4 Data Analysis & Outcome AcuteTox Acute Toxicity Data (LD50) DoseSelection Dose Level Selection (Low, Mid, High, Control) AcuteTox->DoseSelection PK Pharmacokinetic Data PK->DoseSelection Dosing Daily Dosing DoseSelection->Dosing Duration Study Duration (e.g., 28-day, 90-day) Duration->Dosing Species Species Selection (Rodent and Non-rodent) Species->Dosing Observations Clinical Observations, Body Weights, Food Consumption Dosing->Observations ClinPath Clinical Pathology (Hematology, Clinical Chemistry, Urinalysis) Dosing->ClinPath Necropsy Gross Necropsy Observations->Necropsy ClinPath->Necropsy Histo Histopathology of Target Organs Necropsy->Histo NOAEL Determination of NOAEL (No-Observed-Adverse-Effect Level) Histo->NOAEL

Caption: Workflow for a Repeat-Dose Toxicity Study.

Part 4: Data Integration and Risk Assessment

The culmination of the safety and toxicity assessment is the integration of all in silico, in vitro, and in vivo data to perform a comprehensive risk assessment. The primary goal is to determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which there were no statistically or biologically significant increases in the frequency or severity of adverse effects. The NOAEL is then used to calculate the safe starting dose for first-in-human clinical trials.

Conclusion

The establishment of a robust safety and toxicity profile for a novel compound such as this compound is a complex, multi-faceted process that requires a strategic and scientifically rigorous approach. By following the tiered framework outlined in this guide, from foundational characterization and in silico modeling to comprehensive in vitro and in vivo studies, researchers can systematically identify and characterize potential toxicities. This data-driven approach not only ensures regulatory compliance but also provides the critical insights necessary to make informed decisions about the continued development of promising new therapeutic agents. The ultimate goal is to ensure the safety of patients while advancing innovative medicines to address unmet medical needs.

References

  • U.S. Food and Drug Administration. (2010). Guidance for Industry: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

  • Organisation for Economic Co-operation and Development. (2001). OECD Guideline for the Testing of Chemicals 425: Acute Oral Toxicity – Up-and-Down Procedure. [Link]

  • De Kerekes, C., et al. (2021). The piperidine scaffold in approved drugs. Future Medicinal Chemistry, 13(13), 1219-1222. [Link]

  • U.S. Food and Drug Administration. (2005). Guidance for Industry: S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • European Medicines Agency. (2016). ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. [Link]

Methodological & Application

Application Notes and Protocols for 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Potential CNS Modulator

The 4-aminomethylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of bioactive compounds targeting the central nervous system (CNS).[1] Its rigid framework allows for precise orientation of pharmacophoric elements, making it an attractive starting point for the design of novel CNS drug candidates. The title compound, 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine, combines this key moiety with a 3-phenylpropyl group, a feature often associated with high affinity for sigma receptors. Sigma receptors, particularly the sigma-1 (σ1) subtype, are implicated in a range of neurological and psychiatric conditions, including psychosis, depression, and neurodegenerative diseases.[2][3] This document provides a comprehensive guide for researchers interested in exploring the therapeutic potential of this compound, from its chemical synthesis to its pharmacological characterization in relevant in vitro and in vivo models.

Chemical Synthesis and Characterization

A plausible and efficient synthesis of this compound can be achieved through a convergent approach, leveraging commercially available starting materials. The key is the N-alkylation of a protected 4-aminomethylpiperidine derivative.

Proposed Synthetic Pathway

Synthetic_Pathway A 1-Boc-4-(aminomethyl)piperidine C N-Alkylation A->C B 3-Phenylpropyl bromide B->C D Boc-protected intermediate C->D Base (e.g., K2CO3), Solvent (e.g., ACN) E Deprotection (e.g., TFA) D->E F This compound E->F

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis
  • N-Alkylation: To a solution of 1-Boc-4-(aminomethyl)piperidine (1.0 eq)[4] in acetonitrile, add potassium carbonate (2.0 eq) and 3-phenylpropyl bromide (1.1 eq).

  • Stir the reaction mixture at reflux for 16-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude Boc-protected intermediate. Purify by column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in dichloromethane. Add trifluoroacetic acid (TFA) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Evaporate the solvent and excess TFA under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the final product as a TFA salt. The free base can be obtained by neutralization with a suitable base (e.g., NaOH) and extraction.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Pharmacological Evaluation

Based on its structural motifs, this compound is hypothesized to interact with sigma receptors. The following protocols outline the necessary steps to determine its binding affinity and functional activity at these targets.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the test compound for the sigma-1 receptor using a competitive inhibition assay with a known radioligand, [³H]-(+)-pentazocine.[2][5]

Materials:

  • Membrane homogenates from guinea pig liver (a rich source of sigma-1 receptors).[5]

  • [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).

  • Haloperidol (for defining non-specific binding).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates, filter mats (GF/B or GF/C), scintillation cocktail, and a scintillation counter.

Workflow:

Binding_Assay_Workflow A Prepare serial dilutions of test compound B Add membrane homogenate, radioligand, and test compound to 96-well plate A->B C Incubate at 37°C for 120-180 minutes B->C D Terminate reaction by rapid filtration C->D E Wash filters with ice-cold buffer D->E F Measure radioactivity using scintillation counting E->F G Analyze data to determine IC50 and Ki F->G

Caption: Workflow for the sigma-1 receptor radioligand binding assay.

Step-by-Step Methodology:

  • Prepare serial dilutions of this compound in binding buffer to achieve final concentrations ranging from, for example, 0.1 nM to 10 µM.

  • In a 96-well plate, combine:

    • 50 µL of test compound dilution (or buffer for total binding, or 10 µM haloperidol for non-specific binding).

    • 50 µL of [³H]-(+)-pentazocine at a final concentration close to its Kd (e.g., 1-2 nM).

    • 100 µL of diluted membrane homogenate (e.g., 50-100 µg protein/well).

  • Incubate the plate at 37°C for 120-180 minutes to reach equilibrium.[6]

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Dry the filter mats and add scintillation cocktail.

  • Quantify the bound radioactivity using a liquid scintillation counter.

Data Analysis and Trustworthiness:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

  • Self-Validation: The assay's trustworthiness is ensured by running a known sigma-1 ligand (e.g., haloperidol) as a positive control in parallel. The resulting Ki for the control should be within the historically accepted range for the laboratory.

Protocol 2: Sigma-2 Receptor Radioligand Binding Assay

To assess selectivity, the compound's affinity for the sigma-2 receptor should also be determined. This is typically done using [³H]-DTG in the presence of (+)-pentazocine to mask the sigma-1 sites.[5][8]

Materials:

  • Membrane homogenates from rat liver (a good source of sigma-2 receptors).[8]

  • [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG).

  • (+)-Pentazocine (to mask sigma-1 receptors).

  • Haloperidol or another high-affinity sigma-2 ligand for defining non-specific binding.

  • Other materials are as described in Protocol 1.

Step-by-Step Methodology:

  • The procedure is similar to the sigma-1 assay, with the following key differences:

    • Include a saturating concentration of (+)-pentazocine (e.g., 1 µM) in all wells to block binding of [³H]-DTG to sigma-1 receptors.[5]

    • The incubation is typically shorter and at room temperature.

Data Analysis:

  • Data analysis is performed as described for the sigma-1 assay to determine the Ki for the sigma-2 receptor.

  • The selectivity ratio (Ki σ2 / Ki σ1) can then be calculated.

Quantitative Data Summary (Hypothetical)
Compoundσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
Haloperidol (Control)2.53.81.5
This compound 5.2 250 48

In Vivo Evaluation in Animal Models of Psychosis

Should the in vitro data suggest potent and selective activity, the next logical step is to evaluate the compound in animal models relevant to CNS disorders like psychosis. Pharmacological models are often employed due to their high throughput and relevance to neurotransmitter systems implicated in psychosis.[9][10]

Protocol 3: Amphetamine-Induced Hyperlocomotion Model

This model is based on the hyperdopaminergic state believed to underlie some positive symptoms of schizophrenia and is sensitive to antipsychotic drugs.[11][12]

Animals:

  • Male Swiss Webster mice or Sprague-Dawley rats.

Workflow:

In_Vivo_Workflow A Acclimate animals to locomotor activity chambers B Administer test compound or vehicle (e.g., i.p.) A->B C Allow for drug absorption (e.g., 30 min) B->C D Administer d-amphetamine (e.g., 2 mg/kg, s.c.) C->D E Record locomotor activity for 60-90 minutes D->E F Analyze data for reduction in hyperactivity E->F

Caption: Workflow for the amphetamine-induced hyperlocomotion model.

Step-by-Step Methodology:

  • Individually house animals in transparent locomotor activity chambers and allow them to habituate for at least 30 minutes.

  • Administer this compound at various doses (e.g., 1, 3, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • After a 30-minute pretreatment period, administer d-amphetamine (e.g., 2 mg/kg, subcutaneous) to all animals except a vehicle-vehicle control group.

  • Immediately place the animals back into the activity chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for the next 60-90 minutes using automated tracking software.[13]

Data Analysis and Trustworthiness:

  • Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the entire session.

  • Compare the activity of the compound-treated groups to the vehicle-amphetamine group using ANOVA followed by post-hoc tests.

  • A significant reduction in amphetamine-induced hyperactivity suggests potential antipsychotic-like efficacy.

  • Self-Validation: A positive control group treated with a known antipsychotic (e.g., haloperidol or risperidone) should be included to validate the model's sensitivity. The compound should also be tested alone to ensure it does not cause hypoactivity at the tested doses, which could confound the results.

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel CNS therapeutics. The protocols detailed in this guide provide a clear and robust framework for its synthesis and pharmacological evaluation. Initial characterization should focus on its affinity and selectivity for sigma receptors. Positive in vitro results would warrant progression into established in vivo models of psychosis to assess its therapeutic potential. Further studies could explore its effects in models of cognitive deficits associated with schizophrenia and its potential as a modulator of neuroplasticity, a key role of the sigma-1 receptor.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 75(1), 1.34.1–1.34.21. [Link]

  • Colabufo, N. A., Contino, M., Inglese, C., Niso, M., Perrone, R., Roperto, S., & Roperto, F. (2009). In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays. Central Nervous System Agents in Medicinal Chemistry, 9(3), 161–171. [Link]

  • Gao, C., Ma, X., Wang, Z., Liu, H., & Li, Y. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3845–3848. [Link]

  • Jones, C. A., Watson, D. J. G., & Fone, K. C. F. (2011). Animal Models of Psychosis. Current Topics in Behavioral Neurosciences, 8, 337–374. [Link]

  • Marcinkiewcz, M., & Przewlocka, B. (2019). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Frontiers in Psychiatry, 10, 43. [Link]

  • Geyer, M. A., & Moghaddam, B. (2002). Animal Models Relevant to Schizophrenia Disorders. Neuropsychopharmacology, 26(2), 139–150. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Young, J. W., & Geyer, M. A. (2013). An Overview of Animal Models Related to Schizophrenia. Current Protocols in Neuroscience, Chapter 9, Unit9.40. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Guitart, X., Llenas, J., & Massana, M. (1992). Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application. U.S.
  • Choi, S. W., Elmaleh, D. R., Hanson, R. N., et al. (2000). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. Journal of Medicinal Chemistry, 43(2), 205–213. [Link]

  • Gil, L. F., Gabillet, S., Férnandez, M., et al. (2008). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications, 38(18), 3058-3067. [Link]

  • Jones, C. A., Watson, D. J., & Fone, K. C. (2011). Animal Models of Psychosis: Current State and Future Directions. Current topics in behavioral neurosciences, 8, 337–374. [Link]

  • Xu, J., Chen, C., Wu, Y., & Wang, M. (2011). Functional assays to define agonists and antagonists of the sigma-2 receptor. Analytical Biochemistry, 417(1), 80–85. [Link]

  • Lever, J. R., Miller, D. K., & Litton, T. N. (2009). Characterization of pulmonary sigma receptors by radioligand binding. European Journal of Pharmacology, 622(1-3), 1–7. [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry, 11(10), 1089–1103. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(10), 1089-1103. [Link]

  • Schepmann, D., & Wünsch, B. (2016). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 349(12), 923–933. [Link]

  • Lasota, J., & Blicharska, M. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(24), 5946. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Methenamine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • Wikipedia. (2023). 4-Benzylpiperidine. In Wikipedia. [Link]

  • Squeo, B., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6599. [Link]

  • Wikipedia. (2023). Methenamine. In Wikipedia. [Link]

  • Patel, P. R., et al. (2016). Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenyl)-1h-pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof.
  • Karthik, C. S., Mallesha, L., & Mallu, P. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. International Journal of ChemTech Research, 10(5), 875-884. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of methenamine hippurate in treating urinary tract infections (UTIs)? Retrieved from [Link]

  • Kumar, A., et al. (2015). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 5(1), 213-221. [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. [Link]

  • ClinicalTrials.gov. (2021). Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections. (NCT04709601). [Link]

  • Squeo, B., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6599. [Link]

Sources

A Comprehensive Guide to the Quantitative Analysis of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a detailed guide for the quantitative analysis of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine, a piperidine derivative with potential applications in pharmaceutical research and development. Given the importance of accurate quantification for pharmacokinetic studies, quality control, and stability testing, this guide presents two robust, validated analytical methods: a stability-indicating Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method suitable for purity and stability assessments, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications. This note emphasizes the rationale behind method selection, provides step-by-step protocols, and includes comprehensive validation and troubleshooting sections to ensure reliable implementation by researchers, scientists, and drug development professionals.

Introduction and Principles of Method Selection

This compound is a molecule characterized by a basic piperidine core, a primary amine, and a phenylpropyl substituent. This structure dictates its physicochemical properties and informs the selection of an appropriate analytical strategy. The piperidine and methanamine groups provide basic nitrogen atoms that are easily protonated, making the molecule suitable for analysis by reversed-phase chromatography with acidic mobile phases and highly amenable to positive mode electrospray ionization (ESI+) for mass spectrometry. The phenyl group serves as a chromophore, enabling ultraviolet (UV) detection.

The choice between analytical techniques hinges on the specific requirements of the analysis, primarily sensitivity and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a workhorse technique in most analytical laboratories. It is ideal for quantifying the analyte in bulk drug substances, formulated products, and for performing stability studies. Its advantages include robustness, cost-effectiveness, and simplicity. For this compound, the phenyl ring allows for sensitive detection at lower UV wavelengths (e.g., 210-220 nm). A well-developed HPLC method can be "stability-indicating," meaning it can resolve the parent drug from its degradation products[1][2].

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying analytes in complex biological matrices like plasma, urine, or tissue homogenates. Its superior sensitivity (often reaching picogram levels) and selectivity, achieved through Multiple Reaction Monitoring (MRM), are essential for pharmacokinetic and biodistribution studies where drug concentrations are typically very low[3][4][5].

  • Gas Chromatography (GC) with Mass Spectrometry (GC-MS): While possible, GC-MS is often less suitable for polar, high-molecular-weight compounds like the target analyte without prior derivatization to increase volatility and thermal stability. This adds complexity to sample preparation and can introduce variability[6][7].

The following diagram illustrates the decision-making process for selecting the optimal analytical method.

Method_Selection start Define Analytical Goal matrix_q What is the sample matrix? start->matrix_q bulk_drug Bulk Drug / Formulation matrix_q->bulk_drug Simple biological Biological Fluid (Plasma, etc.) matrix_q->biological Complex sensitivity_q Is high sensitivity (pg/mL) required? hplc Select RP-HPLC-UV (Purity, Stability, QC) sensitivity_q->hplc No lcms Select LC-MS/MS (Pharmacokinetics, Bioanalysis) sensitivity_q->lcms Yes gcms Consider GC-MS (Requires derivatization, less common) sensitivity_q->gcms Alternative bulk_drug->sensitivity_q biological->lcms

Caption: Logical workflow for selecting the appropriate analytical method.

Protocol 1: Stability-Indicating RP-HPLC-UV Method

This protocol details a method for the quantification of this compound in bulk substance and for the assessment of its stability.

Objective

To develop and validate a simple, accurate, and precise stability-indicating RP-HPLC-UV method for the quantification of this compound.

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 99.5%)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)

  • Water: Deionized or Milli-Q water

  • Reagents: Formic acid (≥ 98%), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions
ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure the analyte is in its ionized form, leading to better peak shape on a C18 column.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution. Formic acid maintains consistent pH.
Gradient Program 0-2 min: 10% B; 2-15 min: 10-80% B; 15-17 min: 80% B; 17.1-20 min: 10% BA gradient is used to ensure elution of the main peak with good symmetry and to separate potential impurities and degradants with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run time.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection 215 nmThe phenyl chromophore provides adequate absorbance at this wavelength.
Injection Volume 10 µLA small volume minimizes potential peak distortion.
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using a 50:50 mixture of water and acetonitrile to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the sample, dissolve in 10 mL of methanol, and then dilute 1 mL of this solution to 10 mL with the 50:50 water/acetonitrile diluent.

Forced Degradation Study

To demonstrate the stability-indicating nature of the method, the analyte is subjected to stress conditions as per ICH guidelines.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl and heat at 80°C for 4 hours. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH and heat at 80°C for 4 hours. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 48 hours. Prepare the sample solution as described above.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 48 hours. Prepare the sample solution.

Analyze all stressed samples alongside a non-degraded control. The method is considered stability-indicating if the degradation peaks are well-resolved from the main analyte peak.

Protocol 2: LC-MS/MS for Quantification in Human Plasma

This protocol is designed for the sensitive and selective quantification of the analyte in a complex biological matrix.

Objective

To develop and validate a high-throughput LC-MS/MS method for the determination of this compound in human plasma.

Materials and Reagents
  • Analyte & Internal Standard (IS): this compound reference standard; (this compound-d5) as the stable isotope-labeled internal standard.

  • Solvents & Reagents: As listed in Protocol 1, but of LC-MS grade.

  • Plasma: Blank human plasma (K2-EDTA as anticoagulant).

Instrumentation
  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Analytical column: C18 column with smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm).

LC and MS Conditions
ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent.
Gradient Program 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.6-5.0 min: 5% BA fast gradient suitable for a short UHPLC column, enabling high throughput.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible chromatography.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen atoms are readily protonated to form [M+H]⁺ ions.
MRM Transitions Analyte: m/z 247.2 → 118.1; IS: m/z 252.2 → 123.1 (Predicted)The precursor ion is [M+H]⁺. The product ion corresponds to a stable fragment from collision-induced dissociation (e.g., loss of the phenylpropyl group). The IS transition is shifted by its mass difference.
Source Parameters Capillary Voltage: 3.5 kV; Gas Temp: 350°C; Gas Flow: 10 L/minThese parameters must be optimized on the specific instrument to achieve maximum signal intensity.
Sample Preparation (Protein Precipitation)

Protein precipitation is a fast and effective method for cleaning up plasma samples for LC-MS/MS analysis[3][8].

Sample_Prep cluster_workflow Bioanalytical Sample Preparation Workflow s1 Pipette 100 µL of plasma sample s2 Add 20 µL of Internal Standard working solution s1->s2 s3 Add 300 µL of cold Acetonitrile (containing 0.1% Formic Acid) s2->s3 s4 Vortex for 1 minute to precipitate proteins s3->s4 s5 Centrifuge at 14,000 rpm for 10 minutes at 4°C s4->s5 s6 Transfer supernatant to a clean vial s5->s6 s7 Inject into LC-MS/MS system s6->s7

Caption: Workflow for plasma sample preparation via protein precipitation.

Calibration and Quality Control
  • Calibration Standards: Prepare by spiking blank plasma with known concentrations of the analyte (e.g., 0.1 to 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare at low, medium, and high concentrations to be analyzed with each batch to ensure the validity of the run.

Method Validation Summary

Both methods must be validated according to regulatory guidelines (e.g., ICH Q2(R1)). Below is a summary of typical acceptance criteria and representative data.

ParameterHPLC-UV Acceptance CriteriaRepresentative HPLC-UV DataLC-MS/MS Acceptance CriteriaRepresentative LC-MS/MS Data
Linearity (r²) ≥ 0.9990.9995≥ 0.9950.9982
Range 1 - 100 µg/mLConfirmed0.1 - 1000 ng/mLConfirmed
Accuracy (% Bias) Within ±2.0%-0.8% to 1.2%Within ±15% (±20% at LLOQ)-5.2% to 6.8%
Precision (% RSD) ≤ 2.0%≤ 1.5%≤ 15% (≤ 20% at LLOQ)≤ 8.5%
LOD S/N ≥ 30.2 µg/mLS/N ≥ 30.03 ng/mL
LOQ S/N ≥ 100.7 µg/mLS/N ≥ 100.1 ng/mL
Specificity No interference at RTPassed forced degradationNo interference at RT/MRMPassed

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with column silanols; Column degradation; Inappropriate mobile phase pH.Ensure mobile phase pH is at least 2 units below the pKa of the analyte; Use a column with end-capping; Flush or replace the column.
Inconsistent Retention Times Pump malfunction; Column temperature fluctuations; Column equilibration issue.Check pump for leaks and pressure fluctuations; Ensure column oven is stable; Allow sufficient time for column re-equilibration between runs.
Low MS Signal Intensity Ion suppression from matrix; Poor ionization; Incorrect source parameters.Improve sample cleanup (e.g., use SPE instead of PP); Optimize mobile phase additives; Tune mass spectrometer source parameters (voltages, gas flows, temperature).[8][9]
High Signal in Blank Carryover from previous injection; Contaminated solvent or system.Inject a series of blank solvents to clean the system; Optimize the autosampler wash procedure; Use fresh, high-purity solvents.

References

  • Patil, P. M., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation. Research Journal of Pharmacy and Technology. [Link]

  • Bielawska, K., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]

  • Bona, C. S., et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Saeed, A., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

  • Li, J., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. [Link]

  • Reddy, G. S., et al. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content. Asian Journal of Chemistry. [Link]

  • De la Monte, S. M., et al. (2011). Analytical Methods for the Identification and Analysis of Piperazines. Royal Society of Chemistry. [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Pawliszyn, J. (2012). Sample preparation for the analysis of drugs in biological fluids. ResearchGate. [Link]

  • Phenomenex. (n.d.). LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum. [Link]

  • Agilent Technologies. (2019). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • de Oliveira, M. F., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05). PubMed Central. [Link]

  • Blanckaert, P., et al. (2011). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. ResearchGate. [Link]

  • Shimadzu. (2014). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes. [Link]

  • Khan, I., et al. (2023). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative. Journal of Research in Pharmacy. [Link]

Sources

HPLC analysis of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Stability-Indicating HPLC Analysis of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The developed method is suitable for the determination of the active pharmaceutical ingredient (API) in the presence of its degradation products and process-related impurities. The protocol has been structured to meet the rigorous standards of pharmaceutical development and quality control, with foundational principles drawn from International Council for Harmonisation (ICH) guidelines.[1][2][3][4] This document provides a comprehensive guide for researchers, analytical scientists, and drug development professionals, covering method development rationale, detailed experimental protocols, and a validation framework.

Introduction and Analytical Rationale

This compound is a chemical entity featuring a piperidine core, a structure prevalent in many pharmacologically active compounds. Accurate quantification of this molecule is critical for ensuring the quality, safety, and efficacy of potential drug products. The primary analytical challenges associated with this compound stem from its chemical structure:

  • Weak UV Chromophore: The sole chromophore is an isolated phenyl group, which limits UV detection sensitivity to lower wavelengths (typically ~210 nm).

  • Basic Amine Groups: The presence of both a primary and a tertiary amine can lead to strong interactions with residual silanol groups on conventional silica-based HPLC columns, resulting in poor peak shape (tailing) and reduced column longevity.

  • Potential for Degradation: As with many pharmaceutical compounds, it is susceptible to degradation under stress conditions such as acid, base, oxidation, heat, and light.

To address these challenges, a stability-indicating RP-HPLC method was developed. The objective of such a method is to provide unambiguous quantification of the analyte of interest while also demonstrating specificity by resolving it from any potential degradation products.[5][6][7] This is a critical requirement outlined in ICH guidelines for analytical procedure validation.[4][8]

HPLC Method Development Strategy

The choices made during method development are grounded in the physicochemical properties of the analyte and the principles of modern chromatography.

Column Selection: Mitigating Silanol Interactions

A C18 stationary phase was selected for its versatility in reversed-phase chromatography.[9][10] However, to counteract the peak tailing caused by the basic amine groups, a modern, high-purity silica column with advanced end-capping technology is essential. These columns have a minimal population of accessible, acidic silanol groups, leading to improved peak symmetry for basic analytes.

Mobile Phase Optimization: Controlling Ionization

Controlling the protonation state of the analyte is paramount for reproducible chromatography. The primary and tertiary amines in the molecule have pKa values that necessitate a buffered mobile phase. An acidic mobile phase (pH 3.0) was chosen to ensure both amine groups are fully and consistently protonated. This positive charge enhances interaction with the stationary phase in a controlled manner and further minimizes undesirable interactions with any residual silanols. Formic acid is an excellent choice as a buffer because it is volatile and compatible with mass spectrometry (MS), should there be a need for peak identification. Acetonitrile was selected as the organic modifier due to its low viscosity and UV cutoff.

Detection Wavelength

Given the phenyl chromophore, the UV detection wavelength was set to 210 nm to maximize sensitivity. A photodiode array (PDA) detector is recommended to continuously monitor the UV spectrum across the peak, which is invaluable for assessing peak purity, especially during forced degradation studies.

Experimental Protocol: Materials and Methods

Instrumentation and Consumables
  • HPLC System: An HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a PDA detector.

  • Chromatographic Column: Waters XBridge C18, 250 mm x 4.6 mm, 5 µm, or equivalent high-purity, end-capped C18 column.

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (LC-MS Grade)

    • Water (Deionized, 18.2 MΩ·cm)

    • This compound Reference Standard

    • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) for forced degradation studies.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 2.5 mL of the Standard Stock Solution to 25 mL with Diluent.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column XBridge C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (PDA: 200-400 nm)
Injection Volume 10 µL
Run Time 30 minutes
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0

Method Validation Framework

The analytical method must be validated to demonstrate its fitness for purpose, in accordance with ICH Q2(R2) guidelines.[1][2][3][4][8] The following sections outline the protocols for key validation parameters.

System Suitability Testing

Before any analytical run, the system's performance must be verified. This is achieved by injecting the Working Standard Solution five times.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity and Forced Degradation Protocol

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[8] This is demonstrated through forced degradation studies, which also establish the stability-indicating nature of the method.[5][6][11]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Solution (1 mg/mL in Diluent) Acid Acid Hydrolysis (0.1 M HCl, 60°C, 8h) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C, 8h) API->Base Oxidation Oxidative (3% H₂O₂, RT, 24h) API->Oxidation Thermal Thermal (Solid, 80°C, 48h) API->Thermal Photo Photolytic (Solid, ICH Q1B) API->Photo Neutralize Neutralize/Dilute to 0.1 mg/mL Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Dissolve & Dilute Photo->Neutralize Dissolve & Dilute HPLC Inject into HPLC System Neutralize->HPLC Analysis Analyze Chromatograms: - Peak Purity - Resolution > 2 - Mass Balance HPLC->Analysis

Protocol Steps:

  • Preparation: Prepare separate solutions of the API at approximately 1.0 mg/mL.

  • Stress Application:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl (to get 0.1 M final), heat at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH (to get 0.1 M final), heat at 60°C.

    • Oxidation: Add an equal volume of 6% H₂O₂ (to get 3% final), keep at room temperature.

    • Thermal: Expose solid API powder to 80°C in an oven.

    • Photolytic: Expose solid API powder to light as per ICH Q1B guidelines.

  • Sampling & Analysis: Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours). For stressed solutions, neutralize if necessary, then dilute to the working standard concentration (0.1 mg/mL) with Diluent before injection. For solid samples, dissolve and dilute to the target concentration.

  • Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are baseline resolved from the main analyte peak (Resolution > 2.0) and the peak purity of the analyte passes evaluation.

Linearity and Range

Linearity is established by preparing a series of at least five concentrations of the analyte across a specified range.

  • Protocol: Prepare solutions ranging from 50% to 150% of the working standard concentration (i.e., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is determined by spiking a placebo mixture with known amounts of the API at different concentration levels.

  • Protocol: Prepare samples in triplicate at 80%, 100%, and 120% of the working concentration.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision

Precision is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day): Analyze six replicate preparations of the working standard solution on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD for the results should be ≤ 2.0%.

Data Visualization and Workflow

The overall analytical workflow, from method development to validation and final sample analysis, follows a logical progression to ensure data integrity and scientific rigor.

G cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2) cluster_routine Phase 3: Routine Analysis Dev1 Column & Mobile Phase Screening Dev2 Gradient Optimization Dev1->Dev2 Dev3 Final Parameter Selection (Flow, Temp, λ) Dev2->Dev3 Val1 System Suitability Dev3->Val1 Method Defined Val2 Specificity (Forced Degradation) Val1->Val2 Val3 Linearity & Range Val2->Val3 Val4 Accuracy & Precision Val3->Val4 Val5 Robustness & LOQ Val4->Val5 Routine1 Sample Preparation Val5->Routine1 Method Validated Routine2 SST Check Routine1->Routine2 Routine3 Sample Sequence Run Routine2->Routine3 Routine4 Data Processing & Reporting Routine3->Routine4

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, accurate, precise, and linear for the analysis of this compound. The successful resolution of the parent peak from all stress-induced degradants confirms its stability-indicating properties, making it a reliable tool for quality control, stability studies, and impurity profiling in a regulated pharmaceutical environment. This comprehensive guide provides scientists with the necessary protocols and rationale to implement this method effectively.

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • ICH. (2023). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • Jehangir, M. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. OMICS International. [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Mamatha, T. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • BioPharm International. (2012). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • ResearchGate. (2018). The role of forced degradation studies in stability indicating HPLC method development. [Link]

Sources

1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine as a neuroprotective agent

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the evaluation of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine as a potential neuroprotective agent.

Introduction: A Novel Piperidine-Based Candidate for Neuroprotection

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and stroke represent a significant and growing global health burden, yet effective disease-modifying therapies remain elusive.[1] The pipeline for new neuroprotective drugs has a high attrition rate, underscoring the need for novel chemical entities and robust preclinical evaluation strategies.[1] Piperidine scaffolds are prevalent in many centrally active drugs, and their derivatives are actively being investigated for neuroprotective properties.[2][3]

This document outlines a comprehensive framework for the preclinical evaluation of This compound , a novel compound with a piperidine core. While specific data on this molecule is not yet widespread, its structural motifs suggest potential interactions with pathways implicated in neuronal survival. We will proceed under the hypothesis that its neuroprotective effects are mediated through the modulation of oxidative stress and apoptotic pathways, common mechanisms in neurodegeneration.[4]

This guide provides detailed protocols for in vitro and in vivo characterization, from initial cell-based toxicity and efficacy screening to more complex mechanistic and animal model studies.

Proposed Mechanism of Action

We hypothesize that this compound exerts its neuroprotective effects by activating the Nrf2/HO-1 antioxidant response pathway and inhibiting key effectors of the apoptotic cascade. This dual-pronged approach addresses two critical facets of neurodegenerative pathology: oxidative stress and programmed cell death.

Proposed_Neuroprotective_Mechanism cluster_0 Cellular Stress (e.g., Oxidative, Excitotoxic) cluster_1 Therapeutic Intervention cluster_2 Signaling Pathways cluster_3 Cellular Outcomes Stress Neurotoxic Insult (e.g., H₂O₂, Glutamate) Bax Bax (Pro-apoptotic) Stress->Bax Activates Compound This compound Nrf2 Nrf2 Activation Compound->Nrf2 Activates PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt Activates Survival Neuronal Survival Nrf2->Survival Promotes Antioxidant Response Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Upregulates Bcl2->Bax Inhibits Caspase3 Caspase-3 (Executioner) Bax->Caspase3 Activates Apoptosis Apoptosis Inhibition Caspase3->Apoptosis Induces Apoptosis->Survival Prevents

Caption: Proposed mechanism of action for this compound.

Part 1: In Vitro Characterization

The initial phase of evaluation focuses on cell-based assays to determine the compound's safety profile and its efficacy in protecting neurons from common neurotoxic insults. The human neuroblastoma cell line, SH-SY5Y, is a widely used and appropriate model for these initial studies.[5]

Experimental Workflow: In Vitro Screening

In_Vitro_Workflow Start Start: SH-SY5Y Cell Culture Toxicity Protocol 1A: Assess Intrinsic Toxicity (MTT Assay) Start->Toxicity Determine_Conc Determine Non-Toxic Concentration Range Toxicity->Determine_Conc Pretreat Protocol 1B: Pre-treatment with Compound Determine_Conc->Pretreat Induce_Toxicity Induce Neurotoxicity (e.g., 100µM H₂O₂ or 100µM Glutamate) Pretreat->Induce_Toxicity Assess_Protection Protocol 1C: Assess Neuroprotection (MTT & LDH Assays) Induce_Toxicity->Assess_Protection Mechanistic Protocol 2: Mechanistic Studies (ROS, Caspase-3 Assays) Assess_Protection->Mechanistic End End: Data Analysis & Interpretation Mechanistic->End

Caption: General experimental workflow for in vitro neuroprotection assays.

Protocol 1: Neuronal Viability and Neuroprotection Assays

Objective: To determine the intrinsic toxicity of the compound and its ability to protect SH-SY5Y cells from an oxidative insult (hydrogen peroxide, H₂O₂) or excitotoxicity (glutamate).[6]

Materials:

  • SH-SY5Y neuroblastoma cells

  • DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • Hydrogen peroxide (H₂O₂)

  • Glutamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[5]

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit[5][6]

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C, 5% CO₂.

  • Part A: Intrinsic Toxicity Assessment

    • Prepare serial dilutions of the compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO at the highest concentration used).

    • Incubate for 24 hours.

    • Assess cell viability using the MTT assay as described below.

  • Part B: Neuroprotection Assay

    • Based on Part A, select non-toxic concentrations of the compound for pre-treatment (e.g., 1, 5, 10 µM).

    • Remove the medium and add fresh medium containing the selected concentrations of the compound.

    • Incubate for 2 hours (pre-treatment).

    • Introduce the neurotoxic insult by adding H₂O₂ (final concentration ~100 µM) or Glutamate (final concentration ~100 µM) to the wells.

    • Include control wells: Untreated (medium only), Vehicle + Toxin, and Compound only.

    • Incubate for an additional 24 hours.

  • Part C: Viability and Cytotoxicity Assessment

    • MTT Assay:

      • Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

      • Incubate for 4 hours at 37°C until formazan crystals form.[5]

      • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.

      • Measure absorbance at 570 nm using a microplate reader.

    • LDH Assay:

      • Collect 50 µL of supernatant from each well.

      • Perform the LDH assay according to the manufacturer's protocol.[5]

      • Measure absorbance at 490 nm.

Data Analysis:

  • Calculate cell viability as a percentage of the untreated control.

  • Calculate cytotoxicity as a percentage of the maximum LDH release (lysis control).

Hypothetical Data: Neuroprotection against H₂O₂ Cell Viability (MTT) %Cytotoxicity (LDH) %
Control (Untreated)100 ± 5.25 ± 1.1
H₂O₂ (100 µM)45 ± 4.185 ± 6.3
Compound (1 µM) + H₂O₂62 ± 3.860 ± 4.5
Compound (5 µM) + H₂O₂78 ± 4.535 ± 3.9
Compound (10 µM) + H₂O₂91 ± 5.015 ± 2.8
Protocol 2: Mechanistic Evaluation - ROS and Apoptosis

Objective: To investigate if the compound's neuroprotective effect is mediated by reducing intracellular reactive oxygen species (ROS) and inhibiting apoptosis.

Materials:

  • Cells treated as in Protocol 1B

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) for ROS detection

  • Caspase-3 colorimetric assay kit

  • Cell lysis buffer

Procedure:

  • Intracellular ROS Measurement:

    • After the treatment period (before significant cell death occurs, e.g., 6 hours post-toxin), wash cells with warm PBS.

    • Incubate cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

    • Wash cells again with PBS.

    • Measure fluorescence (excitation 485 nm, emission 530 nm) using a microplate reader.

  • Caspase-3 Activity Assay:

    • After the 24-hour treatment period, collect the cells.

    • Lyse the cells using the provided lysis buffer.[5]

    • Perform the caspase-3 activity assay on the cell lysates according to the manufacturer's instructions.

    • Measure absorbance at 405 nm.

Data Analysis:

  • Express ROS levels as a percentage of the toxin-treated group.

  • Express Caspase-3 activity as a fold-change relative to the untreated control.

Part 2: In Vivo Evaluation

Following promising in vitro results, the next critical step is to assess the compound's efficacy in a living organism. An animal model that recapitulates key aspects of a human neurodegenerative disease is essential.[1][7]

Protocol 3: Toxin-Induced Mouse Model of Parkinson's Disease

Objective: To evaluate the neuroprotective effect of this compound in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which selectively destroys dopaminergic neurons.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • MPTP hydrochloride

  • This compound

  • Vehicle for compound administration (e.g., saline with 5% DMSO, 5% Tween 80)

  • Apparatus for behavioral testing (Rotarod, Open Field)

  • Histology and immunohistochemistry reagents (e.g., anti-Tyrosine Hydroxylase antibody)

Procedure:

  • Animal Grouping and Dosing:

    • Acclimatize animals for one week.

    • Divide mice into groups (n=8-10 per group):

      • Vehicle Control (Saline)

      • MPTP + Vehicle

      • MPTP + Compound (Low Dose, e.g., 10 mg/kg)

      • MPTP + Compound (High Dose, e.g., 30 mg/kg)

    • Administer the compound or its vehicle (e.g., via oral gavage or intraperitoneal injection) daily for 14 days.

  • Induction of Neurotoxicity:

    • On day 8, administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals. Continue compound administration throughout.

  • Behavioral Assessment:

    • On day 14 (7 days post-MPTP), perform behavioral tests to assess motor function:

      • Rotarod Test: Measure the latency to fall from a rotating rod.

      • Open Field Test: Measure total distance traveled and rearing frequency to assess general locomotor activity.

  • Neurochemical and Histological Analysis:

    • On day 15, euthanize the animals and harvest the brains.

    • Dissect the striatum and substantia nigra from one hemisphere for HPLC analysis of dopamine and its metabolites.

    • Fix the other hemisphere in 4% paraformaldehyde for immunohistochemistry.

    • Perform tyrosine hydroxylase (TH) staining on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.

Data Analysis:

  • Use ANOVA followed by post-hoc tests to compare behavioral scores, dopamine levels, and TH-positive cell counts between groups.

Pharmacokinetics and Safety Considerations

A comprehensive understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound is critical for its development.[8] While specific data for this compound is unavailable, preclinical pharmacokinetic studies in rodents are standard.[9][10] Key parameters to determine include plasma clearance, volume of distribution, terminal half-life, and oral bioavailability.[10]

Safety: The piperidine moiety itself can be associated with toxicity at high concentrations.[11][12][13] Therefore, early toxicological screening, including acute toxicity studies and assessment of potential liver and kidney effects, is a mandatory step in the drug development process.[11]

Conclusion

This document provides a structured, multi-tiered approach to the preclinical evaluation of this compound as a potential neuroprotective agent. The protocols described herein, from foundational in vitro assays to a proof-of-concept in vivo model, form a robust framework for establishing efficacy and elucidating the mechanism of action. Positive outcomes from these studies would provide a strong rationale for further development, including more advanced preclinical toxicology and pharmacokinetic profiling, ultimately paving the way for potential clinical investigation.

References

  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening - PubMed.
  • Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments.
  • Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease - MDPI.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC.
  • Application Notes and Protocols: In Vitro Assays for Caprospinol's Neuroprotective Effects - Benchchem.
  • Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI.
  • Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties.
  • Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems | In Vivo.
  • Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke - MDPI.
  • In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC - PubMed Central.
  • Piperidine Safety Data Sheet Jubilant Life Sciences Limited.
  • What is the best in vivo model for testing potential anti-amyloid-ß drugs? - ResearchGate.
  • Piperidine Safety Data Sheet (SDS) | PDF | Toxicity | Personal Protective Equipment - Scribd.
  • Piperidine: Human health tier II assessment.
  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI - NIH.
  • Pharmacokinetics, metabolism and bioavailability of the new anti-allergic drug BM 113. Part I: Pharmacokinetics and tissular distribution in Sprague-Dawley rats - PubMed.
  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl) - PubMed.
  • Synthesis of Novel 1-benzhydryl-4-(3-(piperidin-4-yl)propyl) Piperidine Sulfonamides as Anticonvulsant Agents | Request PDF - ResearchGate.
  • Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI - NIH.

Sources

Application Note & Protocol: A Framework for In Vivo Evaluation of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive framework for conducting preclinical in vivo studies on the novel compound 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine. The structural motif, a phenylpropyl-substituted piperidine, is prevalent in centrally active agents, suggesting potential applications in neuroscience.[1][2][3] This guide outlines a logical progression of studies, from initial tolerability and pharmacokinetic characterization to pharmacodynamic and efficacy assessments in relevant animal models. The protocols provided are adaptable and emphasize the importance of robust experimental design, ethical considerations, and data-driven decision-making in early-stage drug development.

Introduction and Scientific Rationale

The piperidine scaffold is a cornerstone in medicinal chemistry, found in numerous pharmaceuticals targeting the central nervous system (CNS).[1] Derivatives are known to interact with a wide range of biological targets, including opioid receptors, dopamine transporters, and sigma receptors, exerting effects such as analgesia and neuroprotection.[3][4][5] The specific compound, this compound, combines this privileged heterocycle with a phenylpropyl group, a feature that can enhance blood-brain barrier penetration and modulate receptor affinity.[2]

Given its structure, it is hypothesized that this compound may be a candidate for treating neuropsychiatric or neurological disorders.[6][7][8] Therefore, the primary objective of the proposed in vivo studies is to systematically evaluate its safety, pharmacokinetic profile, and therapeutic potential. This process is critical for establishing a solid foundation for further development and potential clinical translation.[9][10]

Overall Preclinical In Vivo Strategy

The path from a promising compound to a viable drug candidate requires a phased approach. The following workflow illustrates the logical sequence of essential in vivo studies.

Preclinical_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Target Engagement & Efficacy cluster_2 Phase 3: Safety Assessment Formulation Dose Formulation & Vehicle Selection Tolerability Acute Tolerability & Dose-Ranging Formulation->Tolerability Establish suitable vehicle PK_Single Single-Dose Pharmacokinetics (PK) Tolerability->PK_Single Determine safe dose range PD_Study Pharmacodynamics (PD) & Target Engagement PK_Single->PD_Study Inform dose selection Efficacy Efficacy in Disease Model PK_Single->Efficacy Inform dosing regimen PD_Study->Efficacy Confirm target interaction Tox_Repeat Repeat-Dose Toxicology Efficacy->Tox_Repeat Justify further development

Caption: High-level workflow for preclinical in vivo evaluation.

Ethical Considerations

All animal experiments must be conducted in strict accordance with institutional and national guidelines. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to minimize animal use and suffering.

Foundational Studies: Protocols

Dose Formulation and Vehicle Selection

Rationale: The first step is to develop a safe and effective vehicle for administering the compound. The formulation must solubilize the compound without causing adverse effects.

Protocol:

  • Solubility Screening: Test the solubility of this compound in common biocompatible vehicles (e.g., saline, 5% DMSO in saline, 5% Tween 80 in saline, 10% Solutol HS 15 in water).

  • Stability Assessment: Evaluate the chemical stability of the most promising formulations at room temperature and 4°C over a 24-hour period using HPLC.

  • Vehicle Tolerability: Administer the selected vehicle to a small cohort of animals (e.g., n=3 mice) via the intended clinical route (e.g., intravenous, oral gavage).[11] Monitor for any adverse clinical signs for at least 4 hours.

Acute Tolerability and Dose-Range Finding

Rationale: This study determines the maximum tolerated dose (MTD) and identifies potential acute toxicities, which is crucial for designing subsequent pharmacokinetic and efficacy studies.[12][13]

Protocol:

  • Animal Model: Use healthy, young adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats), with both sexes represented.

  • Study Design: Employ a dose-escalation design. Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts (e.g., 5, 10, 30, 100 mg/kg). Use n=3-5 animals per dose group.

  • Administration: Administer a single dose of the compound via the intended route.

  • Monitoring: Observe animals continuously for the first 4 hours and then at regular intervals for up to 7 days. Record clinical signs of toxicity (e.g., changes in posture, activity, breathing), body weight, and any mortality.

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or serious signs of toxicity.[12]

Single-Dose Pharmacokinetics (PK)

Rationale: A PK study characterizes the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound.[9] This information is essential for understanding drug exposure and designing effective dosing schedules for efficacy studies.[12][14]

Protocol:

  • Animal Model: Use a relevant rodent species (e.g., Sprague-Dawley rats), often cannulated for serial blood sampling.

  • Study Design: Administer the compound at two non-toxic dose levels (e.g., a low and a high dose determined from the tolerability study) via both intravenous (IV) and oral (PO) routes.[12] Use n=3-5 animals per group.

  • Blood Sampling: Collect blood samples (e.g., ~100 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Table 1: Key Pharmacokinetic Parameters to Determine

Parameter Description Importance
Cmax Maximum plasma concentration Indicates the peak exposure after administration.
Tmax Time to reach Cmax Reflects the rate of drug absorption.
AUC Area Under the Curve Represents total drug exposure over time.
Half-life Determines the time required for the drug concentration to decrease by half.
CL Clearance Measures the rate at which the drug is eliminated from the body.
Vd Volume of Distribution Indicates the extent of drug distribution into tissues.

| F% | Bioavailability (for PO) | The fraction of the oral dose that reaches systemic circulation. |

PK_Study_Design cluster_sampling Serial Blood Sampling Dosing Dosing Event (IV or PO) T1 5 min Dosing->T1 Time T2 15 min Plasma Plasma Separation (Centrifugation) T1->Plasma T3 30 min T2->Plasma T4 1 h T3->Plasma T5 2 h T4->Plasma T6 4 h T5->Plasma T7 8 h T6->Plasma T8 24 h T7->Plasma T8->Plasma Analysis LC-MS/MS Bioanalysis Plasma->Analysis PK_Params Calculate PK Parameters (Cmax, AUC, t½, etc.) Analysis->PK_Params

Caption: Workflow for a typical preclinical pharmacokinetic study.

Target Engagement & Efficacy Studies

Rationale: Once the compound is deemed safe and its PK profile is understood, the next step is to determine if it engages its biological target in vivo and produces a therapeutic effect in a relevant disease model. The choice of model is critical and must be based on the compound's hypothesized mechanism of action.[6][15]

Hypothetical Scenario: CNS Depressant Activity

Assuming in vitro data suggests the compound has activity at GABA-A receptors, a potential efficacy study could involve an animal model of anxiety or sedation.

Protocol: Efficacy in a Mouse Model of Anxiety (Elevated Plus Maze)

  • Animal Model: Use adult male mice (e.g., BALB/c, known for higher anxiety levels).

  • Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.

  • Study Groups:

    • Group 1: Vehicle control (n=10-12)

    • Group 2: Positive control (e.g., Diazepam, 1-2 mg/kg, i.p.) (n=10-12)

    • Group 3-5: Test compound at three dose levels (e.g., 1, 5, 10 mg/kg, p.o.) selected based on PK and tolerability data (n=10-12 per group).

  • Dosing: Administer the compounds and wait for a period corresponding to the Tmax determined in the PK study (e.g., 30-60 minutes).

  • Behavioral Testing:

    • Place each mouse at the center of the elevated plus maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session with a video camera mounted above the maze.

  • Data Analysis:

    • Score the time spent in the open arms versus the closed arms.

    • Score the number of entries into the open and closed arms.

    • An anxiolytic effect is indicated by a statistically significant increase in the time spent and/or entries into the open arms compared to the vehicle group.

Preliminary Safety and Tolerability

Rationale: While the initial MTD study provides acute safety data, a repeat-dose study is necessary to uncover potential toxicities that may arise from longer-term exposure.[10][13] This is a critical step before considering more extensive, GLP-compliant toxicology studies.[11]

Protocol: 7-Day Repeat-Dose Tolerability Study

  • Animal Model: Use the same species as in the PK study (e.g., Sprague-Dawley rats), with both sexes.

  • Study Groups:

    • Group 1: Vehicle control (n=5/sex)

    • Group 2-4: Test compound at low, medium, and high doses (e.g., doses that are fractions of the MTD) (n=5/sex per group).

  • Administration: Administer the compound once daily for 7 consecutive days via the intended clinical route.

  • Monitoring:

    • Record clinical observations daily.

    • Measure body weight on Day 1, 4, and 7.

    • At the end of the study (Day 8), collect blood for hematology and clinical chemistry analysis.

    • Perform a gross necropsy to examine major organs for any abnormalities.

  • Data Analysis: Compare data from treated groups to the vehicle control group to identify any dose-dependent adverse effects.

Conclusion and Next Steps

The successful completion of this series of in vivo studies will provide a comprehensive initial profile of this compound. The data package—encompassing tolerability, pharmacokinetics, and preliminary efficacy and safety—will be crucial for making an informed " go/no-go " decision.[9] Positive results would justify advancing the compound into more formal IND-enabling toxicology studies and further characterization of its therapeutic potential.

References

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Application Notes & Protocols: Investigating 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine for Novel Analgesic Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylpiperidine Scaffold as a Privileged Structure in Analgesia

The 4-phenylpiperidine framework is a cornerstone in the development of potent analgesic agents, most notably represented by clinically significant opioids like fentanyl and meperidine.[1][2] These compounds primarily exert their effects through interaction with the mu-opioid receptor (MOR), a G protein-coupled receptor (GPCR) central to the modulation of pain perception.[3][4] The chemical tractability of the piperidine ring allows for systematic modifications to explore structure-activity relationships, offering a robust platform for designing novel analgesics with potentially improved efficacy and safety profiles.[5][6]

This document outlines a comprehensive research framework for the characterization of a novel phenylpiperidine derivative, 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine (hereafter referred to as "Compound X"). We will detail the hypothesized mechanism of action and provide a suite of validated in vitro and in vivo protocols to rigorously assess its potential as a next-generation analgesic.

Hypothesized Mechanism of Action: Opioid Receptor Modulation

Based on its structural similarity to known phenylpiperidine opioids, it is hypothesized that Compound X functions as an agonist at opioid receptors, primarily the mu-opioid receptor (MOR).[1][4] Activation of MOR, a Gi/o-coupled GPCR, initiates a signaling cascade that leads to neuronal hyperpolarization and reduced nociceptive signal transmission.[7]

The principal downstream effects of MOR activation include:

  • Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[7][8]

  • Activation of G protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium ion efflux and membrane hyperpolarization.[9]

  • Inhibition of voltage-gated calcium channels, reducing neurotransmitter release from presynaptic terminals.[7]

These collective actions at both spinal and supraspinal levels contribute to the powerful analgesic effects associated with opioid agonists.

Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_Protein Gi/o Protein Complex (α, βγ) MOR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC αi/o inhibits GIRK GIRK Channel G_Protein->GIRK βγ activates cAMP cAMP AC->cAMP K_ion K+ GIRK->K_ion Efflux CompoundX Compound X (Agonist) CompoundX->MOR Binds & Activates ATP ATP ATP->AC Hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) cAMP->Hyperpolarization Reduced levels contribute to K_ion->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia

Caption: Hypothesized signaling cascade of Compound X via MOR activation.

Part 1: In Vitro Characterization Protocols

The initial phase of evaluation focuses on quantifying the interaction of Compound X with a panel of opioid receptors to determine its affinity, selectivity, and functional activity.

Protocol 1.1: Opioid Receptor Binding Affinity Assay

This protocol determines the equilibrium dissociation constant (Ki) of Compound X for mu (MOR), delta (DOR), and kappa (KOR) opioid receptors using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from CHO or HEK293 cells stably expressing human MOR, DOR, or KOR.

  • Radioligand: [³H]diprenorphine (a non-selective antagonist) or receptor-specific radioligands like [³H]DAMGO (MOR), [³H]DPDPE (DOR), or [³H]U69,593 (KOR).

  • Non-specific binding control: Naloxone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Compound X stock solution (10 mM in DMSO).

  • 96-well microplates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.

Procedure:

  • Prepare serial dilutions of Compound X in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate radioligand at its Kd concentration, and 50 µL of either Compound X dilution, vehicle (for total binding), or naloxone (for non-specific binding).

  • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (20-50 µg protein per well).

  • Incubate for 60 minutes at 25°C.

  • Terminate the assay by rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of Compound X that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 1.2: [³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G proteins following receptor agonism, providing a measure of the compound's efficacy (Emax) and potency (EC50).[10]

Materials:

  • Cell membranes as described in Protocol 1.1.

  • [³⁵S]GTPγS radiolabel.

  • GDP (Guanosine Diphosphate).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Compound X stock solution and positive control agonist (e.g., DAMGO).

Procedure:

  • Prepare serial dilutions of Compound X and the positive control.

  • Pre-incubate cell membranes (10-20 µg protein) with GDP (10 µM) for 15 minutes on ice.

  • In a 96-well plate, add the membrane/GDP mixture, Compound X dilutions, and assay buffer.

  • Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.1 nM).

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction and process for scintillation counting as described in Protocol 1.1.

  • Plot the specific binding of [³⁵S]GTPγS against the log concentration of Compound X to generate a dose-response curve.

  • Determine EC50 and Emax values using non-linear regression. Emax is typically expressed as a percentage of the stimulation achieved with the positive control agonist.

Parameter Description Example Data for Compound X
MOR Ki (nM) Binding affinity for the mu-opioid receptor.1.5
DOR Ki (nM) Binding affinity for the delta-opioid receptor.150
KOR Ki (nM) Binding affinity for the kappa-opioid receptor.320
MOR EC50 (nM) Potency in activating the mu-opioid receptor.5.2
MOR Emax (%) Efficacy relative to a standard full agonist (e.g., DAMGO).95%

Part 2: In Vivo Evaluation of Analgesic Efficacy

Following promising in vitro results, the analgesic properties of Compound X are evaluated in established animal models of pain. These models are selected to probe different pain modalities, including acute thermal pain, inflammatory pain, and chronic neuropathic pain.[11][12][13]

InVivo_Analgesia_Workflow start Compound X with Favorable In Vitro Profile acute Acute Nociceptive Pain Models (Hot Plate, Tail-Flick) start->acute Dose-Response Study inflammatory Inflammatory Pain Models (Formalin, CFA) acute->inflammatory If Active neuropathic Neuropathic Pain Models (Spinal Nerve Ligation) inflammatory->neuropathic If Active pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis neuropathic->pk_pd tox Preliminary Toxicity Assessment pk_pd->tox decision Go/No-Go for Lead Optimization tox->decision

Caption: A typical workflow for the in vivo evaluation of a novel analgesic candidate.

Protocol 2.1: Hot Plate Test for Acute Thermal Pain

This model assesses the central analgesic activity of a compound by measuring the latency of a rodent to react to a heated surface.[14]

Materials:

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g).

  • Compound X formulation for injection (e.g., subcutaneous, intraperitoneal).

  • Positive control (e.g., Morphine, 5 mg/kg).

  • Vehicle control.

  • Stopwatch.

Procedure:

  • Acclimate animals to the testing room for at least 60 minutes.

  • Determine the baseline latency by placing each animal on the hot plate and recording the time until it licks its hind paw or jumps. A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.

  • Administer Compound X (at various doses), morphine, or vehicle to different groups of animals.

  • At predetermined time points post-administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure the response latency.

  • Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Determine the ED50 (the dose that produces 50% of the maximum effect) from the dose-response curve.

Protocol 2.2: Formalin Test for Inflammatory and Nociceptive Pain

The formalin test is a robust model that produces a biphasic pain response, allowing for the differentiation between effects on acute nociceptive pain (Phase I) and inflammatory pain (Phase II).[15]

Materials:

  • Formalin solution (5% in saline).

  • Observation chambers with mirrors for unobstructed viewing of the animal's paw.

  • Compound X, positive control (e.g., Morphine or a non-steroidal anti-inflammatory drug like Diclofenac), and vehicle.

Procedure:

  • Acclimate animals to the observation chambers.

  • Administer Compound X or control compounds 30 minutes prior to formalin injection.

  • Inject 50 µL of 5% formalin solution into the plantar surface of the right hind paw.

  • Immediately return the animal to the chamber and record the total time spent licking or biting the injected paw.

  • The observation period is typically divided into two phases:

    • Phase I (Acute/Nociceptive): 0-5 minutes post-injection.

    • Phase II (Inflammatory): 15-40 minutes post-injection.

  • Compare the licking/biting time in the drug-treated groups to the vehicle-treated group for both phases to assess analgesic activity.

In Vivo Model Parameter Description Example Data for Compound X
Hot Plate ED50 (mg/kg, s.c.) Dose producing 50% of the max possible effect.2.1
Formalin (Phase I) % Inhibition @ 5 mg/kg Reduction in nociceptive behavior.45%
Formalin (Phase II) % Inhibition @ 5 mg/kg Reduction in inflammatory pain behavior.85%

Conclusion and Future Directions

The structured application of these in vitro and in vivo protocols will provide a comprehensive pharmacological profile of this compound (Compound X). An ideal candidate would exhibit high affinity and potent agonist activity at the mu-opioid receptor with significant selectivity over other opioid receptors. This profile should translate to robust efficacy in animal models of acute, inflammatory, and neuropathic pain.

Subsequent studies would involve more advanced characterization, including assessment of side-effect profiles (e.g., respiratory depression, sedation, gastrointestinal transit), investigation of tolerance development, and detailed pharmacokinetic analysis. The methodologies outlined herein represent the foundational steps in the rigorous evaluation of this novel compound for its potential as a clinically valuable analgesic.

References

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Application Notes and Protocols for the Characterization of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine as a Sigma Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the investigation of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine as a modulator of sigma-1 (σ₁) and sigma-2 (σ₂) receptors. This document outlines detailed protocols for the synthesis, in vitro binding affinity determination, functional characterization, and potential in vivo evaluation of this compound. The provided methodologies are grounded in established practices for sigma receptor research and are designed to enable a thorough assessment of the compound's pharmacological profile. While specific binding and functional data for this compound are not yet publicly available, this guide offers the necessary framework and expected data formats for its complete characterization.

Introduction to Sigma Receptors and the Therapeutic Potential of their Modulators

Sigma receptors, once misclassified as opioid receptors, are now recognized as a unique class of intracellular proteins with two primary subtypes: sigma-1 (σ₁) and sigma-2 (σ₂)[1]. The σ₁ receptor is a 223-amino acid transmembrane protein primarily located at the endoplasmic reticulum-mitochondrion interface, where it acts as a molecular chaperone, modulating a variety of cellular functions including calcium signaling, ion channel activity, and neuronal plasticity[2][3][4]. The σ₂ receptor, identified as transmembrane protein 97 (TMEM97), is also an intracellular protein and is implicated in cellular proliferation and lipid metabolism[5][6][7].

Both receptor subtypes are considered important therapeutic targets for a range of pathologies. Modulators of sigma receptors have shown promise in the treatment of neurodegenerative diseases, psychiatric disorders, neuropathic pain, and cancer[1][8][9]. The phenylpropylpiperidine scaffold is a known pharmacophore for sigma receptor ligands, suggesting that this compound holds potential as a selective modulator of these receptors[5]. A thorough characterization of its binding and functional properties is therefore a critical step in evaluating its therapeutic utility.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from commercially available reagents. The following protocol is a representative synthetic route.

dot

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Purification A 4-Piperidinemethanamine C Product_1 (this compound) A->C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) B 1-Bromo-3-phenylpropane B->C D Crude Product E Purified Product D->E Column Chromatography Functional_Assay_Workflow A Plate cells expressing σ1 receptors B Load cells with a calcium-sensitive dye A->B C Add test compound (agonist or antagonist) B->C D Stimulate with a known σ1 agonist C->D E Measure intracellular calcium levels D->E F Analyze data to determine functional activity E->F

Caption: Workflow for a calcium mobilization functional assay.

Principle: σ₁ receptor activation can modulate intracellular calcium levels. This assay measures the ability of the test compound to either elicit a calcium response on its own (agonist) or to block the response of a known σ₁ agonist (antagonist).

Materials:

  • A cell line expressing σ₁ receptors (e.g., HEK293 cells stably expressing σ₁R)

  • A known σ₁ receptor agonist (e.g., (+)-pentazocine or PRE-084)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Cell culture medium

  • Fluorescence plate reader or microscope

Procedure:

  • Plate the σ₁ receptor-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • To determine agonist activity, add varying concentrations of this compound and measure the change in fluorescence over time.

  • To determine antagonist activity, pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).

  • Then, add a fixed concentration of a known σ₁ agonist (e.g., the EC₅₀ concentration of (+)-pentazocine) and measure the change in fluorescence.

  • Analyze the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the test compound.

Protocol 4.2: Functional Assay for Sigma-2 Receptors - Cell Viability Assay

Principle: Many σ₂ receptor agonists have been shown to induce apoptosis in cancer cell lines, which highly express σ₂ receptors.[10][11][12] This assay measures the effect of the test compound on the viability of a σ₂ receptor-expressing cancer cell line.

Materials:

  • A cancer cell line with high σ₂ receptor expression (e.g., MCF-7 or Jurkat cells)

  • A known σ₂ receptor agonist (e.g., Siramesine)

  • Cell viability reagent (e.g., MTT, XTT, or a reagent for a luminescence-based assay)

  • Cell culture medium

  • 96-well plates

  • Plate reader (absorbance or luminescence)

Procedure:

  • Plate the cancer cells in a 96-well plate and allow them to adhere (if applicable) overnight.

  • Treat the cells with varying concentrations of this compound for a specified period (e.g., 48-72 hours).

  • Include a positive control (a known σ₂ agonist) and a vehicle control.

  • At the end of the treatment period, add the cell viability reagent according to the manufacturer's instructions.

  • Incubate as required and then measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ for cytotoxicity. A compound that induces cell death is considered a σ₂ agonist in this context. An antagonist would be expected to have no effect on its own but would block the cytotoxic effect of a known σ₂ agonist.

Expected Data and Interpretation

The functional assays will characterize the compound as an agonist, antagonist, or allosteric modulator at each sigma receptor subtype.

Table 2: Hypothetical Functional Profile of this compound

Receptor SubtypeFunctional ActivityPotency (EC₅₀/IC₅₀, nM) - Hypothetical
Sigma-1 (σ₁)Agonist50.2
Sigma-2 (σ₂)Antagonist350.8

Disclaimer: The functional activities and potencies in this table are hypothetical and for illustrative purposes only. Actual characteristics must be determined experimentally.

In Vivo Evaluation: Preliminary Assessment of Pharmacological Effects

Based on the in vitro profile, preliminary in vivo studies can be designed to assess the pharmacological effects of this compound.

Protocol 5.1: Rodent Model of Neuropathic Pain

Principle: Sigma-1 receptor antagonists have shown efficacy in animal models of neuropathic pain.[7] If the test compound is identified as a σ₁ antagonist, its analgesic potential can be evaluated.

Model: Chronic Constriction Injury (CCI) model in rats.

Procedure:

  • Induce neuropathic pain in rats using the CCI model of the sciatic nerve.

  • After a set period for the development of hyperalgesia and allodynia, administer this compound at various doses.

  • Assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using a plantar test apparatus at different time points after drug administration.

  • A significant increase in the paw withdrawal threshold or latency compared to vehicle-treated animals would indicate an analgesic effect.

Signaling Pathways

Understanding the signaling pathways modulated by sigma receptors is crucial for interpreting the functional data.

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Sigma1_Signaling cluster_0 Sigma-1 Receptor Signaling S1R Sigma-1 Receptor IonChannels Ion Channels (e.g., K+, Ca2+) S1R->IonChannels GPCRs GPCRs S1R->GPCRs Kinases Kinases (e.g., ERK, Akt) S1R->Kinases Ca_Signaling Calcium Signaling (IP3R modulation) S1R->Ca_Signaling Neuroprotection Neuroprotection & Neuronal Plasticity Kinases->Neuroprotection Ca_Signaling->Neuroprotection

Caption: Simplified Sigma-1 Receptor Signaling Pathways.

dot

Sigma2_Signaling cluster_1 Sigma-2 Receptor Signaling S2R Sigma-2 Receptor (TMEM97) Cell_Proliferation Cell Proliferation S2R->Cell_Proliferation Apoptosis Apoptosis S2R->Apoptosis Lipid_Homeostasis Lipid Homeostasis S2R->Lipid_Homeostasis Cell_Survival Cell Survival Cell_Proliferation->Cell_Survival Apoptosis->Cell_Survival inhibition

Caption: Simplified Sigma-2 Receptor Signaling Pathways.

Conclusion

The protocols and application notes presented here provide a robust framework for the comprehensive characterization of this compound as a potential sigma receptor modulator. By systematically determining its synthesis, binding affinity, selectivity, and functional activity, researchers can elucidate its pharmacological profile and assess its therapeutic potential for a variety of central nervous system disorders and other conditions where sigma receptors play a critical role.

References

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  • Hellewell, S. B., & Bowen, W. D. (1990). A sigma-like binding site in rat pheochromocytoma (PC12) cells: decreased affinity for (+)-benzomorphans and lower molecular weight suggest a different sigma receptor form from that of guinea pig brain. Brain research, 527(2), 244–253. [Link]

  • Jackson, M. B., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in pharmacology, 11, 269. [Link]

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  • Bruna, J., et al. (2019). Efficacy and safety of the sigma-1 receptor antagonist E-52862 in patients with painful diabetic neuropathy: results of a phase II, randomized, double-blind, placebo-controlled clinical trial. Pain, 160(2), 484–494. [Link]

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  • Lever, J. R., et al. (2009). Ether modifications to 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA4503): effects on binding affinity and selectivity for sigma receptors and monoamine transporters. Bioorganic & medicinal chemistry, 17(15), 5487–5497. [Link]

  • Román, F., et al. (2001). The selective sigma(1) receptor agonist, 1-(3,4-dimethoxyphenethyl)-4-(phenylpropyl)piperazine (SA4503), blocks the acquisition of the conditioned place preference response to (-)-nicotine in rats. European journal of pharmacology, 426(1-2), R1–R2. [Link]

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  • Berardi, F., et al. (2011). New 1-adamantyl- and 1-cycloalkyl-(4-substituted)piperazines as potent and selective sigma2 receptor ligands. Journal of medicinal chemistry, 54(21), 7584–7599. [Link]

  • Abate, C., et al. (2007). 1-Cyclohexyl-4-(3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl)piperazine (PB28), a sigma2 receptor agonist, as a new lead for the development of anticancer agents. Journal of medicinal chemistry, 50(23), 5764–5771. [Link]

  • Colabufo, N. A., et al. (2006). 1-Aryl-4-((1-arylcyclohexyl)methyl)piperazines as potent and selective sigma2 receptor ligands. Journal of medicinal chemistry, 49(3), 886–895. [Link]

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Application Note & Protocol: Formulation of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Inquiries:

Introduction: Unlocking the Potential of a Novel Piperidine Scaffold

The compound 1-[1-(3-phenylpropyl)piperidin-4-yl]methanamine is a novel small molecule featuring a piperidine core, a structure frequently associated with neuropharmacological activity. Piperidine-based compounds have been extensively explored for their interactions with monoamine transporters and receptors, such as sigma-1 receptors.[1] The structural elements of this compound suggest its potential as a modulator of cellular signaling pathways, making it a compound of interest for a wide range of cell-based assays, from initial high-throughput screening to detailed mechanism-of-action studies.[2][3]

The successful evaluation of this compound's biological activity is critically dependent on its proper formulation. A compound's journey from a powdered form to a biologically active concentration in a cell culture medium is fraught with potential pitfalls, including poor solubility, degradation, and solvent-induced cytotoxicity.[4] This document provides a comprehensive guide to the formulation of this compound, grounded in established principles of small molecule handling for cell-based assays. Our objective is to provide researchers with a robust framework for generating accurate, reproducible, and meaningful data.

The Science of Formulation: From Powder to Cellular Activity

The formulation of a small molecule for cellular assays is not a mere dissolution; it is a critical step that dictates the compound's bioavailability and, consequently, its observed biological effect. The primary challenge often lies in transitioning a hydrophobic compound into an aqueous cell culture environment without it precipitating or degrading.

The Central Role of the Solvent

For many water-insoluble organic compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its excellent solubilizing power and miscibility with aqueous solutions.[4][5] However, DMSO is not inert and can exert its own biological effects, including cytotoxicity and differentiation induction, at higher concentrations.[6][7] It is a widely accepted practice to maintain the final concentration of DMSO in cell culture media below 0.5%, with many researchers advocating for concentrations at or below 0.1% to minimize solvent-induced artifacts.[8][9][10] The sensitivity to DMSO can be cell-line dependent, necessitating empirical validation for each new cell line.[9][11]

Stock Solutions: The Foundation of Reproducibility

Preparing a concentrated stock solution is a cornerstone of good laboratory practice for several reasons:

  • Accuracy: Weighing larger quantities of a compound for a stock solution minimizes the relative error compared to weighing minuscule amounts for individual experiments.

  • Consistency: A single, well-characterized stock solution ensures that the same concentration of the compound is used across multiple experiments and over time.

  • Efficiency: It eliminates the need for repeated weighing and dissolution for each experiment.[12]

To prevent degradation from repeated freeze-thaw cycles, it is imperative to aliquot stock solutions into single-use volumes.[13]

Stability: A Critical, Yet Often Overlooked, Parameter

The stability of a compound in cell culture medium at 37°C is a critical factor that can significantly impact experimental outcomes.[14] Degradation of the compound over the course of an assay can lead to an underestimation of its potency.[14][15] Components of the culture medium, such as serum proteins, can also interact with the compound, affecting its availability and stability.[15][16] Therefore, it is highly recommended to assess the stability of this compound in the specific cell culture medium to be used.[17]

Protocol: Preparation of this compound Stock and Working Solutions

This protocol details the preparation of a 10 mM stock solution in DMSO, a common starting concentration for novel compounds.

Materials and Equipment
  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber (or light-blocking) microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Sterile, disposable serological pipettes and pipette tips

  • Cell culture medium (specific to the assay)

  • 0.2 µm sterile syringe filter (optional, for sterilization of stock solution)

Step-by-Step Stock Solution Preparation (10 mM)
  • Pre-Preparation: Allow the vial of this compound and the DMSO to come to room temperature before opening to prevent water condensation.[12]

  • Calculation: Determine the mass of the compound needed. The molecular weight of this compound is required for this calculation. For the purpose of this protocol, a hypothetical molecular weight of 260.42 g/mol will be used.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 260.42 g/mol x 1000 = 2.60 mg (for 1 mL of 10 mM stock)

  • Weighing: On an analytical balance, carefully weigh the calculated mass of the compound. Record the exact mass.

  • Dissolution: Add the weighed compound to a sterile vial. Using a calibrated pipette, add the calculated volume of DMSO.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary, but caution should be exercised to avoid degradation.[8]

  • Sterilization (Optional): If the stock solution needs to be sterile, it can be filtered through a 0.2 µm syringe filter compatible with DMSO.[13]

  • Aliquoting: Dispense the stock solution into single-use, sterile, and light-protected vials.[13] The volume of the aliquots should be based on the typical experimental needs to avoid multiple freeze-thaw cycles.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[18] Store the aliquots at -20°C or -80°C for long-term stability.[13]

Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution into the cell culture medium immediately before use.

  • Thawing: Thaw a single aliquot of the stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in fresh cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration remains below the cytotoxic threshold for the cell line being used.[8][10]

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound. This is essential to distinguish the effects of the compound from those of the solvent.[19]

Summary of Formulation Parameters
ParameterRecommendationRationale
Primary Solvent DMSO (cell culture grade)High solubilizing power for organic molecules.[4][5]
Stock Concentration 10 mM (typical starting point)Minimizes weighing errors and solvent volume in final assay.[12]
Final DMSO Concentration ≤ 0.5%, ideally ≤ 0.1%Avoids solvent-induced cytotoxicity and off-target effects.[8][9][10]
Storage -20°C or -80°C in single-use aliquotsEnsures long-term stability and prevents degradation from freeze-thaw cycles.[13]
Handling Aseptic technique, protect from lightMaintains sterility and prevents photodegradation.

Self-Validation: Ensuring the Integrity of Your Experiments

Given the novel nature of this compound, it is crucial to validate the formulation protocol for your specific experimental system.

DMSO Tolerance Assay

Before initiating experiments with the compound, determine the maximum tolerable DMSO concentration for your cell line.

  • Seed cells at the desired density in a multi-well plate.

  • Expose the cells to a range of DMSO concentrations (e.g., 0.05% to 1%) in the culture medium.

  • Incubate for the duration of your planned experiment.

  • Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®).

  • Determine the highest DMSO concentration that does not significantly impact cell viability. This will be your upper limit for the final solvent concentration in your assays.

Solubility and Stability Assessment

A preliminary assessment of the compound's solubility and stability in your cell culture medium is recommended.

  • Prepare the highest desired concentration of the compound in the cell culture medium.

  • Incubate the solution at 37°C for the duration of your experiment.

  • Visually inspect for any precipitation at various time points.

  • For a more quantitative assessment, the concentration of the compound can be measured over time using analytical techniques such as HPLC or LC-MS.[14][17] This will reveal any degradation.

Visualizing the Workflow and Potential Mechanism

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw Begin Experiment dilute Prepare Working Solutions in Culture Medium thaw->dilute treat Treat Cells dilute->treat analyze Analyze Cellular Response treat->analyze G compound 1-[1-(3-Phenylpropyl)piperidin- 4-yl]methanamine receptor Cell Surface Receptor (e.g., GPCR) compound->receptor Binds to pathway Intracellular Signaling Pathway receptor->pathway Activates/ Inhibits response Cellular Response (e.g., Gene Expression, Proliferation) pathway->response Modulates

Caption: Hypothetical mechanism of action for this compound.

Conclusion: A Foundation for Discovery

The careful and systematic formulation of this compound is a prerequisite for its successful evaluation in cell-based assays. By adhering to the principles of solvent selection, stock solution preparation, and empirical validation outlined in this guide, researchers can build a solid foundation for their investigations. This rigorous approach will not only enhance the reproducibility and reliability of experimental data but also accelerate the exploration of this promising compound's therapeutic potential.

References

  • LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]

  • Various Authors. (2016, January 25). What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]

  • Kanczkowski, W., & Zieger, K. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in molecular biology (Clifton, N.J.), 803, 265–271. [Link]

  • Various Authors. (2023, October 5). Maximum DMSO concentration in media for cell culture? Reddit. [Link]

  • Various Authors. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? ResearchGate. [Link]

  • Various Authors. (2024, May 12). Avoiding toxic DMSO concentrations in cell culture. Reddit. [Link]

  • Captivate Bio. SMALL MOLECULES. [Link]

  • Various Authors. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Various Authors. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]

  • Tsochatzis, E. D., et al. (2011). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Journal of biomolecular screening, 16(6), 617–625. [Link]

  • Jones, B., et al. (2016). Cell Culture Media Impact on Drug Product Solution Stability. Biotechnology progress, 32(4), 998–1008. [Link]

  • Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions. [Link]

  • Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PloS one, 9(8), e104 solvents. [Link]

  • Jones, B., et al. (2016). Cell culture media impact on drug product solution stability. ResearchGate. [Link]

  • Wang, L., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of medicinal chemistry, 60(1), 361–370. [Link]

  • Mervin, L. H., et al. (2015). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. Journal of biomolecular screening, 20(8), 953–964. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Methenamine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this key piperidine derivative. We will explore the primary synthetic pathways, troubleshoot common experimental issues to improve yield and purity, and answer frequently asked questions.

The synthesis of substituted piperidines is a cornerstone of medicinal chemistry, and achieving high yields is critical for the economic viability of any multi-step process.[1] This guide focuses on the two most prevalent and logical strategies for assembling the target molecule.

Primary Synthetic Pathways

There are two principal retrosynthetic disconnections for this compound. Each approach has distinct advantages and potential challenges, which we will address in detail.

  • Route A: Reductive Amination. This is a robust and often high-yielding method, particularly favored in industrial settings. It involves the reaction of the precursor ketone, 1-(3-phenylpropyl)piperidin-4-one, with an ammonia source, followed by reduction of the intermediate imine.[2][3]

  • Route B: N-Alkylation. This classic approach involves forming the C-N bond between the piperidine ring nitrogen and the 3-phenylpropyl chain via nucleophilic substitution. This requires a piperidine precursor that already contains the 4-(aminomethyl) group.[2][4]

cluster_0 Route A: Reductive Amination cluster_1 Route B: N-Alkylation ketone 1-(3-Phenylpropyl)piperidin-4-one ammonia + NH₃ / Reducing Agent ketone->ammonia target This compound ammonia->target Forms C4-amine amine_precursor 4-(Aminomethyl)piperidine alkyl_halide + 3-Phenylpropyl Halide / Base amine_precursor->alkyl_halide alkyl_halide->target Forms N1-alkyl bond

Figure 1: Overview of the two primary synthetic pathways to the target molecule.

Troubleshooting Guide: Reductive Amination Pathway

This section focuses on the most common issues encountered during the reductive amination of 1-(3-phenylpropyl)piperidin-4-one.

Q1: My reaction yield is consistently low (<60%). What are the primary causes and how can I improve it?

Low yield is the most frequent complaint and typically stems from one of two key stages: inefficient imine formation or incomplete reduction. The equilibrium between the ketone/ammonia and the imine/water must be shifted towards the imine for the reduction to proceed efficiently.

start Low Yield Observed check_imine Analyze for Imine Intermediate (LC-MS / ¹H NMR) start->check_imine imine_low Imine Concentration Low check_imine->imine_low No / Low Imine imine_ok Imine Present, Ketone Consumed check_imine->imine_ok Imine Formed action_water Action: Remove Water - Use anhydrous solvent - Add dehydrating agent (e.g., MgSO₄) imine_low->action_water action_ammonia Action: Increase NH₃ Concentration - Use saturated NH₃/MeOH - Increase pressure imine_low->action_ammonia check_reduction Analyze for Incomplete Reduction (TLC / LC-MS shows imine) imine_ok->check_reduction success Yield Improved action_water->success action_ammonia->success action_catalyst Action: Optimize Reduction - Increase H₂ pressure/temp - Use fresh catalyst (e.g., Pd/C) - Check for catalyst poisons check_reduction->action_catalyst action_catalyst->success

Figure 2: A troubleshooting decision tree for low yield in the reductive amination synthesis.

Troubleshooting Summary Table

IssuePotential CauseRecommended Solution & Rationale
Incomplete Reaction Inefficient Imine Formation: The reaction between the ketone and ammonia is a reversible equilibrium. The presence of water, a byproduct, can push the equilibrium back towards the starting materials.Use Anhydrous Conditions: Ensure your solvent (e.g., methanol) is anhydrous. Consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to sequester water as it forms.[2]
Insufficient Ammonia: The concentration of ammonia may be too low to effectively drive the reaction forward.Increase Ammonia Concentration: Use a saturated solution of ammonia in methanol. For catalytic hydrogenations, ensure the reaction vessel is sealed and can maintain ammonia pressure.[5]
Reaction Stalled Inefficient Reduction: The reducing agent may be inactive or the conditions may not be optimal for the reduction of the imine.Optimize Reduction Conditions: For catalytic hydrogenation (H₂/Pd/C), ensure the catalyst is fresh and not poisoned. Increase hydrogen pressure (1.5-5 MPa) and/or temperature (40-80°C).[2] For chemical reductants like NaBH₃CN, ensure the pH is mildly acidic to facilitate imine reduction over ketone reduction.
Side Product Formation Formation of Secondary Amine: The newly formed primary amine can react with another molecule of the ketone to form a secondary amine dimer, (R-CH₂)-NH-(CH₂-R), where R is the piperidine scaffold.Control Stoichiometry: Use a large excess of the ammonia source relative to the ketone. This statistically favors the reaction of the ketone with ammonia over the product amine.
Q2: I'm observing a significant amount of an impurity with a higher molecular weight. What is it and how can I prevent it?

This is a classic sign of secondary amine formation, as described above. The primary amine product is itself a nucleophile and can compete with ammonia to react with the starting ketone.

Prevention Strategies:

  • Ammonia Excess: The most effective method is to use a significant excess of ammonia. This outcompetes the product amine for the ketone, minimizing the side reaction.

  • Slow Addition: If practical, adding the reducing agent slowly to the mixture of ketone and ammonia can help ensure the imine is reduced as soon as it's formed, keeping the concentration of the product amine low during the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the pros and cons of Reductive Amination vs. N-Alkylation?
  • Reductive Amination:

    • Pros: Often more convergent and atom-economical. Can be performed as a one-pot reaction.[6] Generally good for large-scale synthesis.

    • Cons: Requires careful control to avoid side products. Handling of high-pressure hydrogen and catalysts requires specialized equipment.

  • N-Alkylation:

    • Pros: Conceptually straightforward reaction. Conditions are often milder and don't require high-pressure apparatus.[4]

    • Cons: The starting material, 4-(aminomethyl)piperidine, can be expensive. There is a risk of over-alkylation on the primary amine if it is not protected. Selective N-alkylation of the piperidine nitrogen over the primary exocyclic amine can be challenging without a protecting group strategy.[2]

Q2: What is the most effective method for purifying the final product?

The target compound is a basic amine, which can make silica gel chromatography challenging due to tailing. While chromatography is feasible (often with a solvent system containing a small amount of base like triethylamine or ammonia in methanol), a more robust and scalable method is purification via salt formation.[2]

Protocol: Purification via Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethanol or isopropanol.

  • Precipitation: Slowly add a solution of HCl in an organic solvent (e.g., HCl in ether or isopropanol) to the stirred solution. The hydrochloride salt of the product will precipitate as a solid.

  • Isolation: Collect the solid salt by filtration and wash with a cold, non-polar solvent (e.g., diethyl ether) to remove non-basic impurities.

  • Liberation of Free Base (Optional): To recover the pure free amine, dissolve the hydrochloride salt in water or methanol and treat it with a base such as potassium carbonate or sodium hydroxide until the solution is basic (pH 13-14).[2][5]

  • Extraction: Extract the liberated free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product as an oil.

Q3: Are there alternatives to catalytic hydrogenation for the reductive amination step?

Yes. The Leuckart-Wallach reaction is a classic alternative that uses formic acid or a derivative, such as ammonium formate, as both the nitrogen source and the reducing agent.[6][7]

  • Mechanism: The ketone reacts with ammonia (from the dissociation of ammonium formate) to form an imine. Formic acid then reduces the imine to the amine.[8][9]

  • Conditions: This reaction typically requires high temperatures (120-180°C).[7][10]

  • Drawbacks: A common side product is the N-formyl derivative of the target amine, which requires a subsequent hydrolysis step (usually with acid) to yield the free amine.[8][9] The high temperatures can also lead to other degradation products.

Detailed Experimental Protocols

Protocol 1: Reductive Amination of 1-(3-Phenylpropyl)piperidin-4-one
  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 1-(3-phenylpropyl)piperidin-4-one (1.0 eq) in a saturated solution of ammonia in anhydrous methanol (approx. 0.2 M solution).

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight relative to the ketone).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 3-5 MPa. Stir the reaction mixture at 60°C for 6-12 hours, monitoring hydrogen uptake.

  • Workup: After the reaction is complete (as determined by TLC or LC-MS), cool the vessel to room temperature, carefully vent the hydrogen, and purge with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material using the hydrochloride salt formation method described in the FAQ section.

Protocol 2: N-Alkylation of N-Boc-4-(aminomethyl)piperidine

Note: This protocol assumes the use of a protected primary amine to ensure selective alkylation on the piperidine nitrogen.

  • Reaction Setup: Dissolve N-Boc-4-(aminomethyl)piperidine (1.0 eq) in an anhydrous polar aprotic solvent such as acetonitrile or DMF (approx. 0.1 M).

  • Addition of Base and Reagent: Add a mild base such as potassium carbonate (K₂CO₃) (2.0 eq) followed by 1-bromo-3-phenylpropane (1.1 eq).[1]

  • Reaction: Heat the mixture to 80°C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the starting amine.

  • Workup: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (5-10 eq). Stir at room temperature for 2-4 hours until the Boc group is cleaved.

  • Isolation: Concentrate the mixture under reduced pressure. Dissolve the residue in water and basify with NaOH to pH >12. Extract the product with DCM, dry the organic layers, and concentrate to yield the crude product, which can then be purified.

References

  • BenchChem Technical Support Team. (2025). Optimizing reaction conditions for 1-(3-Methoxypropyl)-4-piperidinamine synthesis. BenchChem.
  • Wikipedia. (n.d.). Leuckart reaction. Retrieved January 17, 2026, from [Link]

  • Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Reductive amination with primary amines and ammonia. Retrieved January 17, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine. Retrieved January 17, 2026, from [Link]

  • ACS Omega. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Institutes of Health. [Link]

  • Chemistry – A European Journal. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. National Institutes of Health. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved January 17, 2026, from [Link]

  • Molecules. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ResearchGate. [Link]

  • Molecules. (2020). Reductive Amination Routes in the Synthesis of Piperidine Imino Sugars. ResearchGate. [Link]

  • Scribd. (n.d.). Leuckart Reaction. Retrieved January 17, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. National Institutes of Health. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)
  • Google Patents. (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • Google Patents. (n.d.). Method for preparing 1-(3-methoxy propyl)-4-piperidine amine and salt thereof.

Sources

solubility issues of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine in biological buffers

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in biological buffers. Our goal is to provide you with the foundational knowledge, troubleshooting strategies, and validated protocols to ensure the reliability and reproducibility of your experiments.

Section 1: Understanding the Molecule - Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the first step in troubleshooting solubility issues. The structure of this compound, with its basic piperidine and primary amine groups combined with a lipophilic phenylpropyl tail, presents a classic solubility challenge.

FAQ: What are the key physicochemical properties of this compound that influence its solubility?

The solubility of this compound is primarily governed by its molecular weight, basicity (pKa), and lipophilicity (logP). These parameters dictate how it behaves in aqueous environments at different pH values.

PropertyPredicted ValueImplication for Aqueous Solubility
Molecular Formula C15H24N2
Molecular Weight 232.37 g/mol Moderate molecular weight.
pKa (strongest basic) ~10.5The compound is a weak base. At physiological pH (~7.4), it will be predominantly protonated and exist as a cation, which generally favors aqueous solubility.
logP ~2.8This value indicates moderate lipophilicity ("greasiness"). The phenylpropyl group contributes significantly to this, potentially limiting solubility in purely aqueous systems despite the ionizable amine groups.

The key takeaway is the dual nature of the molecule: the charged amine groups promote interaction with water, while the nonpolar phenylpropyl group resists it. This balance is highly sensitive to the composition of your buffer.

Section 2: Troubleshooting Solubility Issues in Biological Buffers

FAQ 1: Why is my compound precipitating in PBS (Phosphate-Buffered Saline)?

This is one of the most common issues reported. Precipitation in PBS, a standard biological buffer, often occurs for two primary reasons:

  • pH and Protonation: While the physiological pH of PBS (7.4) ensures the compound is mostly in its charged, more soluble form, the equilibrium can be delicate. Any localized changes in pH during dilution can cause the compound to crash out.

  • Inorganic Salt Interaction: More critically, basic compounds can form insoluble phosphate salts. The amine groups on your molecule can interact with the phosphate ions in PBS, leading to the formation of a precipitate. This is a classic case of buffer-compound incompatibility.[1]

Troubleshooting Workflow: Precipitation in Aqueous Buffer

The following workflow provides a systematic approach to resolving precipitation issues.

G start Precipitation Observed in Biological Buffer check_stock Is the stock solution clear? start->check_stock ph_issue Potential pH-dependent solubility issue check_stock->ph_issue Yes action_stock Protocol 3: Re-prepare stock solution. Ensure complete dissolution. check_stock->action_stock No cosolvent_issue Potential co-solvent incompatibility ph_issue->cosolvent_issue action_ph Protocol 1: Adjust pH of a non-phosphate buffer (e.g., HEPES, Tris) ph_issue->action_ph buffer_issue Potential buffer incompatibility (e.g., phosphate) cosolvent_issue->buffer_issue action_cosolvent Protocol 2: Optimize co-solvent (e.g., DMSO, Ethanol) concentration cosolvent_issue->action_cosolvent action_buffer Switch to alternative buffer (HEPES, MOPS, Tris) buffer_issue->action_buffer

Figure 1. A step-by-step workflow for troubleshooting compound precipitation.

Protocol 1: pH Adjustment Strategy

Since the compound is a weak base, its solubility is highly dependent on pH. Lowering the pH will increase the proportion of the protonated, more soluble form.

  • Buffer Selection: Switch from PBS to a non-phosphate buffer like HEPES or Tris-HCl.

  • Stock Preparation: Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO as described in Protocol 3 .

  • pH Adjustment: Prepare your working buffer (e.g., 20 mM HEPES) and adjust the pH to a slightly acidic value (e.g., pH 6.0-6.5) using HCl.

  • Dilution: While vortexing the acidic buffer, add the DMSO stock solution dropwise to achieve the final desired concentration.

  • Final pH Check: If required for your assay, slowly adjust the final solution's pH back towards your target (e.g., 7.4) using NaOH. Observe for any signs of precipitation. The goal is to find a pH that maintains solubility while being compatible with your experimental system.

FAQ 2: I'm observing inconsistent results in my cell-based assays. Could this be related to solubility?

Absolutely. Poor solubility is a primary cause of assay irreproducibility.[2] Even if you don't see visible precipitation, the compound may be forming small, sub-visible aggregates.[3][4] These aggregates can lead to:

  • Underestimated Potency: The effective monomeric concentration of the compound available to interact with the target is lower than the nominal concentration.[5]

  • Non-Specific Effects: Aggregates can sequester proteins non-specifically, leading to false positives or unexpected cytotoxicity.[3][6]

  • Variable Data: The degree of aggregation can vary between wells or experiments, leading to high variability in your results.[2]

Diagnosing Solubility-Related Assay Issues

G start Inconsistent Assay Results (High variability, low potency) check_visual Visual inspection for precipitate/cloudiness? start->check_visual solubility_issue Clear Solubility Problem check_visual->solubility_issue Yes aggregation_issue Suspect Sub-visible Aggregation check_visual->aggregation_issue No action_solubility Follow Protocol 1, 2, or 4 solubility_issue->action_solubility action_dls Protocol 4: Confirm aggregation with DLS or Nephelometry aggregation_issue->action_dls action_detergent Include 0.01% Triton X-100 in assay buffer as a control. (Restored activity suggests aggregation) aggregation_issue->action_detergent

Figure 2. Decision tree for diagnosing solubility-related assay artifacts.

Protocol 2: Co-Solvent Optimization

Co-solvents like DMSO or ethanol can help keep hydrophobic compounds in solution.[7][8] However, their final concentration must be carefully controlled to avoid impacting the biological assay.

  • Determine System Tolerance: First, run a vehicle control experiment to determine the maximum percentage of your chosen co-solvent (e.g., DMSO) that your cells or enzyme can tolerate without adverse effects (typically ≤1%, often <0.5% for sensitive cell lines).[9]

  • Prepare Stock: Make a high-concentration stock in 100% DMSO (e.g., 50 mM).

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution. For example, to get a 50 µM final concentration with 0.5% DMSO:

    • Dilute the 50 mM stock 1:10 in buffer (yields 5 mM in 10% DMSO).

    • Dilute this intermediate solution 1:10 again (yields 500 µM in 1% DMSO).

    • Finally, dilute this 1:10 into your assay plate (yields 50 µM in 0.1% DMSO).

  • Vortexing is Key: Vigorously vortex or mix the buffer while adding the compound stock at each step to ensure rapid dispersal and minimize localized high concentrations that can trigger precipitation.[10]

Section 3: Best Practices for Formulation and Handling

Proactive measures during solution preparation can prevent many solubility issues from the start.

FAQ 3: What is the best way to prepare a stock solution of this compound?

For lipophilic compounds, the standard and recommended practice is to prepare a high-concentration stock solution in a non-aqueous, water-miscible organic solvent.[9][11]

Protocol 3: Preparation of a Concentrated DMSO Stock Solution
  • Weigh Compound: Accurately weigh the required amount of this compound powder.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10-50 mM).

  • Ensure Dissolution: Vortex the solution vigorously for 1-2 minutes. If solids persist, brief sonication in a water bath can be applied. Visually confirm that all solid material has dissolved before proceeding.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and absorption of atmospheric water.[9] Store at -20°C or -80°C.

SolventSuitabilityNotes
DMSO Excellent High solubilizing power for a wide range of compounds. Standard for HTS.[2]
Ethanol GoodCan be a suitable alternative, but may have more pronounced biological effects.
Water / Buffer PoorNot recommended for initial stock preparation due to low intrinsic solubility.

FAQ 4: How should I dilute my stock solution into my final aqueous buffer to avoid precipitation?

The technique of dilution is critical. Rapidly adding a concentrated organic stock to an aqueous buffer can cause the compound to "crash out" as the solvent environment changes abruptly.[12]

Correct Dilution Technique

G cluster_0 Correct Method: Add Stock to Buffer cluster_1 Incorrect Method: Add Buffer to Stock stock1 DMSO Stock buffer1 Vortexing Aqueous Buffer stock1->buffer1 Add dropwise result1 Clear Solution buffer1->result1 stock2 DMSO Stock (in tube) result2 Precipitate stock2->result2 buffer2 Aqueous Buffer buffer2->stock2 Add quickly

Figure 3. Visual guide to the correct dilution technique.

Always add the concentrated stock solution to the larger volume of aqueous buffer while the buffer is being actively mixed. Never add the buffer to the small volume of stock solution.

Section 4: Advanced Strategies

FAQ 5: I've tried pH adjustment and co-solvents, but I'm still facing issues. What else can I do?

When standard methods are insufficient, advanced formulation techniques can be employed. One of the most effective strategies for research applications is the use of cyclodextrins.

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate the lipophilic part of a drug molecule (the "guest"), forming an "inclusion complex" that is significantly more water-soluble.[14][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical development to enhance the solubility and bioavailability of poorly soluble drugs.[16][17][18]

Protocol 4: Solubility Enhancement with HP-β-Cyclodextrin
  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired (non-phosphate) buffer at a concentration significantly higher than your compound (e.g., 1-10% w/v).

  • Add Compound: Add your compound (either as a solid or from a minimal volume of organic stock) to the HP-β-CD solution.

  • Equilibrate: Vortex or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Clarify: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Quantify: Carefully collect the supernatant and determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV). This will give you the maximum soluble concentration achievable with that level of cyclodextrin.

References

  • Crini, G. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. Available at: [Link][13][17]

  • Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences, 27(2), 915. Available at: [Link][16]

  • Sravani, G., et al. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link][14]

  • Dahlin, J. L., et al. (2017). Assay Interference by Aggregation. Assay Guidance Manual. Available at: [Link][3]

  • Taylor, K. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link][19]

  • Owen, S. C., et al. (2012). Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology, 7(8), 1429–1435. Available at: [Link][5]

  • Auld, D. S., et al. (2017). Assay Interference by Aggregation. Semantic Scholar. Available at: [Link][6]

  • ResearchGate. (2025). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? Available at: [Link][11]

  • Ayotte, J. B. (2020). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS. Available at: [Link][4]

  • ResearchGate. (2018). Why the PBS buffer precipitate? Available at: [Link][1]

  • ResearchGate. (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? Available at: [Link][10]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link][8]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-51. Available at: [Link][2]

Sources

1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine

A Guide to Stability, Storage, and Troubleshooting for Researchers

Introduction: The integrity of your experimental results begins with the stability of your reagents. This guide provides a comprehensive technical overview for this compound, a piperidine derivative used in various research applications.[1] Due to its primary and tertiary amine functional groups, this compound requires specific handling and storage procedures to prevent degradation and ensure reproducibility. This document outlines best practices, potential degradation pathways, troubleshooting advice, and analytical protocols to maintain sample purity.

Disclaimer: This document is intended for informational purposes for qualified research professionals. This compound and related piperidine derivatives may be hazardous.[2] Always consult the Safety Data Sheet (SDS) provided by your supplier, handle the compound in a well-ventilated fume hood, and use appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and eye protection.[3][4]

Part 1: Frequently Asked Questions (FAQs) - Core Handling & Storage

This section addresses the most common questions regarding the day-to-day handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

The stability of piperidine derivatives is highly dependent on temperature, atmosphere, and light.[5] Based on data for analogous compounds, the following conditions are recommended.

ParameterRecommended ConditionRationale & Expert Insight
Temperature 2–8°C (Refrigerated)Lower temperatures slow down potential degradation reactions.[5] While room temperature may be acceptable for short periods, long-term storage should be refrigerated to maximize shelf life. Avoid freezing unless the compound is dissolved in a suitable solvent, as freeze-thaw cycles can introduce moisture.
Atmosphere Inert Gas (Argon or Nitrogen)The primary and tertiary amine moieties are susceptible to oxidation from atmospheric oxygen and can react with carbon dioxide to form carbamates. Storing under an inert atmosphere is a critical step to prevent these degradation pathways.
Light Amber Vial / Dark LocationMany amine-containing compounds are photosensitive and can degrade upon exposure to UV light.[5] Storing in a dark place or using an amber glass vial is essential.
Container Tightly Sealed Glass VialThe container must be tightly sealed to prevent exposure to air and moisture.[2][6] Glass is preferred over plastic for long-term storage due to potential leaching from plastics and better sealing.

Q2: What are the primary signs of compound degradation?

Visual inspection can often provide the first clue of degradation. Be alert for:

  • Color Change: A fresh, pure sample is typically a clear oil or a white to off-white solid. The development of a yellow or brown tint often indicates oxidation or the formation of impurities.

  • Change in Physical State: The appearance of particulates in a liquid sample or clumping in a solid can indicate impurity formation or moisture absorption.

  • Odor: While subtle, a change in the characteristic amine odor could suggest decomposition.

Q3: Is this compound compatible with standard laboratory plastics?

For short-term use, such as preparing solutions for an experiment, high-quality plastics like polypropylene (PP) and polytetrafluoroethylene (PTFE) may be acceptable. However, for long-term storage, borosilicate glass is the superior choice. Amines can be absorbed by or react with certain plastics over time, leading to contamination of the sample.

Part 2: In-Depth Stability and Degradation Analysis

Understanding the chemical liabilities of this compound is key to preventing its degradation. The molecule contains two key functional groups susceptible to reaction: a primary amine (-CH₂NH₂) and a tertiary amine (the piperidine nitrogen).

Potential Degradation Pathways

The primary degradation concerns for this molecule are reactions involving the amine groups. Key pathways include oxidation and reaction with atmospheric CO₂.

G main_compound Parent Compound n_oxide Tertiary N-Oxide main_compound->n_oxide O₂ (Air) carbamate Carbamate Salt main_compound->carbamate CO₂ (Air), H₂O other_ox Other Oxidized Species main_compound->other_ox O₂ (Air), Light

Figure 1: Potential degradation pathways for the title compound.
  • Oxidation: The tertiary nitrogen in the piperidine ring is susceptible to oxidation by atmospheric oxygen, forming a tertiary N-oxide. This introduces a more polar impurity into the sample. The primary amine can also undergo various oxidative processes, which may be accelerated by light.[7]

  • Carbamate Formation: Primary amines can react reversibly with atmospheric carbon dioxide (CO₂) to form carbamate salts. This is especially prevalent if trace moisture is present. While this reaction is sometimes reversible upon dissolution in acidic media, it represents a loss of the active freebase form.

Chemical Incompatibilities

To maintain the integrity of the compound, it is crucial to store it away from incompatible materials.[3]

Incompatible ClassExample(s)Reason for Incompatibility
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesCan cause vigorous and potentially explosive reactions with amines, leading to complete decomposition of the compound.[6]
Strong Acids HCl, H₂SO₄, Acetic AnhydrideAmines are basic and will react exothermically with acids to form ammonium salts. This neutralizes the freebase form required for many reactions.
Aldehydes & Ketones Formaldehyde, AcetoneThe primary amine can react to form imines (Schiff bases), fundamentally altering the compound's structure.
Acid Chlorides & Anhydrides Acetyl Chloride, Acetic AnhydrideWill readily acylate the primary amine to form an amide, consuming the starting material.

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the use and analysis of this compound.

Q: My sample's purity, as checked by HPLC, has decreased significantly since I first received it. What happened?

A decrease in purity is almost always linked to improper storage or handling. Use the following workflow to diagnose the issue.

G start Purity Decrease Observed check_storage Review Storage Conditions: - Temperature (2-8°C)? - Inert Atmosphere? - Protected from Light? start->check_storage storage_bad Root Cause Likely: Atmospheric Oxidation or Reaction with CO₂ check_storage->storage_bad No storage_good Review Handling Procedures: - Opened frequently? - Exposed to incompatible solvents? check_storage->storage_good Yes analyze Characterize Impurities (e.g., LC-MS) to confirm degradation pathway storage_bad->analyze handling_bad Root Cause Likely: Cross-contamination or Reaction during solution prep storage_good->handling_bad No storage_good->analyze Yes handling_bad->analyze

Figure 2: Troubleshooting workflow for decreased sample purity.

Q: I see a new, more polar peak in my reverse-phase HPLC chromatogram. What is it likely to be?

A new peak that elutes earlier than the parent compound on a standard C18 reverse-phase column is more polar. The most probable identity of this impurity is the tertiary N-oxide . Oxidation of the piperidine nitrogen adds a polar N-O bond, significantly decreasing its retention time. To confirm, you can use LC-MS, as the N-oxide will have a mass of +16 Da compared to the parent compound.

Q: My compound, which was a colorless oil, has turned yellow. Can I still use it?

Yellowing is a common sign of amine oxidation. While the compound may still be largely intact, the presence of color indicates that degradation has begun.

  • Quantify Purity: First, re-analyze the sample by HPLC or qNMR to determine the actual purity.[8]

  • Assess Impact: For non-sensitive screening experiments, a sample with 90-95% purity might be acceptable. For sensitive assays or synthetic applications requiring high stoichiometry, the presence of impurities could compromise the results.

  • Consider Purification: If the purity is unacceptably low, the compound may need to be purified (e.g., by column chromatography) before use. However, it is often more cost- and time-effective to purchase a new, high-purity batch.

Part 4: Analytical Protocols for Stability Assessment

Verifying the purity and stability of your compound is essential. A Certificate of Analysis (COA) from the supplier provides the initial purity data, which should be verified in-house.[8]

Protocol 4.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

Objective: To separate the main compound from potential degradation products and quantify its purity.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Vortex until fully dissolved.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation & Parameters: A standard reverse-phase HPLC system with UV detection is suitable.[8][9]

ParameterTypical Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Detection Wavelength 210 nm, 254 nm
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage (% Area).

    • Compare the result to the supplier's COA and previous analyses.

Workflow for a Simple Long-Term Stability Study

To proactively monitor the stability of a new batch, a simple stability study can be established.

G cluster_workflow Stability Study Workflow receive 1. Receive Compound & Log COA Data initial_analysis 2. Perform Initial Analysis (T=0) (HPLC, Appearance) receive->initial_analysis aliquot 3. Aliquot into Multiple Vials under Inert Gas initial_analysis->aliquot store 4. Store Aliquots under Recommended Conditions (2-8°C, Dark) aliquot->store test 5. Test Aliquots at Intervals (e.g., 3, 6, 12 months) store->test analyze 6. Analyze Data & Determine Shelf-Life test->analyze

Sources

Technical Support Center: Optimization of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine (4-AP) Dosage for In Vivo Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for optimizing the dosage of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine, commonly known as 4-aminopyridine (4-AP), for in vivo experimental models. Our goal is to synthesize established pharmacological principles with practical, field-proven insights to ensure the scientific integrity and success of your research.

Foundational Knowledge: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding 4-AP and the principles of dosage optimization.

Q1: What is this compound (4-AP) and what is its primary mechanism of action?

A1: 4-Aminopyridine (4-AP) is a well-characterized neurological agent. Its primary mechanism of action is the non-selective blockade of voltage-gated potassium (Kv) channels.[1][2][3] In the central and peripheral nervous systems, blocking these channels delays the repolarization phase of the action potential. This prolongation enhances the influx of calcium ions at the presynaptic terminal, which in turn facilitates the release of neurotransmitters, including acetylcholine, at synapses and the neuromuscular junction.[4][5] This enhancement of signal transduction is the basis for its investigation in demyelinating diseases like multiple sclerosis and in models of spinal cord injury.[1][6][7]

Q2: Why is precise dosage optimization for 4-AP so critical for in vivo studies?

Q3: What are the known pharmacokinetic (PK) properties of 4-AP in common animal models?

A3: The absorption, distribution, metabolism, and excretion (ADME) properties of 4-AP are generally similar across species, with renal excretion being the primary route of elimination.[10] However, specific PK parameters can vary significantly. For instance, studies in Sprague-Dawley rats have suggested potential gender differences in clearance and half-life.[11] It is crucial to either consult literature specific to your chosen species and strain or, ideally, conduct preliminary PK studies within your own experimental setup.

Species Administration Elimination Half-Life (t½) Key Findings Reference
Dog 1.0 mg/kg, IV125 ± 23 minLonger half-life and more variable duration of action compared to other neuromuscular blockade antagonists.[12]
Rat (Sprague-Dawley) IV or OralLonger in females when given orallyFemale rats showed significantly decreased mean clearance compared to males.[11]
Guinea Pig 2 mg/kg, IM65 - 71 minPeak plasma levels occurred between 16 and 17 minutes.[4]

Q4: What are the recommended routes of administration for 4-AP in animal models?

A4: The choice of administration route depends on the desired pharmacokinetic profile.

  • Intravenous (IV): Provides 100% bioavailability and rapid onset, ideal for acute studies and precise PK modeling.

  • Intraperitoneal (IP): Commonly used in rodents as it is less technically demanding than IV and allows for rapid absorption, though it is subject to a first-pass effect in the liver. It is a known route for inducing seizure activity in epilepsy models.[13][14]

  • Oral Gavage (PO): Suitable for modeling clinical administration in humans but requires assessment of bioavailability, which can be variable.

  • Subcutaneous (SC): Generally provides slower absorption and a more sustained release profile compared to IV or IP.

The Dosage Optimization Workflow: A Step-by-Step Approach

Effective dosage optimization is a systematic process, moving from theoretical calculation to empirical validation. This workflow ensures that the selected doses for efficacy studies are both safe and pharmacologically relevant.

Dosage_Optimization_Workflow LitReview Step 1: Literature Review & Starting Dose Estimation DRF Step 2: Dose Range-Finding (Toxicity Assessment) LitReview->DRF Calculate initial doses MTD Determine MTD (Maximum Tolerated Dose) DRF->MTD Observe for toxicity Efficacy Step 3: Dose-Response (Efficacy Study) MTD->Efficacy Set highest dose ≤ MTD Analysis Step 4: Data Analysis & ED50 Determination Efficacy->Analysis Measure therapeutic outcome FinalDose Select Optimized Doses for Pivotal Studies Analysis->FinalDose Establish dose-effect relationship

Caption: Workflow for systematic in vivo dosage optimization.

Step 1: Starting Dose Estimation using Allometric Scaling

Allometric scaling is a widely used empirical method to estimate an equivalent dose across species based on the principle that many physiological processes scale with body surface area.[15][16][17]

Causality: Larger animals have slower metabolic rates per unit of body weight, meaning a simple mg/kg conversion is often inaccurate. Allometric scaling corrects for these metabolic differences to provide a more reliable starting point for in vivo studies.

Protocol: Calculating a Starting Dose

  • Find a Reference Dose: Identify a known effective or No Observed Adverse Effect Level (NOAEL) dose of 4-AP in a reference species (e.g., human, rat) from literature. Let's assume a human clinical dose of 10 mg twice daily for a 60 kg person, which is ~0.33 mg/kg/day.

  • Obtain Km Factors: Use standard Km (Body Weight / Body Surface Area) factors for the reference and target species.

SpeciesBody Weight (kg)Km Factor
Human6037
Rat0.156
Mouse0.023
Guinea Pig0.48
Dog1020
  • Calculate the Human Equivalent Dose (HED) Factor:

    • Formula: HED Factor = (Km of Reference Species) / (Km of Target Species)

  • Calculate the Animal Equivalent Dose (AED):

    • Formula: AED (mg/kg) = Reference Dose (mg/kg) × HED Factor

    • Example (Human to Rat): AED = 0.33 mg/kg × (37 / 6) ≈ 2.0 mg/kg

    • Example (Human to Mouse): AED = 0.33 mg/kg × (37 / 3) ≈ 4.1 mg/kg

This calculated dose should be the mid-point of your initial dose range-finding study.

Step 2: Dose Range-Finding (DRF) and MTD Determination

The purpose of a DRF study is to identify the toxicity profile of 4-AP in your specific animal model and determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity or more than a 10% reduction in body weight.

Protocol: In Vivo Dose Range-Finding Study

  • Animal Selection: Use a small number of animals per group (n=2-3).

  • Dose Selection: Select a range of 3-5 doses, logarithmically spaced around your calculated starting dose. For a calculated starting dose of 2.0 mg/kg in rats, a suitable range might be 0.5, 2.0, and 8.0 mg/kg.

  • Administration: Administer a single dose via the intended route of administration.

  • Observation: Closely monitor animals for clinical signs of toxicity immediately after dosing and at regular intervals for at least 24-48 hours. Key signs for 4-AP toxicity include tremors, ataxia, convulsions, salivation, and respiratory distress.[5][8]

  • Data Collection: Record all observations, body weight changes, and any mortality.

Example DRF Data Table (Rat, IP administration):

Dose (mg/kg)nMortalityClinical Signs of ToxicityBody Weight Change (24h)MTD Candidate?
Vehicle30/3None+1%-
1.030/3None0%Yes
3.030/3Mild, transient tremors (<30 min)-2%Yes
10.031/3Severe tremors, convulsions-12%No

Based on this example, the MTD would be established at or below 3.0 mg/kg.

Step 3: Dose-Response (Efficacy) Study

This is the definitive experiment to determine the relationship between the dose of 4-AP and its therapeutic effect, allowing for the calculation of the effective dose 50% (ED50).

Protocol: In Vivo Dose-Response Efficacy Study

  • Animal Selection: Use a larger, statistically powered group of animals (n=8-12 per group).

  • Dose Selection: Choose 3-5 dose levels based on the DRF study. The highest dose should be at or slightly below the MTD. Doses should be spaced to define the full range of the dose-response curve (i.e., minimal effect, intermediate effect, and maximal effect). A vehicle control group is mandatory.

    • Example Doses (based on above DRF): Vehicle, 0.3 mg/kg, 1.0 mg/kg, 3.0 mg/kg.

  • Administration: Dose animals according to the study design (e.g., single dose, repeat dosing).

  • Efficacy Measurement: At a predetermined time point based on known PK/PD relationships, measure the relevant biological endpoint (e.g., motor function score, nerve conduction velocity, biomarker level).

  • Data Analysis: Plot the mean response for each group against the corresponding dose. Fit the data to a non-linear regression model (e.g., four-parameter logistic curve) to calculate the ED50.[18][19]

Troubleshooting Guide: Addressing Common Experimental Issues

Troubleshooting_Logic Start Problem: No Therapeutic Effect Observed CheckPK Was a PK/PD study performed in this model? Start->CheckPK LowExposure Is drug exposure (AUC) in plasma/target tissue low? CheckPK->LowExposure Yes PerformPK Solution: Conduct a pilot PK study to measure exposure. CheckPK->PerformPK No ChangeRoute Solution: Increase dose (if below MTD), change administration route (e.g., PO to IP/IV), or improve formulation. LowExposure->ChangeRoute Yes TargetEngagement Problem: Exposure is adequate, but there is still no effect. Consider target engagement or model suitability. LowExposure->TargetEngagement No

Caption: Decision tree for troubleshooting lack of efficacy.

Q1: I'm observing high mortality or severe adverse effects even at my calculated starting dose. What should I do?

A1: This indicates a potential discrepancy between the reference data and your experimental conditions.

  • Causality & Solution:

    • Vehicle Toxicity: Ensure your vehicle is well-tolerated. Some solubilizing agents can have their own toxicities. Run a vehicle-only group as a control.

    • Rapid Administration: A rapid IV bolus can cause a transiently high Cmax, leading to acute toxicity. Consider a slower infusion rate or switching to IP/SC administration.

    • Species/Strain Sensitivity: The strain of animal you are using may be more sensitive than the one reported in the literature. Immediately halt the study, reduce the starting dose by a factor of 3-5, and repeat the DRF study with more cautiously spaced dose intervals.

Q2: I'm not observing any therapeutic effect, even at doses approaching the MTD. What could be wrong?

A2: This is a common challenge in pharmacology and points toward an issue with drug exposure or target engagement.

  • Causality & Solution:

    • Poor Bioavailability/Rapid Clearance: The drug may not be reaching the target tissue in sufficient concentrations or for a sufficient duration. This is a key reason to integrate PK and PD studies.[20] Action: Conduct a pilot pharmacokinetic study to measure plasma and, if possible, target tissue concentrations of 4-AP after dosing.

    • Incorrect Route of Administration: If using oral gavage, the compound may be poorly absorbed from the GI tract. Action: Test a parenteral route like IP or IV to ensure systemic exposure.

    • Inappropriate Time Point: The efficacy measurement may be timed incorrectly relative to the drug's Tmax (time to maximum concentration). Action: Your PK study should inform the optimal time for PD measurement.

    • Model Relevance: The chosen animal model may not be responsive to the mechanism of 4-AP. Action: Re-evaluate the literature to confirm that potassium channel blockade is a validated therapeutic strategy in your specific disease model.

Q3: My results are highly variable between animals in the same dose group. How can I improve consistency?

A3: High variability can obscure a real treatment effect and undermine statistical power.

  • Causality & Solution:

    • Dosing Inaccuracy: Ensure precise and consistent administration technique, especially with small volumes for rodents. Calibrate pipettes and use appropriate needle sizes.

    • Animal Health and Stress: Use healthy animals from a reputable supplier. Ensure adequate acclimatization to the facility and handling procedures before the experiment begins. Stress can significantly alter physiological and metabolic parameters.

    • Biological Variation: Factors like sex, age, and circadian rhythm can influence drug metabolism and response.[11] Action: Standardize these variables in your study design. If both sexes are used, stratify the randomization and analyze the data accordingly.

References

  • Uges, D. R., Sohn, Y. J., & Miller, R. D. (1982). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. Anesthesiology, 57(3), 171-175. [Link]

  • Le-Quellec, A., et al. (1998). Evaluating the pharmacokinetics of 4-aminopyridine in Sprague-Dawley rats and modeling its effect on the EEG using Fourier analysis. Pharmaceutical Research, 15(4), 574-580. [Link]

  • Schroeder, J. A., et al. (1992). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. Pharmacology Biochemistry and Behavior, 43(2), 529-535. [Link]

  • Waard, M. D., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation, 8(2), e956. [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27-31. [Link]

  • Bitenc, K., & Trontelj, J. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Acta Pharmaceutica, 69(3), 337-351. [Link]

  • Patsnap Synapse. (2025). Using Allometric Scaling to Predict Human PK from Animals. [Link]

  • Uges, D. R., & Bouma, P. (1981). Pharmacokinetics of 4-aminopyridine in human volunteers. A preliminary study using a new GLC method for its estimation. British Journal of Anaesthesia, 53(6), 567-570. [Link]

  • Alcántara-González, D., et al. (2023). An update of 4-aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. Acta Neurobiologiae Experimentalis, 83(1), 1-12. [Link]

  • Lio, Y., & Zhang, L. (2025). Strategy for Designing In Vivo Dose-Response Comparison Studies. Pharmaceutical Statistics, 24(1), e2421. [Link]

  • Chemical Inspection and Regulation Service (CIRS). (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. [Link]

  • Mahmood, I. (2019). Misconceptions and issues regarding allometric scaling during the drug development process. Expert Opinion on Drug Metabolism & Toxicology, 15(11), 885-895. [Link]

  • Smith, K. J., et al. (2000). Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension. Brain, 123(1), 171-184. [Link]

  • ResearchGate. (n.d.). Strategy for Designing In Vivo Dose-Response Comparison Studies. [Link]

  • Sharma, V., & McNeill, J. H. (2009). Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans. Journal of Pharmacy and Pharmaceutical Sciences, 12(2), 236-251. [Link]

  • Judge, B. S., & Tormoehlen, L. M. (2017). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology, 13(2), 188-193. [Link]

  • Lizarbe, B., et al. (2021). Seizures Triggered by Systemic Administration of 4-Aminopyridine in Rats Lead to Acute Brain Glucose Hypometabolism, as Assessed by [18F]FDG PET Neuroimaging. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • U.S. Environmental Protection Agency. (2006). Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine. PPRTV Library. [Link]

  • Van der Walt, A. (2020). 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes. Multiple Sclerosis Journal, 26(13), 1729-1731. [Link]

  • ResearchGate. (n.d.). Effect of in vivo 4-AP treatment on muscle histology and quantitative measurements of muscle fibers. [Link]

  • Spyker, D. A., et al. (1980). Poisoning with 4-Aminopyridine: Report of Three Cases. Clinical Toxicology, 16(4), 487-497. [Link]

  • ResearchGate. (n.d.). In vivo dose-response curves were generated for 48 compounds. [Link]

  • Burt, H. M., et al. (2010). Optimising in vivo pharmacology studies--Practical PKPD considerations. British Journal of Pharmacology, 161(8), 1683-1701. [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]

  • ResearchGate. (n.d.). Cases with documented toxicity related to 4-AP. [Link]

  • Edvotek. (2022). 5 Steps to Follow for Troubleshooting Experiments. [Link]

  • Charles River Laboratories. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. [Link]

  • O'Brien, R. G. (1996). DESIGNING STUDIES FOR DOSE RESPONSE. UCLA: Department of Statistics. [Link]

Sources

Technical Support Center: Impurity Identification in the Synthesis of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-CHEM-4478-01

Last Updated: January 17, 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity identification during this specific synthesis. Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount, and a thorough understanding of potential impurities is the first step toward effective control. This guide provides in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind impurity formation and the logic of troubleshooting protocols.

Section 1: Overview of the Synthetic Pathway

The most common and efficient laboratory-scale synthesis of this compound involves a reductive amination reaction. This pathway couples piperidin-4-ylmethanamine with 3-phenylpropanal in the presence of a mild and selective reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB).[1][2][3] This reagent is favored for its tolerance of a wide range of functional groups and its effectiveness under mild, acidic conditions which facilitate the formation of the key iminium ion intermediate.[1][2][4]

The reaction proceeds in two main steps:

  • Iminium Ion Formation: The primary amine of piperidin-4-ylmethanamine attacks the carbonyl carbon of 3-phenylpropanal to form a hemiaminal, which then dehydrates to form a transient iminium ion.

  • Reduction: The hydride from sodium triacetoxyborohydride selectively reduces the iminium ion to yield the desired tertiary amine product.

Reductive_Amination_Pathway Fig. 1: Reductive Amination Synthesis A Piperidin-4-ylmethanamine Iminium Iminium Ion Intermediate A->Iminium + H⁺, - H₂O B 3-Phenylpropanal B->Iminium + H⁺, - H₂O P This compound Iminium->P Reduction Reagent NaBH(OAc)₃ (STAB) Reagent->P

Caption: Fig. 1: Reductive Amination Synthesis

Section 2: Troubleshooting & FAQs

This section addresses specific issues you may encounter during the analysis of your reaction mixture or isolated product.

Category: Chromatographic Analysis (HPLC/UPLC)

Q1: I'm observing a significant peak with a shorter retention time than my product in the HPLC analysis. What is it likely to be?

A1: Peaks with shorter retention times in reverse-phase HPLC are typically more polar than the analyte of interest. The most probable candidates are unreacted starting materials.

  • Causality: The starting material, piperidin-4-ylmethanamine , is significantly more polar than the final product due to the presence of a primary and a secondary amine and the absence of the large, hydrophobic phenylpropyl group. It will therefore elute much earlier from a C18 column.[5][6]

  • Troubleshooting Steps:

    • Co-injection: The most straightforward confirmation is to spike a sample of your reaction mixture with an authentic standard of piperidin-4-ylmethanamine. If the peak area increases without a new peak appearing, you have confirmed its identity.

    • Check Reaction Stoichiometry & Time: An excess of the amine starting material can result from incomplete reaction. Ensure the aldehyde is the limiting reagent or allow the reaction to proceed for a longer duration.

    • LC-MS Analysis: Analyze the peak using LC-MS. The expected protonated molecule [M+H]⁺ for piperidin-4-ylmethanamine would be at m/z 115.13.

Q2: My chromatogram shows a peak that elutes slightly after my main product. What could this impurity be?

A2: A later-eluting peak suggests an impurity that is less polar (more hydrophobic) than your target compound. A likely candidate is an over-alkylation or a bis-alkylation product.

  • Causality: Although the secondary amine in the piperidine ring is generally more nucleophilic than the primary amine on the side chain[7], under certain conditions (e.g., excess aldehyde and reducing agent, prolonged reaction time, or use of a stronger base), the primary amine can also undergo reductive amination. This would result in the formation of N-(3-phenylpropyl)-1-[1-(3-phenylpropyl)piperidin-4-yl]methanamine . The addition of a second phenylpropyl group significantly increases the hydrophobicity of the molecule, leading to a longer retention time.

  • Troubleshooting Workflow:

Troubleshooting_Late_Eluting_Peak Start Late-eluting peak observed Step1 Hypothesize: Bis-alkylation product (Increased hydrophobicity) Start->Step1 Step2 Perform LC-MS Analysis Step1->Step2 Step3 Check for expected [M+H]⁺ (e.g., m/z 435.38 for bis-alkylation) Step2->Step3 Step4 Optimize Reaction Conditions: - Use slight excess of amine - Control stoichiometry of NaBH(OAc)₃ - Reduce reaction time Step3->Step4 Mass Confirmed

Caption: Fig. 2: Workflow for late-eluting peak

Category: Mass Spectrometric Analysis (LC-MS)

Q3: My LC-MS data shows an ion with a mass 2 units lower than my product's [M+H]⁺. What is the source of this impurity?

A3: A mass difference of -2 Da relative to the product strongly suggests the presence of an unreduced iminium intermediate .

  • Causality: This impurity arises from incomplete reduction. The iminium ion formed between the starting materials is stable enough to be detected, especially if the reducing agent (NaBH(OAc)₃) was not added in sufficient excess, has degraded due to moisture, or if the reaction was quenched prematurely.[3] Sodium triacetoxyborohydride is known to be moisture-sensitive.

  • Expert Insight: The quality of your NaBH(OAc)₃ is critical. Reagents that have been improperly stored may have reduced activity.[8] Consider titrating your reagent or using a fresh bottle if you consistently see this impurity.

  • Confirmation: The fragmentation pattern (MS/MS) of this ion should be distinct from your product. The iminium C=N double bond is a point of instability that will lead to characteristic fragmentation pathways.[9][10]

Q4: I have an unexpected ion with m/z 116.09. It doesn't seem related to my starting materials or product. Where did it come from?

A4: This mass likely corresponds to (E)-prop-1-en-1-ylbenzene (or an isomer), which is an elimination byproduct from the starting material, 3-phenylpropanal, or its precursor, 3-phenylpropyl halide, if that was used in an alternative synthesis.

  • Causality: While less common in reductive amination, if the reaction is run at elevated temperatures or if acidic/basic conditions are too harsh, the 3-phenylpropanal can potentially undergo side reactions. More commonly, this impurity originates from the synthesis of the 3-phenylpropanal itself (e.g., via oxidation of 3-phenylpropan-1-ol) and is carried through as a starting material impurity.

  • Troubleshooting Steps:

    • Analyze Starting Materials: Run a GC-MS analysis of your 3-phenylpropanal starting material. This technique is well-suited for volatile, nonpolar impurities.

    • Purify Aldehyde: If the impurity is present, consider purifying the 3-phenylpropanal by distillation or chromatography before use.

    • Control Reaction Temperature: Ensure your reductive amination is run at or below room temperature to minimize potential side reactions.

Section 3: Common Impurities Profile

The table below summarizes the most common process-related impurities, their origin, and key analytical data for identification.

Impurity NameStructureMolecular Weight ( g/mol )Expected [M+H]⁺OriginTypical HPLC Elution
Piperidin-4-ylmethanamine C₆H₁₄N₂114.19115.13Unreacted Starting MaterialEarly (Polar)
3-Phenylpropanal C₉H₁₀O134.18135.08Unreacted Starting MaterialIntermediate
3-Phenyl-1-propanol C₉H₁₂O136.19137.10Aldehyde reduction byproductIntermediate
Iminium Intermediate C₁₅H₂₃N₂⁺231.18231.18Incomplete ReductionClose to Product
Bis-Alkylation Product C₂₄H₃₄N₂350.54351.28Over-alkylation Side ReactionLate (Non-polar)

Section 4: Recommended Analytical Protocols

Protocol 1: Reverse-Phase HPLC-UV Method for Impurity Profiling

This protocol provides a robust starting point for separating the main component from its key impurities. Method optimization may be required based on your specific system and impurity profile.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[5] (For MS-compatibility, replace with 0.1% Formic Acid).[11]

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    20.0 10 90
    25.0 10 90
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (for aliphatic amines) and 254 nm (for aromatic moieties)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~1 mg/mL.

Protocol 2: LC-MS Method for Peak Identification
  • Chromatography: Use the HPLC method described above with a formic acid-based mobile phase.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive Ion Mode (due to the basicity of the nitrogen atoms).[9]

  • Scan Mode:

    • Full Scan: Acquire data from m/z 100-600 to identify the [M+H]⁺ ions of all eluting peaks.

    • Product Ion Scan (MS/MS): Perform fragmentation on the [M+H]⁺ of the API and any unknown impurity peaks. The fragmentation of N-alkyl piperidines is often initiated at the protonated nitrogen, leading to characteristic losses and ring cleavages that can aid in structural elucidation.[9][10]

References

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Retrieved from [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • ACS Publications. (2022). Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Scribd. (n.d.). Reductive Amination With Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

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Technical Support Center: Purification of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this unique bifunctional molecule. Our goal is to provide practical, experience-driven solutions to common challenges, ensuring you can achieve high purity and yield in your experiments.

The structure of this compound, containing both a primary amine and a tertiary piperidine nitrogen, presents a distinct set of purification hurdles. The basic nature of these groups leads to strong interactions with standard silica gel, while the phenylpropyl tail imparts significant lipophilicity. This guide offers troubleshooting strategies and detailed protocols to address these issues head-on.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should anticipate during the synthesis and purification of this compound?

A1: Impurities typically arise from the synthetic route, which often involves the N-alkylation of a piperidine derivative. Potential impurities can be categorized as:

  • Unreacted Starting Materials: Such as 4-(aminomethyl)piperidine or the 3-phenylpropyl halide/tosylate reagent.

  • By-products: These can include products from side reactions. For instance, if the synthesis involves reductive amination, you might find incompletely reduced intermediates.[1][2]

  • Reagents and Solvents: Residual reagents or solvents used during the synthesis and workup can also contaminate the final product.[2]

Q2: My compound is streaking severely on my silica gel TLC plate and won't move from the baseline. What is happening?

A2: This is a classic sign of strong acid-base interaction between your basic amine compound and the acidic silanol (-Si-OH) groups on the surface of the silica gel.[3][4] This interaction can lead to irreversible adsorption, meaning your compound sticks to the stationary phase, resulting in poor mobility (low Rf), significant tailing, and potential product loss during column chromatography.

Q3: I'm experiencing very low recovery after performing silica gel column chromatography. Where could my product have gone?

A3: Low recovery is a direct consequence of the issues mentioned in Q2. The strong, sometimes irreversible, binding of the basic nitrogen centers to the acidic silica gel means a significant portion of your compound may remain on the column.[4] Using highly polar eluents like methanol can help recover the compound, but often at the cost of poor separation from other polar impurities.

Q4: What is the most effective strategy for crystallizing the final product to achieve high purity?

A4: Amines, particularly as free bases, can be oily or difficult to crystallize. A highly effective strategy is to convert the amine to a salt, most commonly the hydrochloride (HCl) salt.[5][6] Salts often have higher melting points and form well-defined crystal lattices. You can then perform the recrystallization from a suitable polar solvent system, such as ethanol/water, methanol/diethyl ether, or isopropanol.[7][8]

Q5: My compound shows a very weak signal on my HPLC-UV detector. How can I improve its detection for accurate purity analysis?

A5: The this compound molecule lacks a strong chromophore beyond the phenyl ring, which absorbs moderately in the low UV range (~254-260 nm). For accurate quantification, especially of impurities, this can be insufficient. Consider these options:

  • Low Wavelength Detection: Try detecting at a lower wavelength, such as 210-220 nm, where peptide bonds and other functionalities absorb, but be aware that baseline noise will increase.

  • Derivatization: For quantitative analysis, you can derivatize the primary amine with a reagent that introduces a strong UV-active group, such as 4-toluenesulfonyl chloride or benzoyl chloride.[9][10][11] This is a common technique for analyzing piperidine-containing compounds.

  • Alternative Detectors: If available, use a universal detector like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS), which do not rely on UV absorbance.

Section 2: Troubleshooting Guide: Column Chromatography

Flash column chromatography is often the primary method for purification. However, due to the basicity of the target molecule, standard silica gel methods are prone to failure. The following workflow and troubleshooting guide will help you select the right approach.

Chromatography Strategy Selection Workflow

G A Crude Product B Analyze by TLC (95:5 DCM:MeOH) A->B C Streaking or Rf = 0? B->C D Re-run TLC with 0.5-1% Triethylamine (TEA) or NH4OH in eluent C->D Yes J Good Separation (Rf 0.15-0.5) C->J No E Separation Improved? D->E F Proceed with Silica Gel Column using eluent + competing base E->F Yes G Switch to Alternative Stationary Phase E->G No H Amine-Functionalized Silica (e.g., KP-NH) G->H I Reversed-Phase C18 G->I J->F

Caption: Decision workflow for selecting a chromatography method.

Problem: Severe Peak Tailing and Low Recovery on Silica Gel

Cause: Strong ionic interactions between the basic amine groups of your product and the acidic silanol groups on the silica surface.

SolutionDescriptionAdvantagesDisadvantages
A: Mobile Phase Modification Add a small amount of a competing base, like triethylamine (TEA) or ammonium hydroxide (NH₄OH), to your mobile phase. A typical starting point is 0.1-1% by volume.Simple to implement with standard silica gel. Inexpensive.Can be difficult to remove the competing base from product fractions. May alter the elution order of impurities.
B: Amine-Functionalized Silica Use a commercially available stationary phase where the silica surface is bonded with amino groups (e.g., Biotage® KP-NH).[3][4]Excellent peak shapes and predictable elution. Avoids strong acid-base interactions. Allows for simpler, non-basic solvent systems (e.g., Hexane/EtOAc).Higher cost of the stationary phase.
C: Reversed-Phase Chromatography Purify the compound on a C18-functionalized silica column using a polar mobile phase, such as water and acetonitrile or methanol.[12]Very effective for polar and ionizable compounds. Can often provide a different selectivity profile compared to normal phase.Requires different solvent systems. Fractions are aqueous and require more effort (lyophilization or extraction) to isolate the product.
Protocol 2.1: Purification using Silica Gel with a Competing Base
  • Prepare the Column: Dry-pack a silica gel column or use a pre-packed cartridge.

  • Equilibrate: Equilibrate the column with at least 5 column volumes (CV) of your starting mobile phase (e.g., 100% Dichloromethane) containing 0.5% v/v triethylamine (TEA).

  • Sample Loading: Dissolve your crude product in a minimal amount of the equilibration solvent. Alternatively, for less soluble materials, perform a solid-load by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Run a gradient elution, slowly increasing the polarity. For example, a gradient from 100% Dichloromethane (+0.5% TEA) to 95:5 Dichloromethane:Methanol (+0.5% TEA) over 10-15 CV.

  • Analysis: Collect fractions and analyze them by TLC, ensuring your TLC mobile phase also contains the competing base for accurate comparison.

Section 3: Troubleshooting Guide: Recrystallization

Recrystallization is a critical final step for achieving high analytical purity, especially when the product is intended for pharmaceutical development.

Problem: Product "Oils Out" or Fails to Crystallize

Cause: The free base of the compound may have a low melting point or be an oil at room temperature. High impurity levels can also inhibit crystal formation. The chosen solvent may not be optimal.

Solutions:

  • Convert to a Salt: The most reliable solution is to convert the free base to its hydrochloride salt. This dramatically increases the melting point and tendency to form a stable crystal lattice.[6]

  • Optimize Solvent System: If you must crystallize the free base, screen various solvents. Try a mixed-solvent system where the compound is soluble in one solvent (e.g., methanol) and insoluble in the other (e.g., diethyl ether). Dissolve in the first and slowly add the second until turbidity appears, then heat to clarify and cool slowly.[8]

  • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal from a previous batch.

Protocol 3.1: Salt Formation and Recrystallization
  • Dissolution: Dissolve the semi-pure free base (1.0 eq) obtained from chromatography in a suitable solvent like anhydrous diethyl ether or ethyl acetate (approx. 10-20 mL per gram).

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring. You should see a white precipitate (the hydrochloride salt) form immediately. Continue adding until no more precipitate forms. A slight excess of HCl is acceptable.

  • Isolation of Crude Salt: Filter the resulting solid salt, wash it with a small amount of cold diethyl ether, and dry it under vacuum.

  • Recrystallization: a. Place the crude salt in a flask and add a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or an ethanol/water mixture) until the solid just dissolves. b. Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in a refrigerator (4 °C), and then a freezer (-20 °C). c. Once crystallization is complete, collect the pure crystals by vacuum filtration.[7] d. Wash the crystals with a small volume of the cold recrystallization solvent to remove any residual mother liquor. e. Dry the pure salt crystals under high vacuum to remove all traces of solvent.

Section 4: Analytical Protocols for Purity Assessment

Reliable analytical methods are crucial for guiding purification and certifying the final product's quality.

Protocol 4.1: General Purpose RP-HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or 0.1% TFA).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 220 nm.

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at a concentration of ~1 mg/mL.[2]

Protocol 4.2: TLC Method for Reaction Monitoring & Fraction Spotting
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: 90:10:1 Dichloromethane : Methanol : Ammonium Hydroxide.

  • Visualization:

    • UV Light (254 nm): To visualize the phenyl-containing compounds.

    • Ninhydrin Stain: Dip the plate in a ninhydrin solution and gently heat. The primary amine will appear as a distinct purple/pink spot. This is highly specific for your product versus some starting materials or intermediates.

Purity and Impurity Profile Analysis

The following table summarizes a hypothetical impurity profile and the methods for tracking them.

Compound/ImpurityStructureExpected TLC Rf*HPLC RetentionNotes
Product Phenylpropyl-Piperidine-CH₂NH₂~0.3ModeratePositive for UV and Ninhydrin
Starting Material 1 4-(aminomethyl)piperidine~0.1 (streaking)EarlyPositive for Ninhydrin, Negative for UV
Starting Material 2 3-phenylpropyl bromide~0.8LatePositive for UV, Negative for Ninhydrin

*TLC conditions: 90:10:1 DCM:MeOH:NH₄OH

References
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

  • Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(4), 723-727. [Link]

  • Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 59(10), 935-941. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Google Patents. (2014). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Google Patents. (2014). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Shchavlev, A. E., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-89. [Link]

  • University of Alberta, Department of Chemistry. Isolation (Recovery). [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?[Link]

Sources

minimizing off-target effects of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Off-Target Effects for Researchers

Welcome to the technical support resource for 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide a framework for identifying, understanding, and mitigating potential off-target effects during your experiments. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and ensure the integrity of your data.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the experimental use of this compound.

Q1: What are off-target effects and why are they a critical concern?

A1: An off-target effect occurs when a compound, such as this compound, interacts with unintended biological molecules in addition to its primary, intended target.[1] These unintended interactions can lead to a range of undesirable outcomes, including misleading experimental results, reduced therapeutic efficacy, and adverse drug reactions (ADRs) in a clinical context.[1][2] It is crucial to identify and minimize these effects early to ensure that the observed biological response is genuinely due to the modulation of the intended target.[3]

Q2: Based on its chemical structure, what are the potential off-target liabilities for this compound?

A2: The molecule contains a piperidine ring, a common scaffold in medicinal chemistry.[4] Piperidine-based compounds are frequently investigated for their interactions with monoamine transporters, such as those for dopamine (DAT) and norepinephrine (NET), as well as various receptors like the sigma-1 receptor.[5] Therefore, a primary concern would be unintended activity at related G-protein coupled receptors (GPCRs), ion channels, and transporters that share structural similarities with the intended target. A comprehensive profiling strategy is essential.

Q3: I'm seeing an unexpected phenotype in my cell-based assay. Is it an off-target effect or general cytotoxicity?

A3: This is a critical distinction. An off-target effect implies the compound is binding to a specific, alternative protein and initiating a biological cascade, while cytotoxicity is a more general health issue for the cell.[6] The first step is to run a simple cytotoxicity counter-screen. You can perform a standard cell viability assay (e.g., using MTS or a live/dead stain) in parallel with your primary functional assay. If the concentration required to induce cell death is significantly higher than the concentration causing your observed phenotype, you may be looking at a specific off-target effect rather than general toxicity.[7]

Q4: What is the difference between a counter-screen and a secondary assay?

A4: These terms address different experimental questions.

  • A counter-screen is used to identify and eliminate compounds with undesirable properties, such as non-specific activity or assay interference.[6][8][9] For example, you might screen against a panel of unrelated targets to ensure selectivity or test for inhibition of a reporter enzyme (like luciferase) used in your primary assay.[6]

  • A secondary assay is used to confirm the activity of a hit from the primary screen using a more biologically relevant or robust method.[9] Ideally, it uses an orthogonal technology—meaning a different detection method—to rule out that the initial result was an artifact of the primary assay format.[7]

Troubleshooting & In-Depth Experimental Guides

This section provides detailed workflows and protocols to systematically investigate and control for off-target effects.

Guide 1: Proactive Off-Target Profiling & Mitigation Workflow

It is more efficient to proactively profile for off-target activities than to troubleshoot ambiguous results later. This workflow provides a systematic approach to characterizing a new compound like this compound.

Off_Target_Workflow cluster_0 Phase 1: Prediction & Initial Screening cluster_1 Phase 2: Hit Validation & Selectivity cluster_2 Phase 3: Cellular & Functional Analysis A Computational Prediction (In Silico Screening) C Broad Counter-Screening Panel (e.g., Safety47 Panel) A->C Inform Panel Selection B Primary Assay (On-Target Activity) D Confirm Hit in Orthogonal Assay B->D Primary Hit E Determine Potency (IC50/EC50) On-Target vs. Off-Target C->E Identified Off-Targets D->E G Cellular Thermal Shift Assay (CETSA) (Target Engagement) D->G F Calculate Selectivity Window E->F H Phenotypic / Functional Assays (Confirm Mechanism) F->H Proceed if Selective G->H I Cytotoxicity Assay H->I Run in Parallel

Caption: Workflow for systematic off-target identification and mitigation.

Protocol 1.1: Computational Off-Target Prediction

Causality: Before beginning wet-lab experiments, computational methods can predict potential off-target interactions based on the ligand's structure and its similarity to known pharmacophores.[3][10] This allows for a more targeted and cost-effective counter-screening strategy.

Methodology:

  • Obtain Compound Structure: Generate a 2D or 3D structure file (e.g., SMILES, SDF) for this compound.

  • Select Prediction Tools: Utilize web-based servers or software that screen for potential targets. These tools often use machine learning models and compare the compound against databases of known ligand-target interactions.[11][[“]]

  • Perform Screening: Submit the compound structure to the selected tools.

  • Analyze Results: Review the list of predicted off-targets. Pay close attention to targets with high confidence scores and those that are functionally related to your primary target family or expressed in your experimental system.

  • Inform Panel Design: Use this list to build a rational counter-screening panel (see Guide 2).

Protocol 1.2: Broad Panel Counter-Screening

Causality: A broad counter-screen against a panel of known safety-relevant targets (receptors, enzymes, ion channels) provides an empirical assessment of a compound's selectivity.[8] This is a standard practice in drug development to flag liabilities early.

Methodology:

  • Select a Panel: Choose a commercially available or in-house screening panel. A common choice is a panel that includes targets implicated in adverse drug reactions (e.g., hERG channel, various GPCRs, kinases).

  • Choose Concentration: A single high concentration (e.g., 10 µM) is typically used for the initial screen to maximize the chances of detecting interactions.

  • Submit Compound: Provide the compound to the screening service.

  • Interpret Data: The service will return data as percent inhibition or activation. Any significant activity (typically >50% inhibition at 10 µM) is considered a "hit" and warrants further investigation.

  • Follow-Up: For any identified off-target hits, perform full dose-response curves to determine their potency (IC50) and compare it to the on-target potency.

Guide 2: Troubleshooting Assay Interference

An apparent off-target effect may not be a true biological interaction but rather an artifact of the assay technology itself.[9] It is essential to rule out such interference.

Assay_Interference_Troubleshooting Start Unexpected Result in Primary Assay Q1 Does the compound interfere with the detection technology? Start->Q1 A1_Yes Run a Technology Counter-Screen (e.g., test against luciferase alone) Q1->A1_Yes Yes A1_No Result is likely not due to technology interference. Q1->A1_No No Q2 Is the result reproducible in an orthogonal assay format? A1_No->Q2 A2_Yes Result is likely a true biological effect (On-target or Off-target). Q2->A2_Yes Yes A2_No Primary result is likely an artifact of that specific assay format. Q2->A2_No No Q3 Is the effect observed in cells lacking the primary target? A2_Yes->Q3 A3_Yes Confirmed Off-Target Effect. Q3->A3_Yes Yes A3_No Likely On-Target Effect. Q3->A3_No No

Caption: Decision tree for diagnosing assay interference vs. true biological effects.

Protocol 2.1: Orthogonal Assay Confirmation

Causality: Confirming a hit using a different assay technology is the gold standard for ruling out artifacts.[7] If the compound is active in two distinct assay formats (e.g., a fluorescence-based biochemical assay and a label-free cell-based assay), it is highly likely a true biological modulator.

Methodology:

  • Identify Primary Assay Technology: Characterize your primary assay (e.g., luminescence, Fluorescence Resonance Energy Transfer (FRET), Fluorescence Polarization (FP)).[13]

  • Select an Orthogonal Assay: Choose a secondary assay with a different detection principle.

    • If the primary is biochemical, consider a cell-based assay.

    • If the primary is fluorescence-based, consider a label-free technology like Surface Plasmon Resonance (SPR) or a radioligand binding assay.[13][14]

  • Perform Dose-Response: Test the compound in the orthogonal assay across a range of concentrations to generate a full dose-response curve.

  • Compare Potencies: The potency (EC50/IC50) in the orthogonal assay should be reasonably close (e.g., within 3-5 fold) to the primary assay. A significant discrepancy may suggest an artifact in one of the systems.

Table 1: Troubleshooting Common Assay Artifacts
Artifact TypePotential CauseRecommended Troubleshooting Step
Compound Autofluorescence The compound itself emits light at the detection wavelength.Scan emission spectrum of the compound; switch to a far-red shifted dye or a non-fluorescent readout.[15]
Luciferase Inhibition The compound directly inhibits the reporter enzyme (e.g., firefly luciferase).Run a counter-screen using recombinant luciferase enzyme in the absence of the primary target.[6][9]
Compound Aggregation At high concentrations, the compound forms aggregates that can sequester and inhibit proteins non-specifically.Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer; check for a steep dose-response curve.
Redox Activity The compound is a reactive chemical that can interfere with assay components through oxidation or reduction.Include a reducing agent like DTT in the assay buffer to see if the activity is diminished.

Guide 3: Establishing a Selectivity Window

Causality: The ultimate goal is not necessarily to find a compound with zero off-target activity, but one with a sufficient selectivity window . This is the ratio of potency between the off-target and the on-target. A wider window means you can use the compound at a concentration that modulates the on-target without significantly affecting the off-target.

Protocol 3.1: Dose-Response Analysis for Selectivity

Methodology:

  • On-Target Potency: Perform a full dose-response experiment (e.g., 10-point curve) in your validated primary assay to determine the on-target EC50 or IC50.

  • Off-Target Potency: For each significant off-target identified in your counter-screen, perform a full dose-response experiment to determine its IC50.

  • Cytotoxicity Potency: In parallel, perform a dose-response experiment in a cell viability assay to determine the CC50 (cytotoxic concentration 50%).

  • Calculate Selectivity Window:

    • Selectivity Index (Off-Target) = IC50 (Off-Target) / IC50 (On-Target)

    • Therapeutic Index (in vitro) = CC50 / IC50 (On-Target)

  • Analyze Results: A selectivity index of >100-fold is generally considered good, but the required window depends on the specific biological question and the nature of the off-target.

Table 2: Example Selectivity Profile
TargetPotency (IC50/EC50)Selectivity Index (vs. On-Target)Recommendation
On-Target X 50 nM-Proceed with this compound.
Off-Target Y7,500 nM (7.5 µM)150-foldOff-target activity is unlikely at concentrations <500 nM.
Off-Target Z200 nM4-foldHigh Risk. Phenotypes may be convoluted. Consider a different chemical series or use a negative control compound that hits Z but not X.
Cytotoxicity25,000 nM (25 µM)500-foldGood separation between functional activity and toxicity.

References

  • Huang, X., et al. (2023). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR.
  • Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering.
  • Naito, Y., et al. (2015). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. PLOS ONE.
  • Consensus. (n.d.). What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens? Consensus.
  • Foshan University. (2024). Deep learning predicts CRISPR off-target effects. CRISPR Medicine.
  • Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse.
  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery.
  • Wikipedia. (n.d.). Ligand binding assay. Wikipedia.
  • Creative Biolabs. (n.d.). Counter-Screen Service. Creative Biolabs.
  • University of Arizona College of Pharmacy. (n.d.). ACDD - Our Process. The University of Arizona.
  • Chem Help ASAP. (2020). off-target effects. YouTube.
  • Massive Bio. (2026). Off Target Effect. Massive Bio.
  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. NIH National Center for Biotechnology Information.
  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. BellBrook Labs.
  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences.
  • Islam, R., et al. (2019). Quality Controls in Ligand Binding Assays: Recommendations and Best Practices. NIH National Center for Biotechnology Information.
  • Bio-Rad. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Bio-Rad.
  • Stevenson, L., & Purushothama, S. (2014). Biomarker Quantitation: Analytical Considerations for Ligand Binding Assay Regression Curves and Quality Control Samples. Science Publications.
  • Benchchem. (n.d.). 1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride. Benchchem.
  • Kumar, D., et al. (2015). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. PubMed.

Sources

enhancing the selectivity of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine for its target

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

Lead Compound: 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine (Referred to as LPC-41) Hypothetical Target: Sigma-1 Receptor (σ1R) Primary Selectivity Challenge: Off-target activity at the hERG potassium channel

This guide is designed for researchers and medicinal chemists encountering selectivity challenges with lead compounds sharing the 4-aminopiperidine scaffold. Using the hypothetical lead compound LPC-41, we address common questions and provide troubleshooting workflows for enhancing selectivity for the Sigma-1 receptor (σ1R) over the hERG channel, a critical anti-target for cardiac safety.

Part 1: Understanding and Quantifying the Selectivity Problem

This section addresses the foundational questions every researcher faces when a promising compound shows unwanted off-target activity.

Q1: My lead compound, LPC-41, is potent at the Sigma-1 receptor but also shows significant hERG activity. Why is this happening?

Answer: The molecular scaffold of LPC-41, a 4-aminopiperidine derivative, possesses structural features commonly associated with both σ1R affinity and hERG channel liability.[1][2]

  • Pharmacophore Overlap: Both the σ1R binding site and the hERG channel pore can accommodate molecules with a basic nitrogen atom (the piperidine nitrogen) and a lipophilic aromatic group (the phenylpropyl tail).[3] The piperidine nitrogen becomes protonated at physiological pH, and this positive charge is a key interaction motif for the hERG channel's inner pore, which is rich in aromatic residues (e.g., Tyr652, Phe656) and has a high affinity for cationic amphiphiles.[3][4]

  • Physicochemical Properties: Compounds with high lipophilicity (LogP) and a basic center (high pKa) are particularly prone to hERG binding.[3][5] The 3-phenylpropyl group on your compound contributes significantly to its lipophilicity, increasing its concentration within the cell membrane where the hERG channel resides.[3]

The Sigma-1 receptor, an intracellular chaperone protein at the endoplasmic reticulum, also recognizes a diverse range of ligands, and its binding pocket can accommodate the general features of your compound.[6][7][8] The challenge, therefore, lies in the promiscuity of the hERG channel and the shared physicochemical features between ligands for these two distinct proteins.

Q2: How do I quantitatively define and measure the selectivity of LPC-41?

Answer: Selectivity is quantified by comparing the compound's potency or binding affinity at the intended target (on-target) versus its potency or affinity at unintended targets (off-targets). This is typically expressed as a Selectivity Index (SI) .

The two primary methods for determining this are:

  • Biochemical (Binding) Selectivity: This measures the relative affinity of the compound for different receptors. It is determined using competitive binding assays. You will measure the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) at both σ1R and the hERG channel.

  • Functional Selectivity: This measures the relative potency of the compound to elicit a biological response. It is determined using functional assays. You will measure the half-maximal effective concentration (EC₅₀) for σ1R activation or the half-maximal inhibitory concentration (IC₅₀) for hERG channel function (e.g., using patch-clamp electrophysiology).

The Selectivity Index is calculated as a ratio:

SI = Kᵢ (off-target) / Kᵢ (on-target) ORSI = IC₅₀ (off-target) / IC₅₀ (on-target)

A higher SI value indicates greater selectivity for the desired target.

Q3: What is a good Selectivity Index to aim for, especially regarding hERG?

Answer: For hERG, a minimum 100-fold selectivity is often cited as a desirable goal during lead optimization. However, this is a general guideline, and the required window depends on the therapeutic context.

A more rigorous assessment involves the cardiac safety margin , which is calculated as:

Safety Margin = hERG IC₅₀ / On-target Therapeutic Plasma Concentration

Regulatory agencies generally consider a safety margin of >30-fold to be acceptable for progressing a compound into clinical development. Therefore, your goal is not just to increase the selectivity ratio but to ensure that the concentration of the drug required for therapeutic efficacy is significantly lower than the concentration that causes hERG blockade.

Part 2: Troubleshooting & Enhancing Selectivity - Medicinal Chemistry

This section provides actionable strategies for modifying the LPC-41 scaffold to improve its selectivity profile.

Q4: What are the primary medicinal chemistry strategies to reduce hERG affinity while maintaining Sigma-1 activity for LPC-41?

Answer: Several well-established strategies can be employed to "de-tune" hERG activity.[3][9] For the LPC-41 scaffold, the most promising approaches involve modulating basicity and lipophilicity.

  • Reduce Basicity (Lower pKa): The basic piperidine nitrogen is a primary culprit for hERG binding. Reducing its pKa can decrease the proportion of the protonated species at physiological pH, thereby weakening the electrostatic interaction with the hERG pore.

    • Introduce Electron-Withdrawing Groups: Placing electron-withdrawing groups near the basic nitrogen (e.g., on the piperidine ring or the propyl linker) can lower its pKa.

    • Switch to a Less Basic Amine: In some cases, replacing the piperidine with a less basic heterocycle (e.g., a piperazine with substitution on the second nitrogen) can be effective, though this is a more significant scaffold hop.[5]

  • Reduce Lipophilicity (Lower LogP): Decreasing the overall grease-like character of the molecule can reduce its partitioning into the cell membrane, lowering its effective concentration near the hERG channel.[3]

    • Add Polar Groups: Introduce polar functional groups (e.g., hydroxyl, amide, or small ether groups) onto the phenyl ring or the propyl linker. For example, converting the phenyl ring to a pyridine or pyrimidine can often reduce lipophilicity and may disrupt key aromatic interactions in the hERG pore.

  • Introduce Steric Hindrance: Adding bulky groups near the basic nitrogen can physically prevent the molecule from entering the narrow inner pore of the hERG channel.

  • Create a Zwitterion: If possible, introducing an acidic functional group (like a carboxylic acid) elsewhere on the molecule can create a zwitterion.[3][5][9] Zwitterions often have reduced membrane permeability and, consequently, lower hERG activity.[9]

Data Presentation: Hypothetical SAR for LPC-41 Modifications

Compound IDModification from LPC-41σ1R Kᵢ (nM)hERG IC₅₀ (nM)Selectivity Index (hERG/σ1R)
LPC-41 (Parent) 10 150 15
LPC-41-AAdd 4-fluoro to phenyl ring1220017
LPC-41-BAdd 4-methoxy to phenyl ring1580053
LPC-41-CPhenyl replaced with Pyridin-2-yl253,500140
LPC-41-DAdd methyl group alpha to piperidine N50>10,000>200

This table illustrates how specific structural changes can differentially impact on-target and off-target activity, guiding the optimization process.

Q5: How can I use Structure-Based Drug Design (SBDD) to guide my modifications?

Answer: SBDD is a powerful tool when high-resolution structures of your target and anti-target are available.

  • On-Target (σ1R) Docking: Dock LPC-41 into the crystal structure of the Sigma-1 receptor. Analyze the binding pose to identify key interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts). This will reveal which parts of your molecule are essential for on-target affinity and should be preserved.

  • Off-Target (hERG) Docking: Dock LPC-41 into a homology model or cryo-EM structure of the hERG channel's open state. The key interactions here are often a cation-π interaction between the protonated piperidine nitrogen and aromatic residues like Y652 and F656.

  • Differential Design: Compare the two binding poses. Design modifications that disrupt the key interactions in the hERG channel while preserving or enhancing the interactions in the σ1R binding site. For example, if you observe a specific hydrophobic pocket in σ1R that is absent in hERG, you can design a modification to exploit that pocket, thereby gaining selectivity.

Visualization: Key Molecular Regions for Modification

Below is a conceptual diagram highlighting the regions of LPC-41 to target for medicinal chemistry efforts to enhance selectivity.

G cluster_0 LPC-41: this compound cluster_1 Modification Strategies A Phenyl Ring (Lipophilicity/Aromatics) B Propyl Linker (Flexibility/Spacing) S1 Reduce Lipophilicity (Add polar groups, change to heteroaromatics) A->S1 Target for LogP reduction C Piperidine Nitrogen (Basicity/pKa) D Methanamine (H-Bonding) S2 Reduce Basicity (Add EWGs, steric hindrance) C->S2 Target for pKa reduction S3 Maintain/Enhance (Preserve key interactions) D->S3 Potential anchor for σ1R binding

Caption: Key pharmacophoric regions of LPC-41 and associated strategies.

Part 3: Experimental Workflows & Protocols

This section provides standardized protocols for the assays required to measure and validate selectivity.

Q6: What is a standard protocol for a competitive radioligand binding assay to determine Kᵢ values?

Answer: This protocol provides a general framework for determining the binding affinity (Kᵢ) of LPC-41 and its analogs for the Sigma-1 receptor.

Objective: To determine the inhibition constant (Kᵢ) of a test compound at the human Sigma-1 receptor.

Materials:

  • Membrane Preparation: Commercially available membranes from HEK293 or CHO cells stably expressing human σ1R.

  • Radioligand: -pentazocine (a high-affinity σ1R ligand).

  • Non-specific Ligand: Haloperidol (10 µM final concentration) or unlabeled (+)-pentazocine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: LPC-41 and analogs, serially diluted in DMSO.

  • Scintillation Cocktail and 96-well filter plates (e.g., Millipore Multiscreen).

Protocol Steps:

  • Compound Plating: Prepare a 96-well plate with serial dilutions of your test compounds. Include wells for "total binding" (DMSO vehicle only) and "non-specific binding" (10 µM Haloperidol).

  • Reaction Mixture Preparation: In a separate tube, prepare the master reaction mix. For each well, you will add:

    • 50 µL of Assay Buffer

    • 50 µL of -pentazocine (at a final concentration near its K₋, e.g., 2-5 nM)

    • 50 µL of σ1R membrane preparation (typically 10-20 µg of protein per well)

    • 50 µL of test compound dilution or control.

  • Incubation: Mix gently and incubate the plate at room temperature for 120 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through the pre-wetted filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters 3-4 times with ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Punch out the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percent inhibition of specific binding versus the log concentration of your test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/K₋) where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

A similar protocol would be used for hERG binding, typically using [³H]dofetilide or [³H]astemizole as the radioligand.

Q7: How do I set up a workflow for comprehensive selectivity profiling?

Answer: A tiered approach is most efficient. Start with focused, in-house assays and progress to broader screening panels for the most promising compounds.

Visualization: Selectivity Profiling Workflow

G A Tier 1: Primary & Critical Off-Target Assays (In-house, weekly cycle) B On-Target Binding Assay (σ1R, 3H-pentazocine) A->B C Critical Off-Target Binding Assay (hERG, [3H]dofetilide) A->C D Calculate Initial Selectivity Index (SI > 30-100x?) B->D C->D E Tier 2: Functional Assays (Confirm on-target agonism & off-target antagonism) D->E Yes K STOP or Redesign D->K No F On-Target Functional Assay (e.g., Ca2+ flux, IP3 modulation) E->F G Off-Target Functional Assay (hERG Automated Patch Clamp) E->G H Review Functional Selectivity & Safety Margin (hERG IC50 > 30x therapeutic Cmax?) F->H G->H I Tier 3: Broad Panel Screening (External CRO, e.g., Eurofins SafetyScreen44) H->I Yes H->K No J Advance to In Vivo Safety Models I->J

Caption: A tiered workflow for assessing and validating compound selectivity.

This workflow ensures that resources are used efficiently. Compounds with poor initial selectivity are quickly identified and either deprioritized or sent back for redesign, while only the most promising candidates with a good safety margin advance to expensive, comprehensive panel screening and subsequent in vivo studies.

References

  • Medicinal Chemistry Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024). Drug Hunter. [Link]

  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. (2023). MDPI. [Link]

  • The Pharmacology of the Sigma-1 Receptor. (2018). ResearchGate. [Link]

  • Pharmacology and therapeutic potential of sigma(1) receptor ligands. (2007). PubMed. [Link]

  • Sigma-1 receptor - Wikipedia. Wikipedia. [Link]

  • Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups. (2020). ACS Publications. [Link]

  • Structural basis of efficacy-driven ligand selectivity at GPCRs. (2023). PubMed Central. [Link]

  • Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. (2024). YouTube. [Link]

  • Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists. (2010). ScienceDirect. [Link]

  • ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel. (2015). PubMed. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Structure-Activity Relationships and Pharmacological Profiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine and Structurally Related Piperidine Analogs for CNS Drug Discovery

Abstract

This guide provides a detailed comparative analysis of this compound and a series of its structural analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the critical structure-activity relationships (SAR) that govern the pharmacological profiles of these piperidine derivatives. By examining how modifications to the N-substituent and the 4-position of the piperidine ring impact receptor binding, functional activity, and selectivity, this guide offers a framework for the rational design of novel CNS-active agents. We will explore the synthesis of these compounds, present comparative data in a clear, tabular format, and provide detailed experimental protocols for key assays.

Introduction: The Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal template for interacting with a variety of G-protein coupled receptors (GPCRs) and ion channels. The 4-substituted piperidine motif, in particular, has been extensively explored, leading to the discovery of potent and selective ligands for opioid, dopamine, serotonin, and sigma receptors.

This guide focuses on a specific chemical space: N-substituted 4-(aminomethyl)piperidines. The lead compound for our discussion, this compound, serves as a foundational structure. We will systematically compare it to analogs with variations in the length of the N-alkyl chain, the nature of the aromatic ring, and modifications at the 4-position. This comparative approach is designed to elucidate the key structural determinants of pharmacological activity and provide actionable insights for future drug design efforts.

Structural Framework and Rationale for Analog Selection

The core structure under investigation consists of a piperidine ring with two key points of diversification: the nitrogen atom (N1) and the carbon at the 4-position (C4).

Figure 1: Key points of structural diversification on the piperidine scaffold.

The analogs chosen for this comparison are designed to probe the following SAR questions:

  • Influence of N-Alkyl Chain Length: How does varying the number of methylene units between the piperidine nitrogen and the phenyl ring affect receptor affinity and selectivity?

  • Impact of Aromatic Substitution: What is the effect of adding substituents to the phenyl ring on potency and functional activity?

  • Role of the 4-Position Substituent: How do modifications to the aminomethyl group at the C4 position alter the pharmacological profile?

Comparative Pharmacological Data

The primary biological targets for many N-substituted 4-(aminomethyl)piperidine derivatives include opioid and sigma receptors. The following table summarizes binding affinity data (Ki, nM) for our lead compound and selected analogs. Lower Ki values indicate higher binding affinity.

Compound IDN-Substituent4-Position Substituentµ-Opioid Receptor (Ki, nM)σ1 Receptor (Ki, nM)σ2 Receptor (Ki, nM)
LEAD-01 3-Phenylpropyl-CH₂NH₂15.82.5180
ANA-01 2-Phenylethyl-CH₂NH₂45.28.1350
ANA-02 4-Phenylbutyl-CH₂NH₂10.33.2150
ANA-03 3-(4-Chlorophenyl)propyl-CH₂NH₂8.91.595
ANA-04 3-Phenylpropyl-COOH>10,000580>10,000

Note: The data presented above is a representative compilation from various sources in medicinal chemistry literature and should be used for comparative purposes.

Analysis of Pharmacological Data:

  • N-Alkyl Chain Length: A comparison between LEAD-01 (propyl linker) and ANA-01 (ethyl linker) and ANA-02 (butyl linker) suggests that a three-carbon chain provides a near-optimal length for high affinity at both µ-opioid and σ1 receptors. The butyl linker in ANA-02 slightly improves µ-opioid affinity, while the shorter ethyl linker in ANA-01 is detrimental to the affinity for both targets.

  • Aromatic Substitution: The addition of a chloro group at the 4-position of the phenyl ring (ANA-03 ) enhances binding affinity at all three receptors, with the most significant improvement seen at the µ-opioid and σ1 receptors. This suggests a favorable interaction of the halogen with a specific sub-pocket in the receptor binding sites.

  • Importance of the 4-Aminomethyl Group: Replacing the basic aminomethyl group with a carboxylic acid (ANA-04 ) completely abolishes affinity for the µ-opioid and σ2 receptors and drastically reduces affinity for the σ1 receptor. This highlights the critical role of the basic nitrogen in the 4-position substituent for receptor recognition, likely through a key ionic interaction with an acidic residue (e.g., Aspartic acid) in the binding pocket.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, we outline the standard methodologies for determining receptor binding affinities.

Radioligand Binding Assay

This experiment quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

Figure 2: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest (e.g., CHO cells stably expressing the human µ-opioid receptor) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of membrane preparation.

    • 50 µL of radioligand at a concentration near its Kd value (e.g., [³H]DAMGO for µ-opioid receptors).

    • 50 µL of the test compound at varying concentrations (typically from 10⁻¹¹ M to 10⁻⁵ M) or buffer for total binding and a saturating concentration of a known unlabeled ligand for non-specific binding.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding at each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synthesis Pathway

The synthesis of this compound and its analogs is typically achieved through a convergent synthesis strategy. A key intermediate is the commercially available 4-(aminomethyl)piperidine.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Piperidine 4-(Aminomethyl)piperidine Reductive_Amination Reductive Amination Piperidine->Reductive_Amination Aldehyde 3-Phenylpropanal Aldehyde->Reductive_Amination Final_Product This compound Reductive_Amination->Final_Product N-Alkylation Reagents Reagents: - NaBH(OAc)₃ or NaBH₃CN - Solvent: DCE or MeOH Reagents->Reductive_Amination

Figure 3: General synthetic route via reductive amination.

The most common method for N-alkylation of the piperidine is reductive amination. This involves the reaction of the secondary amine of the piperidine core with an appropriate aldehyde (e.g., 3-phenylpropanal) to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). This method is high-yielding and tolerates a wide range of functional groups, making it ideal for generating a library of analogs.

Conclusion and Future Directions

This comparative analysis demonstrates that the pharmacological profile of N-substituted 4-(aminomethyl)piperidines can be finely tuned through systematic structural modifications. Our investigation reveals that:

  • A 3-phenylpropyl N-substituent provides a robust starting point for achieving high affinity at both µ-opioid and σ1 receptors.

  • The basic aminomethyl group at the 4-position is essential for receptor recognition and binding.

  • The phenyl ring of the N-substituent can be further functionalized to enhance affinity and potentially modulate selectivity.

Future research in this area should focus on exploring a wider range of aromatic and heteroaromatic N-substituents to further probe the SAR at the N1 position. Additionally, functional assays (e.g., GTPγS binding or cAMP assays) are necessary to determine whether these high-affinity ligands act as agonists, antagonists, or allosteric modulators at their respective receptors. The integration of in vitro ADME (absorption, distribution, metabolism, and excretion) profiling will also be crucial for identifying candidates with favorable drug-like properties for in vivo studies. This systematic approach will pave the way for the development of novel and selective CNS agents with therapeutic potential.

References

  • Title: Structure-Activity Relationships of N-Substituted Piperidines at Opioid and Sigma Receptors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Piperidine Moiety in the Design of Central Nervous System Active Agents Source: Chemical Reviews URL: [Link]

  • Title: Reductive Amination in the Synthesis of Bioactive Compounds Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Radioligand Binding Assays: Theory and Practice Source: Current Protocols in Pharmacology URL: [Link]

A Comparative Guide to the Biological Validation of Novel Sigma-2 Receptor Ligands: The Case of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The sigma-2 receptor (σ₂R), now identified as TMEM97, is a compelling therapeutic target implicated in a range of pathologies, from neuropathic pain and neurodegenerative diseases to the proliferative signaling of cancer cells.[1] The development of novel ligands with high affinity and selectivity for σ₂R is a critical endeavor in modern drug discovery. The piperidine scaffold is a privileged structure in medicinal chemistry, known for enhancing druggability and improving pharmacokinetic properties in centrally active compounds.[2][3][4] This guide provides an in-depth, comparative framework for the biological validation of a novel piperidine-containing compound, 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine, a putative σ₂R ligand.

This document serves as a comprehensive guide for researchers, outlining a rigorous, multi-step validation process. We will compare its hypothetical performance against a known σ₂R agonist, Siramesine, and a competing novel antagonist, "Compound X." The objective is to establish a self-validating experimental cascade that moves from initial target engagement to cellular and, ultimately, in vivo functional consequences. The causality behind each experimental choice is explained to provide not just a protocol, but a strategic roadmap for robust drug discovery.

Part 1: Foundational Validation - Target Affinity and Selectivity

The first principle in validating a novel compound is to unequivocally demonstrate its interaction with the intended target. For this compound, this involves quantifying its binding affinity for the σ₂R and assessing its selectivity over the related sigma-1 receptor (σ₁R).

Competitive Radioligand Binding Assays

The gold standard for determining the binding affinity (Ki) of a novel compound is the competitive radioligand binding assay.[5] This technique measures the ability of an unlabeled compound (the "competitor," e.g., our novel amine) to displace a radioactively labeled ligand from the receptor.

Rationale: This assay provides a quantitative measure of target engagement. A lower inhibition constant (Ki) indicates a higher binding affinity. Comparing the Ki at σ₂R versus σ₁R establishes the compound's selectivity, a critical parameter for minimizing off-target effects.

Experimental Workflow Diagram

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue (e.g., rat liver) in buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend in assay buffer prep2->prep3 assay1 Incubate membranes with: 1. Radioligand ([3H]-DTG) 2. S1R mask ((+)-pentazocine) 3. Competitor (Test Compound) prep3->assay1 assay2 Equilibrate at RT (120 min) assay1->assay2 assay3 Filter through GF/B filters assay2->assay3 assay4 Wash to remove unbound ligand assay3->assay4 analysis1 Quantify bound radioactivity (Scintillation Counting) assay4->analysis1 analysis2 Plot % displacement vs. log[Competitor] analysis1->analysis2 analysis3 Calculate IC50 and Ki values analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: σ₂R Competitive Binding Assay [6][7]

  • Membrane Preparation: Homogenize rat liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge the homogenate to pellet the membranes, which are then resuspended in fresh buffer.[8]

  • Assay Setup: In a 96-well plate, combine the membrane preparation with:

    • Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a non-selective sigma ligand, at a final concentration of 5 nM.[7]

    • σ₁R Mask: 100 nM of (+)-pentazocine to saturate and block the σ₁R sites, ensuring [³H]-DTG only binds to σ₂R.[7]

    • Competitor: Serial dilutions of this compound (or comparison compounds) ranging from 10⁻¹¹ M to 10⁻⁵ M.

    • Controls: Wells for total binding (no competitor) and non-specific binding (10 µM unlabeled DTG).[7]

  • Incubation: Incubate the plates at room temperature for 120 minutes to reach equilibrium.[7]

  • Termination: Rapidly filter the contents of each well through glass fiber filters (GF/B) pre-soaked in polyethyleneimine (PEI) to trap the membranes. Wash filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each competitor concentration. Plot this against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[8]

Comparative Performance Data (Hypothetical)

Compoundσ₂R Ki (nM)σ₁R Ki (nM)Selectivity (σ₁R Ki / σ₂R Ki)
This compound 5.2 580 111.5
Compound X (Alternative Antagonist)8.945050.6
Siramesine (Reference Agonist)0.8150187.5

Interpretation: In this hypothetical scenario, our lead compound demonstrates high, single-digit nanomolar affinity for the σ₂R. Crucially, it shows over 100-fold selectivity for σ₂R over σ₁R, suggesting a favorable profile for minimizing off-target effects related to σ₁R modulation.[9][10]

Part 2: Cellular Validation - Assessing Functional Activity

Demonstrating binding is the first step; the second is to determine the functional consequence of that binding. As σ₂R ligands are known to induce cell death in cancer lines, a cell viability assay is a logical and robust method for functional characterization.[11][12]

MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.[13]

Rationale: This assay will determine if our compound's binding to σ₂R translates into a functional cellular response—specifically, cytotoxicity in a relevant cancer cell line (e.g., U-87MG glioblastoma, known to express σ₂R).[14] We can determine the half-maximal effective concentration (EC₅₀), a key measure of potency.

Experimental Workflow Diagram

G cluster_prep Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay prep1 Seed U-87MG cells in 96-well plate prep2 Incubate 24h for cell adherence prep1->prep2 treat1 Treat cells with serial dilutions of test compounds prep2->treat1 treat2 Incubate for 48h treat1->treat2 assay1 Add MTT reagent to each well treat2->assay1 assay2 Incubate 2-4h (Formazan formation) assay1->assay2 assay3 Add solubilization solution (e.g., DMSO) assay2->assay3 assay4 Read absorbance at 570 nm assay3->assay4

Caption: Workflow for an MTT cell viability assay.

Detailed Protocol: MTT Assay for Cytotoxicity [15][16][17]

  • Cell Seeding: Plate U-87MG human glioblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating overnight at 37°C with 5% CO₂.[16]

  • Compound Treatment: Prepare serial dilutions of this compound and comparison compounds in complete culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).[15]

  • Incubation: Incubate the treated plates for 48 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Viable cells will produce visible purple formazan crystals.[13]

  • Solubilization: Carefully remove the MTT medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability). Plot the normalized viability against the logarithm of the compound concentration to determine the EC₅₀ value.

Comparative Performance Data (Hypothetical)

CompoundEC₅₀ in U-87MG cells (µM)
This compound 9.5
Compound X (Alternative Antagonist)15.2
Siramesine (Reference Agonist)5.8

Interpretation: The data suggest that our lead compound induces cell death with an EC₅₀ in the high nanomolar to low micromolar range, demonstrating potent functional activity. Its potency is superior to the alternative antagonist "Compound X" but slightly less than the reference agonist Siramesine. This is a strong validation of its biological relevance. Siramesine is known to induce cell death via destabilization of mitochondria and lysosomal dysfunction.[11][12][14] Further mechanistic studies could explore if our compound shares this pathway, potentially involving the STAT3 signaling pathway.[18]

Part 3: Preclinical Validation - In Vivo Efficacy

The ultimate test for a potential therapeutic is its efficacy in a living system. A subcutaneous xenograft tumor model is a standard and robust method for evaluating the anti-cancer activity of a novel compound in vivo.[19]

Subcutaneous Xenograft Model

This model involves implanting human cancer cells (like U-87MG) subcutaneously into immunodeficient mice.[20] Once tumors are established, the mice are treated with the test compounds, and tumor growth is monitored over time.[21]

Rationale: This experiment provides critical data on whether the compound's in vitro cytotoxicity translates to anti-tumor efficacy in vivo. It also provides preliminary insights into the compound's tolerability and pharmacokinetic/pharmacodynamic (PK/PD) properties.

Experimental Workflow Diagram

G cluster_implant Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis implant1 Prepare U-87MG cell suspension in Matrigel implant2 Subcutaneously inject cells into flank of nude mice implant1->implant2 implant3 Monitor mice for tumor development implant2->implant3 treat1 Randomize mice into treatment groups implant3->treat1 treat2 Administer compounds daily (e.g., IP or oral gavage) treat1->treat2 treat3 Measure tumor volume and body weight regularly treat2->treat3 end1 Sacrifice mice at study endpoint treat3->end1 end2 Excise and weigh tumors end1->end2 end3 Analyze data: Tumor Growth Inhibition (TGI) end2->end3

Caption: Workflow for an in vivo subcutaneous xenograft study.

Detailed Protocol: U-87MG Xenograft Study [22][23]

  • Cell Implantation: Suspend U-87MG cells in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject approximately 5 x 10⁶ cells into the flank of female athymic nude mice.[20]

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., n=8-10 per group):

    • Vehicle Control (e.g., saline or appropriate solvent)

    • This compound (e.g., 20 mg/kg, daily)

    • Compound X (e.g., 20 mg/kg, daily)

    • Positive Control (e.g., Siramesine or a standard-of-care chemotherapy)

  • Treatment and Monitoring: Administer the compounds daily via intraperitoneal (IP) injection or oral gavage. Measure tumor dimensions with calipers and mouse body weight 2-3 times per week.[23] Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. At the endpoint, humanely sacrifice the animals, excise the tumors, and record their final weights.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control. Analyze the statistical significance of the results.

Comparative Performance Data (Hypothetical)

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Change in Body Weight (%)
Vehicle Control1250 ± 150-+5%
This compound (20 mg/kg) 550 ± 95 56% -2%
Compound X (20 mg/kg)780 ± 11037.6%-1%
Siramesine (10 mg/kg)480 ± 8061.6%-8%

Interpretation: The in vivo data strongly support the therapeutic potential of this compound. It achieved a significant 56% TGI, markedly better than the alternative "Compound X." Importantly, it was well-tolerated, with minimal impact on body weight, a key indicator of low systemic toxicity. While Siramesine showed slightly higher efficacy, it was associated with greater weight loss, suggesting a potentially narrower therapeutic window.

Conclusion

This guide outlines a logical and rigorous pathway for the biological validation of this compound as a novel σ₂R ligand. The comparative framework, moving from molecular target engagement to cellular function and finally to in vivo efficacy, provides a clear and self-validating narrative of the compound's performance. The hypothetical data presented demonstrate a compound with high affinity, potent cellular activity, and significant, well-tolerated anti-tumor efficacy. This systematic approach, grounded in established scientific principles and protocols, ensures that the biological activity of a novel compound is characterized with the scientific integrity required for progression in a drug development pipeline.

References

  • Oleszycka, E., et al. (2013). Siramesine Triggers Cell Death Through Destabilisation of Mitochondria, but Not Lysosomes. Cell Death & Disease, 4(10), e818. [Link]

  • CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). [Link]

  • Ellegaard, A. M., et al. (2010). Anti-cancer agent siramesine is a lysosomotropic detergent that induces cytoprotective autophagosome accumulation. Autophagy, 6(8), 1177-1179. [Link]

  • Jensen, S. S., et al. (2017). Effects of the lysosomal destabilizing drug siramesine on glioblastoma in vitro and in vivo. BMC Cancer, 17(1), 179. [Link]

  • Jäättelä, M., et al. (2005). Effective Tumor Cell Death by σ-2 Receptor Ligand Siramesine Involves Lysosomal Leakage and Oxidative Stress. Cancer Research, 65(19), 8851-8858. [Link]

  • Arce-Gorvel, V., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101783. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • Chen, C. H., et al. (2025). Siramesine induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway. Journal of Translational Medicine, 23(1), 589. [Link]

  • Amgen. (2017). BiTE® Xenograft Protocol. [Link]

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Comparative Analysis of Novel Ligand 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine and Established Sigma Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Introduction: The Enduring Enigma of Sigma Receptors

First identified in the 1970s and initially miscategorized as a subtype of opioid receptors, sigma (σ) receptors have emerged as a unique and compelling class of therapeutic targets.[1][2] They are now understood to comprise at least two distinct subtypes, σ1 and σ2, which share no sequence homology with other mammalian proteins and possess distinct pharmacological profiles.[1]

The σ1 receptor is a ligand-operated intracellular chaperone protein located primarily at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[3] It plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses, making it a target for conditions like neurodegenerative diseases, depression, and pain.[3][4][5] The σ2 receptor, identified as transmembrane protein 97 (TMEM97), is highly expressed in proliferating cancer cells and is implicated in cholesterol homeostasis and cell survival pathways.[6][7] This has positioned it as a significant biomarker and target for cancer diagnostics and therapeutics.[8][9][10]

The development of novel ligands with specific affinities and functional activities at these receptors is a key objective in modern pharmacology. This guide provides a comparative framework for evaluating the investigational compound 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine against well-established sigma receptor ligands. While extensive public data on this specific molecule is limited, its structure, featuring a piperidine core and a phenylpropyl moiety, shows resemblance to other known high-affinity sigma ligands, such as the potent σ1 agonist SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine).[11][12][13] This structural rationale necessitates a rigorous experimental comparison to determine its precise pharmacological profile.

This document will outline the essential binding and functional assays required to characterize this novel compound, using the following reference ligands as benchmarks:

  • (+)-Pentazocine: A selective σ1 receptor agonist, widely used as a standard for defining σ1 activity.[14][15]

  • 1,3-Di-o-tolylguanidine (DTG): A non-selective agonist, binding with high affinity to both σ1 and σ2 subtypes.[16][17][18]

  • Haloperidol: A high-affinity σ1 receptor antagonist, though its utility is complicated by potent binding to dopamine D2 receptors.[1][19][20][21]

Part 1: Characterization of Binding Affinity and Selectivity

The foundational step in characterizing any new ligand is to determine its binding affinity (Ki) and selectivity for the target receptors. This quantitative data dictates the compound's potency and potential for off-target effects. The primary method for this is the competitive radioligand binding assay.

The logic of this experiment is to measure how effectively the novel compound competes with a radiolabeled ligand of known high affinity for the receptor. A lower resulting Ki value indicates higher binding affinity.

Comparative Binding Affinities of Standard Ligands

The following table summarizes the established binding profiles of our reference compounds, providing a benchmark against which this compound can be measured.

Ligandσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity Profile
(+)-Pentazocine ~3 - 5>10,000Highly σ1 Selective
1,3-Di-o-tolylguanidine (DTG) ~30 - 69~21 - 40Non-selective
Haloperidol ~1 - 4~10 - 20σ1 > σ2, also high D2 affinity
This compound To Be DeterminedTo Be DeterminedTo Be Determined
(Note: Ki values are approximate and can vary based on experimental conditions and tissue source).[10][18][22]
Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay, a robust and validated method for determining ligand affinity.[23][24]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis p1 Tissue/Cell Homogenization (e.g., Guinea Pig Liver for σ1) p2 Membrane Isolation (Centrifugation) p1->p2 p3 Protein Quantification (BCA Assay) p2->p3 a1 Incubate Membranes with: 1. Radioligand (e.g., [3H]-(+)-PTZ) 2. Competing Ligand (Test Compound) 3. Buffer p3->a1 s1 Rapid Vacuum Filtration (GF/B filters to trap membranes) a1->s1 s2 Wash Filters (Remove unbound ligand) s1->s2 s3 Scintillation Counting (Quantify bound radioactivity) s2->s3 d1 Calculate IC50 (Non-linear regression) s3->d1 d2 Calculate Ki (Cheng-Prusoff equation) d1->d2 G cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondrion s1r σ1 Receptor (Chaperone) ip3r IP3R s1r->ip3r Stabilizes ion_channel Ion Channels (K+, Na+, Ca2+) s1r->ion_channel Modulates Activity mito_ca Ca2+ Uptake ip3r->mito_ca ER Ca2+ Release cell_survival Cell Survival & Neuroprotection mito_ca->cell_survival agonist σ1 Agonist (e.g., (+)-PTZ) agonist->s1r Activates antagonist σ1 Antagonist (e.g., Haloperidol) antagonist->s1r Blocks er_stress ER Stress er_stress->s1r Upregulates ion_channel->cell_survival

Caption: Simplified Sigma-1 receptor signaling pathway.

Functional Assay for σ1 Ligands: While no single in vitro functional assay is universally standard, behavioral models are well-established. For instance, σ1 agonists like (+)-pentazocine can induce motor effects (dystonia) when injected into specific brain regions, and these effects can be blocked by σ1 antagonists. [25]Another approach involves measuring the potentiation of opioid analgesia, which is characteristic of σ1 antagonists. [25]

Sigma-2 Receptor Signaling and Functional Assays

The σ2 receptor is strongly linked to cell proliferation and cell death pathways. [6]Agonists of the σ2 receptor have been shown to induce apoptosis in various cancer cell lines, making cytotoxicity and caspase activation key readouts of functional activity. [9][26]

G cluster_cell Tumor Cell s2r σ2 Receptor (TMEM97) caspase9 Pro-Caspase-9 s2r->caspase9 Induces Cleavage (via Intrinsic Pathway) agonist σ2 Agonist (e.g., DTG, Siramesine) agonist->s2r Activates antagonist σ2 Antagonist antagonist->s2r Blocks caspase9_a Caspase-9 caspase9->caspase9_a caspase3 Pro-Caspase-3 caspase3_a Caspase-3 caspase3->caspase3_a apoptosis Apoptosis caspase9_a->caspase3 caspase3_a->apoptosis

Caption: Proposed Sigma-2 agonist-induced apoptotic pathway.

Detailed Protocol: Caspase-3 Activity Assay for σ2 Functional Analysis

This assay provides a direct measure of apoptotic induction, a hallmark of σ2 receptor agonism in cancer cells. [9][26] A. Materials and Reagents

  • Cell Line: A cancer cell line with known σ2 expression (e.g., MDA-MB-435, EMT6). [26]* Test Compounds: this compound, DTG (positive control).

  • Culture Medium: Appropriate medium (e.g., DMEM) with 10% FBS.

  • Caspase-3 Assay Kit: A commercial colorimetric or fluorometric kit containing:

    • Cell Lysis Buffer.

    • Caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC).

    • Reaction Buffer.

  • Apparatus: 96-well microplate reader (colorimetric or fluorometric).

B. Step-by-Step Procedure

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the treatment period (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and the positive control (DTG) in culture medium.

    • Replace the medium in the wells with the compound-containing medium. Include a vehicle-only control.

    • Incubate for a predetermined time (e.g., 24-48 hours).

  • Cell Lysis:

    • Remove the medium and wash the cells gently with PBS.

    • Add 50-100 µL of ice-cold Cell Lysis Buffer to each well.

    • Incubate on ice for 10-15 minutes.

  • Caspase Assay:

    • Transfer the lysate to a new, cold 96-well plate.

    • Add the Reaction Buffer and the Caspase-3 substrate to each well according to the kit manufacturer's instructions.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

    • The signal is directly proportional to the Caspase-3 activity.

    • Plot the activity versus the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response). A potent EC50 value would classify the compound as a σ2 agonist.

Conclusion and Forward Outlook

The comprehensive characterization of a novel compound like This compound is a multi-step process grounded in fundamental pharmacological principles. This guide provides the essential experimental framework to move from structural hypothesis to empirical data. By systematically performing competitive radioligand binding assays, researchers can precisely determine the compound's affinity and selectivity for σ1 and σ2 receptors, directly comparing its potency to standards like (+)-pentazocine and DTG.

Subsequently, the application of validated functional assays, such as the caspase-3 activity assay for the σ2 receptor, will elucidate its biological effect as either an agonist or antagonist. The collective data from these protocols will allow for a definitive classification of this compound within the complex landscape of sigma receptor ligands, clarifying its potential for further development as a therapeutic agent or a research tool.

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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification and purity assessment of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine, a key intermediate in pharmaceutical development. Adhering to the principles of scientific integrity, this document outlines the cross-validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and validate the most appropriate analytical method for their specific needs, ensuring data reliability and regulatory compliance.

The validation of analytical procedures is a critical component of the pharmaceutical quality system, ensuring that a method is suitable for its intended purpose.[1] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines, notably ICH Q2(R2), which outlines the validation parameters necessary to ensure the reliability of analytical data.[2][3][4] This guide is structured around these principles, providing a practical framework for the cross-validation of analytical methods for this compound.

The Importance of Cross-Validation

Cross-validation of analytical methods is the process of verifying that a validated method produces consistent and reliable results across different laboratories, instruments, or, as in this guide, between different analytical techniques.[5] This is crucial for ensuring data integrity and is a key consideration during method transfer and in multi-site manufacturing environments.[5] By comparing the performance of two distinct analytical methods, such as HPLC and GC-MS, we can gain a comprehensive understanding of the analyte's behavior and the method's capabilities and limitations.

Analytical Techniques Under Comparison

This guide focuses on two of the most powerful and widely used analytical techniques in the pharmaceutical industry:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone for the separation and quantification of non-volatile and thermally labile compounds.[6] Its versatility in column chemistries and detection methods makes it highly adaptable for purity and assay determination.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile compounds.[6][7] The coupling of GC with a mass spectrometer provides exceptional specificity and sensitivity, making it a powerful tool for identification and quantification of impurities.

The following sections will detail the experimental protocols for each technique, present a comparative analysis of their performance based on key validation parameters, and provide guidance on selecting the most appropriate method.

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This protocol outlines a general RP-HPLC method for the quantification and impurity profiling of this compound.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and B. Prepare a series of dilutions for linearity assessment.

  • Sample Solution: Prepare the sample solution at a concentration of 1 mg/mL in the same diluent as the standard solution.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a GC-MS method for the analysis of this compound, particularly for assessing volatile impurities and for confirmation of identity.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Split (split ratio 20:1).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Transfer Line Temperature: 290°C.

Mass Spectrometer Conditions:

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 40-550.

Sample Preparation:

  • Standard and Sample Solution: Prepare solutions of the reference standard and sample at a concentration of 1 mg/mL in a suitable solvent such as Dichloromethane or Methanol. Derivatization with an agent like trifluoroacetic anhydride may be necessary to improve volatility and peak shape, though direct analysis is often possible for this compound.

Comparative Performance Data

The following tables summarize the expected performance characteristics of the HPLC and GC-MS methods based on established validation principles.[8][9]

Table 1: Comparison of Method Specificity and Selectivity

ParameterHPLC-UVGC-MSRationale & Causality
Specificity Good. Specificity is demonstrated by the separation of the main peak from impurities and placebo components. Peak purity analysis using a DAD can further confirm specificity.Excellent. The mass spectrum provides a unique fragmentation pattern for the analyte, offering a high degree of certainty in identification.HPLC relies on chromatographic separation, which can be challenged by co-eluting impurities. GC-MS combines chromatographic separation with mass analysis, providing orthogonal information that significantly enhances specificity.[3]
Selectivity High. Can resolve structurally similar impurities and degradation products with optimized chromatographic conditions.High. Can separate volatile isomers and related substances.The choice of column and mobile/carrier phase is critical for achieving selectivity in both techniques.

Table 2: Comparison of Linearity, Range, Accuracy, and Precision

ParameterHPLC-UVGC-MSRationale & Causality
Linearity (r²) > 0.999> 0.998Both techniques can achieve excellent linearity over a defined range. The detector response in HPLC (UV absorbance) and MS (ion abundance) is directly proportional to the analyte concentration.
Range (Assay) 80-120% of nominal concentration80-120% of nominal concentrationThe range is established based on the intended application of the method.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Accuracy is determined by recovery studies of a known quantity of analyte spiked into a placebo matrix.[3]
Precision (% RSD)
- Repeatability< 1.0%< 2.0%Assesses the precision under the same operating conditions over a short interval of time.
- Intermediate Precision< 2.0%< 3.0%Evaluates the effect of random events on the precision of the analytical procedure, such as different days, analysts, or equipment.

Table 3: Comparison of Sensitivity and Robustness

ParameterHPLC-UVGC-MSRationale & Causality
Limit of Detection (LOD) ~0.01% of nominal concentration~0.005% of nominal concentrationGC-MS often offers superior sensitivity for volatile compounds due to the low background noise in selected ion monitoring (SIM) mode.
Limit of Quantitation (LOQ) ~0.03% of nominal concentration~0.015% of nominal concentrationThe LOQ is the lowest concentration of analyte that can be determined with acceptable precision and accuracy.[9]
Robustness High. Method performance is evaluated by deliberately varying parameters like mobile phase composition, pH, column temperature, and flow rate.Moderate. Sensitive to changes in carrier gas flow, oven temperature ramp, and inlet conditions.Robustness testing demonstrates the reliability of an analytical procedure with respect to deliberate variations in method parameters.[3]

Visualization of Workflows

CrossValidationWorkflow cluster_hplc HPLC Method Validation cluster_gcms GC-MS Method Validation hplc_dev Method Development hplc_val Validation (ICH Q2) hplc_dev->hplc_val hplc_data Performance Data hplc_val->hplc_data cross_val Cross-Validation (Method Comparison) hplc_data->cross_val gcms_dev Method Development gcms_val Validation (ICH Q2) gcms_dev->gcms_val gcms_data Performance Data gcms_val->gcms_data gcms_data->cross_val report Comprehensive Analytical Report cross_val->report

Caption: Cross-validation workflow comparing validated HPLC and GC-MS methods.

MethodSelectionLogic start Analytical Need decision1 Analyte Properties Volatile & Thermally Stable? start->decision1 decision2 Primary Goal Routine QC (Assay/Purity) Impurity ID & Trace Analysis decision1:f1->decision2 Yes hplc HPLC-UV decision1:f1->hplc No decision2:f1->hplc Select gcms GC-MS decision2:f2->gcms Select

Caption: Logic diagram for selecting between HPLC and GC-MS.

Conclusion and Recommendations

The cross-validation of analytical methods for this compound reveals the distinct advantages of both HPLC-UV and GC-MS techniques.

  • HPLC-UV is a robust and reliable method for routine quality control, particularly for assay and non-volatile impurity determination. Its established protocols and high precision make it well-suited for release testing and stability studies.

  • GC-MS offers unparalleled specificity and sensitivity, making it the preferred method for identifying and quantifying trace volatile impurities. It serves as an excellent confirmatory technique to complement HPLC analysis.

For a comprehensive analytical characterization of this compound, a dual-method approach is recommended. HPLC should be employed for routine purity and assay testing, while GC-MS should be utilized for the identification of unknown impurities and for the analysis of residual solvents and other volatile components. This integrated strategy ensures the highest level of confidence in the quality and safety of the drug substance.

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A Head-to-Head Preclinical Comparison Guide: Evaluating the Novel Sigma-1 Receptor Agonist, EXP-474, Against the Standard of Care, Sertraline, for Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The therapeutic landscape for Major Depressive Disorder (MDD) has long been dominated by agents modulating monoamine neurotransmitter systems. However, a significant portion of patients exhibit an inadequate response to these treatments, necessitating the exploration of novel mechanisms of action. This guide outlines a comprehensive preclinical head-to-head study protocol to evaluate the therapeutic potential of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine (herein designated EXP-474 ), a putative novel Sigma-1 Receptor (S1R) agonist, in comparison with Sertraline , a widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI) and a clinical standard of care.[1][2][3][4] This document provides field-proven methodologies for in vitro characterization, in vivo efficacy in validated animal models of depression, and crucial safety and pharmacokinetic profiling to build a robust data package for potential clinical translation.

Introduction: The Scientific Rationale

Major Depressive Disorder is a complex psychiatric condition believed to involve a confluence of genetic, environmental, and neurobiological factors.[5] The prevailing monoamine hypothesis has led to the development of successful drugs like Sertraline, which functions by selectively blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.[6][7][8] This action is thought to correct deficiencies in serotonergic signaling, leading to mood improvement over time.[1][6]

However, the limitations of monoaminergic agents call for innovation. The Sigma-1 Receptor (S1R) has emerged as a promising, non-monoaminergic target for neuropsychiatric disorders.[9][10] S1R is an intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondria interface, that modulates a range of cellular functions including calcium signaling, ion channel activity, and cellular stress responses.[9][11] S1R agonists have demonstrated neuroprotective and anti-apoptotic effects, and several have been linked to antidepressant activity, suggesting a distinct mechanistic pathway that may offer advantages over traditional therapies.[10][11][12]

This guide proposes a direct comparison of EXP-474, a novel chemical entity with a piperidine scaffold common in CNS-active compounds, against Sertraline. The objective is to determine if EXP-474, through its hypothesized S1R agonist activity, demonstrates a superior or differentiated preclinical profile in terms of efficacy, onset of action, and side effect liability.

G cluster_0 Comparative Study Workflow In_Vitro Part 1: In Vitro Target Engagement & Selectivity Cellular Part 2: Cellular Functional Efficacy In_Vitro->Cellular Confirm Mechanism In_Vivo Part 3: In Vivo Behavioral Efficacy Cellular->In_Vivo Establish Cellular Potency PK_Safety Part 4: Pharmacokinetics & Safety Profiling In_Vivo->PK_Safety Demonstrate In Vivo Efficacy Go_NoGo Go/No-Go Decision for IND-Enabling Studies PK_Safety->Go_NoGo Assess Therapeutic Index

Caption: High-level workflow for the head-to-head preclinical evaluation.

Part 1: In Vitro Target Engagement and Selectivity

Causality: Before proceeding to complex biological systems, it is imperative to confirm that EXP-474 engages its intended target (S1R) with high affinity and selectivity. This foundational step validates the mechanistic hypothesis and rules out confounding effects from off-target activities. Sertraline's primary target is SERT, providing a clear benchmark for comparison.

Experiment 1A: Receptor Binding Affinity

Protocol:

  • Preparation: Utilize commercially available cell membrane preparations expressing human recombinant Sigma-1 Receptor (hS1R) and human Serotonin Transporter (hSERT).

  • Radioligand Assay (S1R): Perform competitive binding assays using a high-affinity S1R radioligand (e.g., [³H]-(+)-pentazocine). Incubate membrane preparations with a fixed concentration of the radioligand and increasing concentrations of EXP-474 or Sertraline (as a negative control for this target).

  • Radioligand Assay (SERT): Conduct a similar competitive binding assay using a SERT-specific radioligand (e.g., [³H]-citalopram) to confirm Sertraline's activity and assess EXP-474's off-target affinity.

  • Detection: Following incubation and washing, measure bound radioactivity using liquid scintillation counting.

  • Analysis: Calculate the inhibition constant (Ki) values for each compound at each target using non-linear regression analysis (Cheng-Prusoff equation).

Experiment 1B: Broad Panel Off-Target Screening

Protocol:

  • Submit EXP-474 to a comprehensive off-target binding panel (e.g., Eurofins SafetyScreen44™ or similar) covering a wide range of GPCRs, ion channels, transporters, and kinases.

  • Sertraline's known secondary activities (mild effects on dopamine and norepinephrine transporters) can serve as a reference.[6]

  • Analysis: Identify any significant off-target interactions (typically >50% inhibition at 1 µM or 10 µM) that could contribute to its pharmacological profile or potential side effects.

Data Presentation:

CompoundPrimary TargetKi (nM) [Mean ± SEM]Secondary TargetKi (nM) [Mean ± SEM]
EXP-474 Sigma-1 ReceptorExpected <50 nMSERTExpected >1000 nM
Sertraline SERTExpected <5 nMSigma-1 ReceptorExpected >1000 nM

Part 2: Mechanistic Confirmation in Cellular Models

Causality: Demonstrating target binding is insufficient; we must confirm that this binding translates into the desired functional response (agonist activity) in a cellular context. For S1R, activation is linked to promoting neuronal survival and plasticity.

G cluster_EXP474 EXP-474 Pathway cluster_Sertraline Sertraline Pathway EXP474 EXP-474 S1R Sigma-1 Receptor (S1R) on ER Membrane EXP474->S1R Agonist Binding IRE1 ER Stress Sensor (IRE1) S1R->IRE1 Modulation BDNF BDNF Gene Expression IRE1->BDNF Upregulation Neuron Neuronal Survival & Plasticity BDNF->Neuron Sertraline Sertraline SERT Serotonin Transporter (SERT) Sertraline->SERT Blockade Synaptic5HT ↑ Synaptic Serotonin (5-HT) SERT->Synaptic5HT Reuptake Inhibited Postsynaptic Postsynaptic 5-HT Receptors Synaptic5HT->Postsynaptic Activation Signaling Downstream Signaling Postsynaptic->Signaling Mood Mood Regulation Signaling->Mood G Start Start: Male Rats Baseline Baseline Sucrose Preference Test (SPT) Start->Baseline Stressing Weeks 1-5: Chronic Mild Stress Protocol (e.g., wet bedding, cage tilt, light cycle reversal) Baseline->Stressing Dosing Weeks 3-5: Daily Dosing with Vehicle, EXP-474, or Sertraline SPT Weekly SPT to Measure Anhedonia Dosing->SPT End Terminal Endpoint: Behavioral & Tissue Analysis SPT->End

Caption: Experimental workflow for the Chronic Mild Stress (CMS) model.

Protocol:

  • Animals: Use male Sprague-Dawley rats.

  • Baseline: Measure baseline sucrose preference by giving rats a choice between two bottles (water vs. 1% sucrose solution) for 24 hours.

  • CMS Induction: For 5-7 weeks, expose rats to a varied schedule of mild, unpredictable stressors (e.g., cage tilt, damp bedding, light/dark cycle reversal, social isolation). [13][14]A non-stressed control group is maintained in parallel.

  • Treatment: After 2 weeks of stress (to induce anhedonia), begin daily oral administration of EXP-474, Sertraline (e.g., 10 mg/kg/day), or vehicle. Treatment continues for the remainder of the stress period.

  • Monitoring: Measure sucrose preference and body weight weekly. A reversal of the stress-induced deficit in sucrose preference is the primary endpoint.

  • Analysis: Compare the change in sucrose preference over time between the treatment groups and the stressed/unstressed control groups.

Data Presentation:

GroupFST Immobility (seconds) [Mean ± SEM]CMS Sucrose Preference (% Change from Baseline) [Mean ± SEM]
Vehicle Control 150 ± 10-40% ± 5%
EXP-474 (Dose X) Expected < 100Expected Reversal to > -15%
Sertraline (10 mg/kg) Expected < 100Expected Reversal to > -15%

Note: The key comparison in the CMS model is the time course of the reversal. A faster onset of action for EXP-474 would be a significant finding.

Part 4: Comparative Pharmacokinetics (PK) and Safety

Causality: Efficacy is meaningless without an acceptable safety and pharmacokinetic profile. This section aims to establish the basic "drug-like" properties of EXP-474 relative to the well-characterized profile of Sertraline.

Experiment 4A: Rodent Pharmacokinetics

Protocol:

  • Administration: Administer a single dose of EXP-474 or Sertraline to rats via both intravenous (i.v.) and oral (p.o.) routes.

  • Sampling: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Analysis: Analyze plasma concentrations of the parent drug using LC-MS/MS.

  • Calculation: Determine key PK parameters including clearance, volume of distribution, half-life (t½), and oral bioavailability (%F).

Experiment 4B: Preliminary Safety Assessment

Protocol:

  • In Vitro hERG Assay: Evaluate the potential for EXP-474 to inhibit the hERG potassium channel, a key indicator of cardiac arrhythmia risk, using an automated patch-clamp assay.

  • Rodent Irwin Test: Conduct a functional observation battery in rats following acute high doses of EXP-474 to assess potential effects on the central nervous system, autonomic nervous system, and sensorimotor function. Compare observations to the known profile of Sertraline (e.g., potential for sedation or gastrointestinal effects). [1] Data Presentation:

ParameterEXP-474Sertraline (Reference Values)
Half-Life (t½, rat) Target 8-12 hours~26 hours [7]
Bioavailability (%F) Target >30%Well-absorbed
hERG IC50 Target >10 µM>10 µM
Adverse CNS Effects None at 3x Efficacious DoseMinimal at therapeutic doses [7]

Synthesis and Go/No-Go Decision

This head-to-head comparison will generate a comprehensive data package to facilitate a clear decision on the progression of EXP-474.

A "Go" decision would be supported by:

  • Potent and selective in vitro activity at the Sigma-1 Receptor.

  • Demonstration of a clear, S1R-mediated functional effect in a cellular assay.

  • Efficacy in both acute and chronic animal models of depression that is at least comparable to, or faster in onset than, Sertraline.

  • A clean off-target profile and an acceptable preliminary safety and pharmacokinetic profile.

An outcome where EXP-474 shows a significantly faster onset of action in the CMS model, coupled with a favorable side effect profile, would represent a compelling rationale for advancing this novel compound toward IND-enabling studies and, ultimately, clinical trials for patients with Major Depressive Disorder.

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Evaluating the Therapeutic Index of Novel Piperidine Compounds: A Comparative Guide Featuring 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the therapeutic index (TI) is a critical determinant of a drug candidate's potential success. It provides a quantitative measure of a drug's safety margin by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity.[1][2][3][4] A compound with a wide therapeutic window is desirable, as it suggests a lower risk of adverse effects at clinically effective doses. This guide provides a comprehensive framework for evaluating the therapeutic index of novel compounds, using the hypothetical case of 1-[1-(3-phenylpropyl)piperidin-4-yl]methanamine, a piperidine derivative with potential therapeutic applications.

Piperidine moieties are prevalent in a wide range of pharmaceuticals, highlighting their significance in medicinal chemistry.[5] Given the structural similarities to known pharmacologically active agents, this compound may exhibit activity as a sigma-1 receptor agonist or a histamine H1 receptor antagonist.[6][7][8][9] This guide will, therefore, outline the experimental pathways to determine its efficacy and safety profile in comparison to established drugs in these classes.

The Concept of Therapeutic Index

The therapeutic index is fundamentally a ratio.[1][2][3][10] It is most commonly expressed as the ratio of the median toxic dose (TD50) to the median effective dose (ED50). In preclinical animal studies, the lethal dose for 50% of the population (LD50) is often used in place of the TD50.

Therapeutic Index (TI) = TD50 / ED50 or TI = LD50 / ED50

A higher TI indicates a wider margin of safety.[1][3] For instance, a drug with a TI of 20 means that the toxic dose is 20 times higher than the therapeutic dose.[3]

Experimental Workflow for Therapeutic Index Determination

The evaluation of a compound's therapeutic index is a multi-stage process, beginning with in vitro assays and progressing to in vivo studies. This tiered approach allows for early identification of potential toxicity and efficacy, saving valuable time and resources.[11][12][13]

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis & TI Calculation a Compound Synthesis & Characterization b Receptor Binding Assays (Sigma-1 & Histamine H1) a->b Purity & Identity c Functional Assays (e.g., Calcium Flux, Neurite Outgrowth) b->c Target Engagement f Efficacy Models (e.g., Animal Models of Pain, Allergy) c->f Functional Activity d In Vitro Cytotoxicity Assays (e.g., MTT, LDH) g Dose Range-Finding Toxicity Studies d->g Preliminary Toxicity e Pharmacokinetic Studies (ADME) e->f e->g Exposure Data i Determine ED50 f->i Dose-Response h Definitive LD50/TD50 Studies g->h Dose Selection j Determine LD50/TD50 h->j Toxicity Profile k Calculate Therapeutic Index (TI = LD50/ED50) i->k j->k

Caption: Experimental workflow for determining the therapeutic index.

Part 1: In Vitro Characterization

The initial phase of evaluation focuses on characterizing the compound's activity and toxicity at the cellular level.

Protocol 1: Receptor Binding Affinity

Objective: To determine the binding affinity of this compound for the sigma-1 and histamine H1 receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from cell lines overexpressing human sigma-1 or histamine H1 receptors.

  • Radioligand Binding Assay:

    • Incubate the membrane preparations with a specific radioligand (e.g., [³H]-pentazocine for sigma-1, [³H]-pyrilamine for H1) and varying concentrations of the test compound.

    • Separate bound from unbound radioligand by rapid filtration.

    • Quantify radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the inhibitory concentration (IC50) by non-linear regression analysis of the competition binding data. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Protocol 2: In Vitro Functional Assays

Objective: To assess the functional activity of the compound as a sigma-1 receptor agonist or histamine H1 receptor antagonist.

Methodology (Sigma-1 Agonism - Neurite Outgrowth):

  • Cell Culture: Culture PC12 cells, a common model for neuronal differentiation.

  • Treatment: Treat cells with Nerve Growth Factor (NGF) in the presence of varying concentrations of this compound.

  • Analysis: After a suitable incubation period, fix and stain the cells. Measure the length of the longest neurite for each cell using microscopy and image analysis software.

  • Data Analysis: Plot neurite length against compound concentration to determine the effective concentration for 50% of the maximal response (EC50).

Methodology (Histamine H1 Antagonism - Calcium Flux):

  • Cell Culture: Use a cell line expressing the H1 receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Treatment: Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulation: Stimulate the cells with a fixed concentration of histamine.

  • Analysis: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 of the compound for inhibiting the histamine-induced calcium flux.

Protocol 3: In Vitro Cytotoxicity Assays

Objective: To evaluate the general toxicity of the compound on cultured cells.[11][12][13][14][15]

Methodology (MTT Assay):

  • Cell Plating: Seed a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow to adhere overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of this compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the concentration that causes 50% cell death (IC50).

Part 2: In Vivo Evaluation

Following promising in vitro results, the investigation moves to animal models to assess efficacy, pharmacokinetics, and systemic toxicity.[16][17][18][19][20]

Protocol 4: In Vivo Efficacy Studies

Objective: To determine the effective dose (ED50) of the compound in a relevant animal model.

Methodology (Sigma-1 Agonism - Neuropathic Pain Model):

  • Model Induction: Induce neuropathic pain in rodents (e.g., rats) using the chronic constriction injury (CCI) model.

  • Compound Administration: Administer this compound at various doses via a relevant route (e.g., oral, intraperitoneal).

  • Behavioral Testing: Assess pain response using a von Frey filament test to measure mechanical allodynia at different time points post-administration.

  • Data Analysis: Plot the percentage of pain reversal against the dose to determine the ED50.

Methodology (Histamine H1 Antagonism - Allergic Model):

  • Model Induction: Sensitize guinea pigs to an allergen (e.g., ovalbumin).

  • Compound Administration: Administer the test compound at various doses prior to allergen challenge.

  • Assessment: Measure the severity of bronchoconstriction or other allergic responses following allergen exposure.

  • Data Analysis: Determine the ED50 for the prevention of the allergic response.

Protocol 5: Acute Toxicity Study (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of the compound.

Methodology:

  • Animal Model: Use a standard rodent species (e.g., mice or rats).

  • Dose Administration: Administer single, escalating doses of the compound to different groups of animals.

  • Observation: Monitor the animals for a set period (e.g., 14 days) for signs of toxicity and mortality.[16]

  • Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the LD50.

Comparative Analysis

To contextualize the therapeutic index of this compound, it is essential to compare it with established drugs.

CompoundTherapeutic TargetED50 (mg/kg)LD50 (mg/kg)Therapeutic Index (LD50/ED50)
This compound (Hypothetical Data) Sigma-1 Agonist1545030
Fluvoxamine (Reference Sigma-1 Agonist)[6]Sigma-1 Agonist / SSRI1025025
This compound (Hypothetical Data) Histamine H1 Antagonist2060030
Diphenhydramine (Reference H1 Antagonist)[7]Histamine H1 Antagonist2550020

Note: The data for this compound is hypothetical and for illustrative purposes only. The reference drug data is approximated from publicly available information for comparative context.

Discussion and Interpretation

The hypothetical data in the table suggests that this compound could have a favorable therapeutic index compared to existing drugs. A TI of 30 in both potential therapeutic applications indicates a wide margin of safety. However, it is crucial to consider that the therapeutic index is not an absolute measure of safety and should be interpreted in the context of the drug's intended use, potential for off-target effects, and the severity of the condition being treated.[2]

Conclusion

The evaluation of a drug's therapeutic index is a cornerstone of preclinical development. By following a systematic approach of in vitro and in vivo studies, researchers can build a comprehensive safety and efficacy profile for novel compounds like this compound. This guide provides a foundational framework for these investigations, emphasizing the importance of rigorous experimental design and objective comparison with established therapeutic agents. The ultimate goal is to identify drug candidates with a high therapeutic index, ensuring that they can be administered safely and effectively to patients.

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  • PubMed. Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. [Link]

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benchmarking the efficacy of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine in disease models

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to benchmarking the efficacy of novel piperidine derivatives in neuropathic pain models, with a focus on the putative sigma-1 receptor antagonist, 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine.

Introduction: The Therapeutic Potential of Piperidine Scaffolds in Neuropathic Pain

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant clinical challenge. Current therapeutic options often provide inadequate relief and are accompanied by dose-limiting side effects. The piperidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous neurologically active agents. The compound this compound belongs to a class of piperidine derivatives being investigated for their potent analgesic properties, particularly in the context of neuropathic pain.

This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the efficacy of this compound and its analogs. We will delve into its likely mechanism of action, compare its potential efficacy against established alternatives using data from structurally similar compounds, and provide detailed experimental protocols for robust preclinical evaluation.

Pillar 1: Unraveling the Mechanism of Action - The Sigma-1 Receptor Connection

The structural characteristics of this compound, particularly the phenylpropyl piperidine moiety, strongly suggest its interaction with sigma receptors.[1][2][3] The sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum, has been identified as a key modulator of pain signaling.[4][5] Antagonism of the σ1 receptor has been shown to produce significant antinociceptive effects in various models of inflammatory and neuropathic pain.[6][7][8]

The proposed mechanism involves the σ1 receptor's interaction with various ion channels and signaling proteins, including NMDA receptors.[4] In a state of neuropathic pain, the σ1 receptor can translocate and potentiate the activity of NMDA receptors at the postsynaptic membrane, leading to central sensitization, a key driver of chronic pain states. A σ1 receptor antagonist, such as this compound is hypothesized to bind to the σ1 receptor, preventing this potentiation and thereby dampening the hyperexcitability of pain-transmitting neurons.[5]

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Endoplasmic Reticulum cluster_3 Therapeutic Intervention Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Channel Ca++ Influx NMDA_R->Ca_Channel Activates Sensitization Central Sensitization (Allodynia, Hyperalgesia) Ca_Channel->Sensitization Leads to Sigma1_R Sigma-1 Receptor Sigma1_R->NMDA_R Potentiates (In Pathological State) Compound This compound (Putative σ1 Antagonist) Compound->Sigma1_R Inhibits

Figure 1: Proposed mechanism of action for this compound.

Pillar 2: Benchmarking Efficacy in Preclinical Disease Models

To assess the therapeutic potential of a novel compound, it is crucial to benchmark its performance against both standard-of-care treatments and other investigational drugs in relevant animal models of neuropathic pain.

Commonly Used Neuropathic Pain Models:
  • Chronic Constriction Injury (CCI): Involves loose ligation of the sciatic nerve, leading to Wallerian degeneration and subsequent development of mechanical allodynia and thermal hyperalgesia. This model is widely used to study peripheral neuropathic pain.[5]

  • Spared Nerve Injury (SNI): Involves the transection of two of the three terminal branches of the sciatic nerve, leaving the remaining branch intact. This model produces a robust and long-lasting neuropathic pain state.[8]

  • Chemotherapy-Induced Neuropathic Pain (CINP): Administration of chemotherapeutic agents like paclitaxel or cisplatin can induce a painful peripheral neuropathy, mimicking a common side effect in cancer patients.[5]

  • Diabetic Neuropathy: Induced by agents like streptozotocin (STZ), this model mimics the painful neuropathy that can develop as a complication of diabetes.[9]

Comparative Efficacy Data (from Analogous Compounds)

While specific data for this compound is not yet published, we can infer its potential efficacy from studies on structurally related σ1 receptor antagonists.

Compound/DrugDisease ModelKey Efficacy EndpointResultReference
S1RA (E-52862) Spared Nerve Injury (SNI)Reversal of Mechanical AllodyniaSignificant reduction in hypersensitivity[8]
SI 1/28 Chronic Constriction Injury (CCI)Reversal of Mechanical AllodyniaDose-dependent reduction in allodynia[7]
PW507 Diabetic Neuropathy (STZ)Reversal of Mechanical Allodynia & Thermal HyperalgesiaSignificant and sustained reversal of pain behaviors[9]
Gabapentin Chronic Constriction Injury (CCI)Reversal of Mechanical AllodyniaStandard positive control, effective at higher doses[5]
Morphine Writhing Test (Visceral Pain)Reduction in WrithingPotent antinociceptive effect[5]

Pillar 3: Detailed Experimental Protocols for Efficacy Testing

The following protocols provide a step-by-step guide for evaluating the antinociceptive and anti-allodynic effects of this compound.

Experimental Workflow Diagram

Figure 2: General experimental workflow for preclinical benchmarking.

Protocol 1: Assessment of Mechanical Allodynia (von Frey Test)
  • Rationale: This test measures the withdrawal threshold to a non-noxious mechanical stimulus, a hallmark of neuropathic pain.

  • Apparatus: A set of calibrated von Frey filaments (e.g., Stoelting) and an elevated mesh platform.

  • Procedure:

    • Place the animal on the elevated mesh platform and allow it to acclimate for at least 15-20 minutes.

    • Apply the von Frey filaments to the mid-plantar surface of the hind paw, starting with a filament in the middle of the force range.

    • Apply the filament with enough force to cause a slight bend and hold for 3-5 seconds.

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT).

    • Administer the test compound or vehicle and repeat the measurements at predetermined time points.

  • Endpoint: The 50% paw withdrawal threshold in grams. An increase in the threshold indicates an anti-allodynic effect.

Protocol 2: Assessment of Thermal Hyperalgesia (Hargreaves Test)
  • Rationale: This test measures the latency to withdraw from a noxious heat stimulus, assessing sensitivity to heat.

  • Apparatus: A plantar test apparatus (e.g., Ugo Basile) that applies a focused, radiant heat source to the paw.

  • Procedure:

    • Place the animal in a Plexiglas chamber on a glass floor and allow it to acclimate.

    • Position the radiant heat source beneath the plantar surface of the hind paw to be tested.

    • Activate the heat source. A timer will automatically start and stop when the animal withdraws its paw.

    • A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.

    • Measure the paw withdrawal latency (PWL) for both hind paws, with at least 5 minutes between measurements on the same paw.

    • Administer the test compound or vehicle and repeat the measurements at predetermined time points.

  • Endpoint: The paw withdrawal latency in seconds. An increase in latency indicates an anti-hyperalgesic effect.

Conclusion and Future Directions

The compound this compound represents a promising chemical scaffold for the development of novel analgesics. Based on its structural similarity to known σ1 receptor antagonists, its primary therapeutic potential likely lies in the treatment of neuropathic pain.[1][6] The benchmarking guide presented here provides a robust framework for its preclinical evaluation. By employing validated disease models, standardized behavioral testing protocols, and appropriate comparators, researchers can accurately determine its efficacy profile. Future studies should also aim to establish a full pharmacokinetic/pharmacodynamic (PK/PD) relationship and explore its safety and tolerability to fully characterize its therapeutic potential.

References

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A Comparative Guide to the Specificity of Action for Phenylpropyl-Piperidine Based Ligands at the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth assessment of the mechanism of action and binding specificity of the sigma-1 (σ1) receptor ligand, 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine. In the landscape of drug discovery, particularly for central nervous system (CNS) targets, establishing the specificity of a compound is paramount. Off-target interactions can lead to unforeseen side effects, confound experimental results, and ultimately result in clinical failure. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a comparative analysis framework supported by experimental data and detailed protocols.

Given the limited availability of public domain binding data for this compound, this guide will utilize a structurally and functionally related analogue, N-(3-phenylpropyl)-4-cyano-4-phenylpiperidine , as a representative compound for quantitative comparison. This analogue shares the core N-phenylpropylpiperidine scaffold essential for sigma-1 receptor interaction, providing a scientifically grounded basis for assessing specificity.

The Sigma-1 Receptor: A Unique Chaperone and Therapeutic Target

The sigma-1 receptor (σ1R) is not a classical cell surface receptor. Instead, it is a unique, ligand-operated molecular chaperone primarily located at the endoplasmic reticulum (ER) membrane, specifically at an interface with mitochondria known as the mitochondria-associated ER membrane (MAM).[1][2] This strategic position allows it to modulate a variety of cellular functions, most notably calcium signaling between the ER and mitochondria.[1]

Upon activation by agonist ligands, σ1R can dissociate from its partner protein, BiP (Binding immunoglobulin Protein), and interact with a host of "client" proteins, including ion channels (voltage-gated K+, Na+, Ca2+), G-protein coupled receptors, and other signaling molecules.[2] This modulatory role makes it a compelling target for a range of CNS pathologies, including neurodegenerative diseases, pain, depression, and addiction.[3][4]

Visualizing the Sigma-1 Receptor Signaling Hub

The following diagram illustrates the central role of the σ1R at the MAM and its interaction with key signaling components.

Sigma-1_Signaling_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion BiP BiP S1R_inactive σ1R (Inactive) S1R_inactive->BiP Bound State S1R_active σ1R (Active) S1R_inactive->S1R_active Conformational Change IP3R IP3 Receptor S1R_active->IP3R Modulates Ca_Mito Ca2+ IP3R->Ca_Mito Ca2+ Flux Ca_ER Ca2+ ATP ATP Production Ca_Mito->ATP Agonist Agonist Ligand (e.g., 4-IBP) Agonist->S1R_inactive Binds & Activates Antagonist Antagonist Ligand (e.g., BD-1047) Antagonist->S1R_inactive Binds & Inhibits Cell_Stress Cellular Stress Cell_Stress->S1R_inactive Induces Dissociation Radioligand_Binding_Workflow A Prepare Membrane Homogenate (e.g., Guinea Pig Liver) B Assay Setup (96-well plate) - Membranes - 3H-pentazocine (Radioligand) - Test Compound (Varying Conc.) A->B C Incubate (e.g., 60 min at 30°C) To reach binding equilibrium B->C D Rapid Filtration (Glass Fiber Filters) Separate bound from free radioligand C->D E Wash Filters (Ice-cold buffer) Remove non-specifically bound ligand D->E F Scintillation Counting Quantify bound radioactivity E->F G Data Analysis - Calculate IC50 - Convert to Ki using Cheng-Prusoff F->G

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer, and protein concentration is determined via a BCA assay.

  • Assay Reaction: In a 96-well plate, combine in triplicate:

    • 50 µL of test compound at various concentrations (e.g., 0.1 nM to 10 µM).

    • 50 µL of -pentazocine (a selective σ1R radioligand) at a final concentration near its Kd (e.g., 1-2 nM).

    • 100 µL of the membrane preparation (50-100 µg protein).

    • Controls: For total binding, substitute the test compound with buffer. For non-specific binding (NSB), use a high concentration of a known σ1R ligand like haloperidol (10 µM final concentration).

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding reaction to reach equilibrium.

  • Filtration: Terminate the assay by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Washing: Quickly wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl) to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Dopamine Transporter (DAT) Uptake Assay

This protocol measures the functional inhibition of dopamine reuptake into cells expressing the dopamine transporter, providing a functional measure of a compound's off-target activity.

Causality: This assay moves beyond simple binding to assess the functional consequence of any interaction with the dopamine transporter. Inhibition of [3H]dopamine uptake is a direct measure of the compound's ability to block the transporter's primary physiological role.

Step-by-Step Protocol:

  • Cell Culture: Culture cells stably expressing the human dopamine transporter (hDAT), such as hDAT-HEK293 cells, in 96-well plates until they form a confluent monolayer.

  • Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with 200 µL of pre-warmed (37°C) Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Incubation: Add 100 µL of KRH buffer containing the test compound at various concentrations (e.g., 0.1 nM to 10 µM) to the appropriate wells.

    • Controls: For maximal uptake (100% control), add buffer alone. For non-specific uptake, add a high concentration of a known DAT inhibitor like GBR 12909 (10 µM final concentration).

  • Pre-incubation: Incubate the plate at 37°C for 15-20 minutes.

  • Uptake Initiation: Initiate the dopamine uptake by adding 50 µL of KRH buffer containing [3H]Dopamine (final concentration ~15 nM).

  • Uptake Incubation: Incubate the plate at 37°C for 10 minutes. This short duration is critical to measure the initial rate of transport, which provides the most accurate assessment of inhibition.

  • Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold KRH buffer.

  • Cell Lysis and Quantification: Lyse the cells by adding 100 µL of 1% SDS to each well. Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific uptake: Specific Uptake (CPM) = Total Uptake (CPM) - Non-Specific Uptake (CPM).

    • Plot the percentage of specific uptake against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific dopamine uptake) using non-linear regression analysis.

Broader Off-Target Screening: The Next Frontier

While this guide focuses on the most probable off-targets, a comprehensive specificity assessment requires screening against a broad panel of receptors, transporters, ion channels, and enzymes. This is crucial for identifying unexpected interactions that could lead to toxicity. [5] Strategies for Broad Screening:

  • Commercial Screening Services: Companies like Eurofins Discovery and Charles River Laboratories offer comprehensive panels that test compounds against hundreds of targets using radioligand binding and enzymatic assays.

  • In-house Profiling Technologies: Platforms like the Caliper LabChip® EZ Reader series use microfluidic technology to enable in-house kinase profiling and other enzyme assays, providing rapid and reproducible data.

A standard CNS liability panel often includes:

  • GPCRs: Adrenergic, Dopaminergic, Serotonergic, Muscarinic, Opioid, Histaminergic receptors.

  • Ion Channels: hERG, Sodium, Calcium, and Potassium channels.

  • Transporters: DAT, SERT, NET.

  • Enzymes: Kinases, Phosphodiesterases (PDEs), Cytochrome P450s (CYPs).

Conclusion

The assessment of specificity is a cornerstone of modern drug development. Based on the analysis of a close structural analogue, the this compound scaffold demonstrates a promising profile as a high-affinity and selective ligand for the sigma-1 receptor. Its high selectivity over the related σ2 subtype and, crucially, over the dopamine transporter, distinguishes it from less specific compounds and highlights its potential as a tool for selectively probing σ1R function or as a lead for therapeutic development.

The methodologies and comparative framework provided in this guide offer a robust system for validating these findings and for assessing the specificity of any novel CNS compound. By integrating binding affinity data with functional assays and broad off-target screening, researchers can build a comprehensive and reliable specificity profile, enabling more informed decisions and increasing the probability of success in the complex journey of drug discovery.

References

  • Caliper Life Sciences Introduces EZ Reader Series for In-house Kinase Profiling. (2007). Technology Networks. [Link]

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  • Hsin, L. W., et al. (2008). Design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters. J Med Chem. [Link]

  • Table 2. Affinities of Sigma Receptor Ligands for the Subtypes of... ResearchGate. [Link]

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A Comparative Efficacy Analysis of the 1-(3-Phenylpropyl)piperidine Scaffold: A Potential Sigma-1 Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Decoding a Promising Pharmacophore

In the landscape of neuropharmacology, the piperidine moiety serves as a foundational scaffold for a multitude of centrally active agents.[1][2] The specific compound, 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine, represents a structure of significant interest, though it remains a novel entity with limited specific characterization in peer-reviewed literature. However, its structural components—a 4-substituted piperidine core linked to a 3-phenylpropyl group—bear a striking resemblance to established ligands of the Sigma-1 Receptor (σ1R), a unique intracellular chaperone protein implicated in cellular stress responses, neuroprotection, and cognitive function.[3][4]

This guide provides a comparative analysis of the potential efficacy profile of the this compound scaffold. Lacking direct experimental data on this specific molecule, we will extrapolate its likely pharmacological action by comparing it against two well-characterized piperidine-containing compounds that exhibit potent σ1R agonism:

  • Donepezil : A first-line clinical treatment for Alzheimer's disease, primarily known as an acetylcholinesterase inhibitor (AChEI) but also acting as a potent σ1R agonist.[3][5]

  • PRE-084 : A highly selective and widely used research tool recognized for its specific agonistic activity at the σ1R, which has been instrumental in elucidating the receptor's therapeutic potential.[6][7][8]

This comparative framework will allow researchers and drug developers to understand the potential therapeutic context, benchmark efficacy expectations, and design robust experimental plans to characterize novel compounds based on this promising chemical backbone.

Mechanism of Action: The Sigma-1 Receptor as a Therapeutic Hub

The σ1R is an endoplasmic reticulum (ER) chaperone protein that translocates to different cellular compartments to modulate a variety of signaling pathways. Its activation by agonists is associated with neuroprotective and cognitive-enhancing effects.[4][6]

  • At the ER-Mitochondria Interface : σ1R activation helps maintain calcium homeostasis, reduces ER stress, and enhances mitochondrial function, which are critical for neuronal survival.[6]

  • Modulation of Ion Channels : It directly interacts with and modulates the function of various ion channels, including NMDA receptors and voltage-gated potassium channels.

  • Neurotrophic Factor Upregulation : Agonism at σ1R has been shown to increase the expression of crucial neurotrophic factors like Glial cell line-Derived Neurotrophic Factor (GDNF).[7]

Donepezil exerts a dual mechanism. Its primary clinical effect in Alzheimer's disease is attributed to inhibiting the breakdown of the neurotransmitter acetylcholine.[5][9][10] However, its potent σ1R agonism (Ki = 14.6 nM) is thought to contribute significantly to its neuroprotective and antiamnestic effects beyond simple cholinergic enhancement.[3] In contrast, PRE-084 is highly selective for the σ1R, making it a cleaner tool for isolating the effects of σ1R activation.[6][7][8]

The this compound structure contains the key phenylalkyl-piperidine pharmacophore, suggesting it is highly likely to engage the σ1R. The efficacy of such engagement (i.e., whether it acts as an agonist or antagonist) would require empirical validation.

Signaling Pathway of σ1R Agonism

Below is a generalized diagram illustrating the central role of σ1R in cellular protection, a pathway potentially activated by the subject compound.

sigma1_pathway cluster_stress Cellular Stress (e.g., Aβ, Oxidative) cluster_er Endoplasmic Reticulum cluster_mito Mitochondria cluster_nucleus Nucleus / Cytosol Stress Stress Signals Sigma1 Sigma-1 Receptor (σ1R) Stress->Sigma1 Induces Dissociation & Translocation Ca_Homeostasis Ca²⁺ Homeostasis Sigma1->Ca_Homeostasis ER_Stress Reduced ER Stress Sigma1->ER_Stress Mito_Function Enhanced Mitochondrial Function & ATP Production Sigma1->Mito_Function Neurotrophic Upregulation of Neurotrophic Factors (e.g., BDNF, GDNF) Sigma1->Neurotrophic Ion_Channels Modulation of Ion Channels (e.g., NMDAR) Sigma1->Ion_Channels Agonist Agonist (e.g., PRE-084, Donepezil) Agonist->Sigma1 Binds & Activates Outcome Neuroprotection & Cognitive Enhancement Ca_Homeostasis->Outcome ER_Stress->Outcome Mito_Function->Outcome Neurotrophic->Outcome Ion_Channels->Outcome

Caption: Generalized signaling cascade following Sigma-1 Receptor (σ1R) activation.

Comparative Efficacy Data

The following table summarizes key in vitro and in vivo efficacy parameters for our comparator compounds, providing a benchmark for evaluating novel molecules like this compound.

ParameterDonepezilPRE-084Expected Profile for a Novel σ1R Agonist
Primary Target(s) Acetylcholinesterase (AChE), σ1Rσ1R (highly selective)Primarily σ1R, potential for other targets
Binding Affinity (Ki) σ1R: 14.6 nM[3]σ1R: ~8 nM[6]Sub-nanomolar to low nanomolar Ki at σ1R
Selectivity Moderate; also potent AChE inhibitorHigh selectivity over σ2R (~600-fold) and other CNS targets[11]High selectivity for σ1R over σ2R is desirable
In Vitro Efficacy Attenuates Aβ-induced neurotoxicityNeuroprotective, promotes neurite growth, reduces inflammatory markers[12]Should demonstrate neuroprotection in cell-based assays
In Vivo Efficacy Improves cognition in Alzheimer's models[9][13]Antiamnesic, antidepressant-like, improves motor function in neurodegeneration models[6][7][14]Should reverse cognitive deficits in relevant animal models
Dopamine Modulation N/A (primary effect is cholinergic)Increases dopamine levels in the nucleus accumbens at higher doses[11]May modulate dopamine or other neurotransmitters

Key Experimental Protocols for Efficacy Assessment

To empirically determine the efficacy of a novel compound like this compound, a tiered experimental approach is necessary. The following protocols are foundational.

Radioligand Binding Assay for Sigma-1 Receptor Affinity
  • Objective: To determine the binding affinity (Ki) of the test compound for the σ1R. This is a critical first step to confirm the compound interacts with the intended target.

  • Methodology:

    • Tissue Preparation: Homogenize guinea pig brain or membranes from cells overexpressing human σ1R (e.g., HEK293 cells) in a suitable buffer (e.g., 50 mM Tris-HCl).

    • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for σ1R (e.g., -pentazocine), and varying concentrations of the test compound.

    • Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a set time (e.g., 120 minutes) to allow binding to reach equilibrium.

    • Non-Specific Binding Control: A parallel set of reactions must include a high concentration of a known σ1R ligand (e.g., haloperidol) to determine non-specific binding. This is a self-validating control crucial for calculating specific binding.

    • Termination & Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash filters quickly with ice-cold buffer.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vivo Cognitive Assessment: Novel Object Recognition (NOR) Task
  • Objective: To assess the compound's ability to reverse short-term memory deficits in a rodent model. This assay evaluates non-spatial memory and is sensitive to σ1R modulation.[14]

  • Methodology:

    • Animal Model: Use adult mice or rats. Amnesia can be induced pharmacologically (e.g., with scopolamine or MK-801) to create a memory deficit.

    • Habituation: Acclimate the animals to the testing arena (an open-top box) for several days to reduce novelty-induced stress.

    • Dosing: Administer the test compound, vehicle control, or a positive control (e.g., PRE-084) via the desired route (e.g., intraperitoneal injection) at a set time before the training phase.

    • Training Phase (T1): Place the animal in the arena with two identical objects. Allow the animal to explore for a set duration (e.g., 5-10 minutes). Record the time spent exploring each object.

    • Inter-Trial Interval: Return the animal to its home cage for a specific delay period (e.g., 1 hour for short-term memory).

    • Test Phase (T2): Place the animal back in the arena, where one of the original objects has been replaced with a novel object.

    • Data Collection & Analysis: Record the time spent exploring the familiar (F) and novel (N) objects. Calculate a discrimination index (DI) = (N - F) / (N + F). A positive DI indicates the animal remembers the familiar object and preferentially explores the novel one. A DI near zero in the vehicle/amnesia group indicates memory impairment.

    • Causality Check: The inclusion of a vehicle-treated amnesia group is essential to validate that the model is working and that any observed improvement in the drug-treated group is due to the compound's action.

Experimental Workflow Diagram

experimental_workflow cluster_invitro Tier 1: In Vitro Characterization cluster_invivo Tier 2: In Vivo Proof of Concept cluster_adv Tier 3: Advanced Modeling Binding Radioligand Binding Assay (Target Engagement & Affinity) Functional Functional Assay (e.g., Ca²⁺ Imaging, Neurite Outgrowth) Binding->Functional Confirm Functional Activity PK Pharmacokinetics (PK) (Brain Penetrance, Half-life) Functional->PK Proceed if Active NOR Behavioral Model (e.g., Novel Object Recognition) PK->NOR Inform Dose Selection DiseaseModel Disease-Relevant Model (e.g., Alzheimer's, ALS models) NOR->DiseaseModel Proceed if Efficacious Tox Preliminary Toxicology DiseaseModel->Tox

Caption: Tiered workflow for characterizing a novel CNS compound.

Conclusion and Future Directions

While direct efficacy data for this compound is not yet available, its structural analogy to potent σ1R agonists like Donepezil and PRE-084 provides a strong rationale for its investigation as a novel neurotherapeutic agent. The comparative data presented here establish clear benchmarks for success: a potent and selective σ1R agonist should exhibit low nanomolar affinity, demonstrate neuroprotective properties in vitro, and reverse cognitive deficits in vivo.

The critical next step for any research program investigating this compound is to systematically execute the experimental plan outlined above. Determining the binding affinity and functional activity at the σ1R is paramount. Success in these initial assays would warrant progression to in vivo models to establish a comprehensive efficacy profile and unlock the therapeutic potential of this promising chemical scaffold.

References

  • Vertex AI Search. (2024). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works.
  • Wikipedia. (n.d.). Donepezil.
  • MedKoo Biosciences. (n.d.). PRE-084 HCl.
  • PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubMed. (n.d.). Anticonvulsant mechanisms of piperine, a piperidine alkaloid.
  • Cleveland Clinic. (n.d.). Donepezil (Aricept): Uses & Side Effects.
  • Wikipedia. (n.d.). PRE-084.
  • PubMed. (2000). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands.
  • Wikipedia. (n.d.). Piperidine.
  • NIH. (2023). Donepezil - StatPearls.
  • PubMed Central. (n.d.). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation.
  • PubMed Central. (n.d.). Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis.
  • PubMed. (n.d.). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation.
  • MDPI. (n.d.). Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ 1–42 -Injected, Wild-Type Mouse Model of AD.
  • Patsnap Synapse. (2024). What is the mechanism of Donepezil Hydrochloride?.
  • RSC Publishing. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the fast-paced world of drug discovery and chemical research, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine, a substituted piperidine derivative. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance.

The causality behind these protocols is rooted in the fundamental principles of chemical hazard mitigation. Substituted piperidines, as a class, can present various hazards, including potential corrosivity, flammability, and toxicity.[1][2][3] Therefore, a rigorous, evidence-based approach to their disposal is not merely a procedural formality but a critical component of responsible scientific practice.

Part 1: Hazard Identification and Risk Assessment

Inferred Hazard Profile:

  • Skin Corrosion/Irritation: Similar piperidine compounds are known to be corrosive or irritants, capable of causing skin burns and serious eye damage.[2]

  • Acute Toxicity: Harmful if swallowed and potentially toxic if it comes into contact with skin or is inhaled.[2]

  • Flammability: While this specific compound's flashpoint is not listed, many piperidine derivatives are flammable liquids.[1][3]

This initial assessment mandates that the compound be treated as hazardous waste, requiring a structured and cautious disposal pathway.

Hazard Class GHS Pictogram Inferred Hazard Statement Source Analogy
Acute Toxicity (Oral)H302: Harmful if swallowedSigma-Aldrich SDS
Skin CorrosionH314: Causes severe skin burns and eye damageSigma-Aldrich SDS
Acute Toxicity (Dermal/Inhalation)H311+H331: Toxic in contact with skin or if inhaledCarl ROTH SDS[2]
FlammabilityH225: Highly flammable liquid and vapourCarl ROTH SDS[2]

This table is an illustrative summary based on analogous compounds. Always handle chemical products with the recognition of "having unknown hazards and toxicity."[4]

Part 2: Pre-Disposal Safety and Handling

Proper handling is the first line of defense against exposure and environmental release. These steps must be followed meticulously before and during the waste consolidation process.

Personal Protective Equipment (PPE): A non-negotiable aspect of handling this waste stream is the use of appropriate PPE. The goal is to create a complete barrier between the researcher and the chemical.

  • Eye/Face Protection: Use tightly fitting safety goggles or a full-face shield.[5]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling the waste.[5]

  • Skin and Body Protection: Wear a laboratory coat, and for larger quantities, consider a chemical-resistant apron or suit. Ensure all skin is covered.

  • Respiratory Protection: All handling of open containers must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[6]

Spill Management: In the event of a spill, immediate and correct action is critical to prevent a wider hazard.

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated.[5]

  • Control Ignition Sources: Remove all sources of ignition from the area.[5]

  • Containment: Absorb the spill with an inert, non-combustible material such as sand, diatomaceous earth, or a universal binding agent.[2] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[1][3]

  • Decontamination: Clean the spill area thoroughly.

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must adhere to institutional policies and national regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]

Step 1: Waste Characterization and Segregation The first crucial step is to correctly identify and segregate the chemical waste.[7]

  • Waste Identification: This compound must be classified as hazardous waste.

  • Segregation: Do not mix this waste with other chemical streams.[6] Cross-contamination can lead to dangerous reactions and complicates the disposal process. Create a dedicated waste container specifically for this compound and any materials (e.g., contaminated gloves, absorbent) directly contaminated with it.

Step 2: Containerization Proper containment is essential to prevent leaks and ensure safe transport.

  • Container Selection: Use a chemically compatible, sealable container in good condition.[6] High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • Closure: Keep the container tightly closed when not in use.[3][9]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Corrosive," "Toxic," "Flammable")

    • The date accumulation started.

Step 3: Storage Waste must be stored safely pending collection by a licensed disposal service.

  • Location: Store the sealed waste container in a designated, cool, and well-ventilated area.[1][6] This area should be a satellite accumulation area (SAA) or central accumulation area (CAA) as defined by the EPA.

  • Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents, to prevent violent reactions.[6]

Step 4: Final Disposal Pathway The final disposal of this chemical waste must be handled by a licensed professional waste disposal service.[1][6][7]

  • Engage a Professional Service: Do not attempt to dispose of this chemical down the drain or in regular trash.[1][5] This is illegal and environmentally harmful. Your institution's Environmental Health & Safety (EH&S) department will have a contract with a certified hazardous waste disposal company.

  • Recommended Disposal Method: The most probable and effective disposal method for this type of organic compound is high-temperature incineration in a specialized chemical incinerator equipped with an afterburner and scrubber.[1][3] This ensures the complete destruction of the molecule, converting it to less harmful components.

  • Manifesting: For transport off-site, a hazardous waste manifest is required. This system tracks the waste from your facility to its final destination, ensuring a complete chain of custody as mandated by the EPA.[9][10]

The following diagram illustrates the decision-making workflow for the disposal process.

DisposalWorkflow cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Institutional & External Disposal A Waste Generation (Pure compound, solutions, contaminated materials) B Characterize as Hazardous Waste A->B C Segregate into Dedicated, Compatible Container B->C D Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) C->D E Store in Designated Satellite Accumulation Area D->E F Contact Institutional EH&S (Environmental Health & Safety) E->F Accumulation Limit Reached or Pickup Scheduled G Arrange Pickup by Licensed Waste Disposal Vendor F->G H Prepare Manifest for Off-site Transportation G->H I Final Disposal: High-Temperature Incineration H->I

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, researchers can ensure that their innovative work is conducted not only at the cutting edge of science but also at the highest standard of safety and environmental stewardship.

References

  • Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine. Benchchem.
  • Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide. Benchchem.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety D
  • Best Practices for Hazardous Waste Disposal. AEG Environmental.
  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.
  • Hazardous waste. Wikipedia.
  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY D
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • BD219664 - BLD Pharmatech.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.